molecular formula C10H19BrO2 B1589127 Tert-butyl 6-bromohexanoate CAS No. 65868-63-5

Tert-butyl 6-bromohexanoate

Cat. No.: B1589127
CAS No.: 65868-63-5
M. Wt: 251.16 g/mol
InChI Key: PSELCIMQRLODQE-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromohexanoate is a useful research compound. Its molecular formula is C10H19BrO2 and its molecular weight is 251.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSELCIMQRLODQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468428
Record name Tert-butyl 6-bromohexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65868-63-5
Record name Tert-butyl 6-bromohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-bromohexanoate
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Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 6-bromohexanoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 6-bromohexanoate (B1238239), a key building block in modern organic synthesis and drug discovery. Particular emphasis is placed on its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed tables of its physical and chemical properties, experimental protocols for its synthesis and use, and visualizations of relevant chemical transformations and biological pathways.

Core Chemical Properties

Tert-butyl 6-bromohexanoate is a colorless to pale yellow liquid with the chemical formula C₁₀H₁₉BrO₂.[1] It is a bifunctional molecule featuring a terminal bromine atom, which serves as a reactive handle for nucleophilic substitution, and a tert-butyl ester, a common protecting group for carboxylic acids that can be selectively cleaved under acidic conditions.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉BrO₂[1][2][3]
Molecular Weight 251.16 g/mol [2][3]
Appearance Colorless to yellowish liquid[1]
Boiling Point 247-248 °C (Predicted); 256.3 ± 23.0 °C at 760 mmHg[1][4]
Density ~1.10 g/cm³ (Predicted: 1.194 ± 0.06 g/cm³)[1]
Melting Point Not Applicable[4]
Flash Point 93 °C[1]
Refractive Index No data available
Solubility High solubility in various organic solvents. Specific quantitative data not available.[1]
CAS Number 65868-63-5[2][5]

Synthesis and Reactivity

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • To a solution of 6-bromohexanoic acid (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product 6-Bromohexanoic_Acid 6-Bromohexanoic_Acid Reaction Esterification in DCM 6-Bromohexanoic_Acid->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction DMAP DMAP (catalyst) DMAP->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis of this compound.
Reactivity

The reactivity of this compound is dominated by the two functional groups. The terminal alkyl bromide is susceptible to nucleophilic substitution, making it an excellent substrate for introducing the six-carbon linker into various molecules. The tert-butyl ester is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. Although specific spectra with peak assignments were not found in the literature search, a theoretical analysis based on its structure is provided below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different methylene (B1212753) groups and the tert-butyl group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.40Triplet2H-CH₂-Br
~2.20Triplet2H-CH₂-COO-
~1.85Quintet2H-CH₂-CH₂Br
~1.65Quintet2H-CH₂-CH₂COO-
~1.45Multiplet2H-CH₂-CH₂-CH₂-
1.44Singlet9H-C(CH₃)₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~172C=O (ester)
~80-C(CH₃)₃
~35-CH₂-COO-
~33-CH₂-Br
~32-CH₂-CH₂Br
~28-C(CH₃)₃
~27-CH₂-CH₂COO-
~24-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~2975-2860StrongC-H stretching (alkane)
~1730StrongC=O stretching (ester)
~1150StrongC-O stretching (ester)
~650MediumC-Br stretching
Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
251/253[M]⁺ (Molecular ion, bromine isotopes)
195/197[M - C₄H₈]⁺ (Loss of isobutylene)
157[M - Br]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Applications in Drug Discovery: PROTACs

This compound is a widely used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a Linker

The six-carbon chain of this compound provides the necessary spacing between the target protein ligand and the E3 ligase ligand for the formation of a stable ternary complex. The terminal bromide allows for its conjugation to one of the ligands, typically through a nucleophilic substitution reaction.

Example: Synthesis of an ERK5 Degrader

A notable example of its application is in the synthesis of the PROTAC ERK5 degrader-1 (HY-176528).[6] In this synthesis, this compound is used to alkylate a precursor molecule, which is then further elaborated to yield the final PROTAC.[7]

Experimental Protocol: Synthesis of an Intermediate for an ERK5 Degrader

This protocol describes the alkylation step using this compound in the synthesis of an ERK5 degrader.[7]

Materials:

Procedure:

  • To a solution of the precursor molecule (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (4.0 eq) and this compound (1.5 eq).

  • Stir the reaction mixture at 80 °C overnight.

  • After cooling, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude material by column chromatography on silica gel to afford the alkylated product.

PROTAC Synthesis Workflow

G cluster_components PROTAC Components cluster_synthesis Synthesis Steps cluster_final Final Product Target_Ligand Target Protein Ligand Step1 Conjugation of Linker to Target Ligand Target_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand Step3 Conjugation to E3 Ligase Ligand E3_Ligand->Step3 Step2 Deprotection of tert-butyl ester Step1->Step2 Step2->Step3 PROTAC PROTAC Molecule Step3->PROTAC

General workflow for PROTAC synthesis.
Signaling Pathway Context: PROTAC-mediated Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC Mechanism of Action

G PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., ERK5) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Safety and Handling

This compound is a chemical that requires careful handling. It may be irritating to the eyes and skin, and direct contact should be avoided.[1] It is recommended to use personal protective equipment such as gloves, goggles, and a lab coat when handling this compound. The use of a fume hood is also advised to prevent inhalation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and, most notably, in the rapidly evolving field of targeted protein degradation. Its bifunctional nature allows for its straightforward incorporation as a linker in the design and synthesis of PROTACs. This guide has provided a detailed overview of its chemical properties, a plausible synthesis protocol, and an illustration of its application in the development of novel therapeutics. Further research into its specific physical properties, such as refractive index and quantitative solubility, would be beneficial for its broader application.

References

Tert-butyl 6-bromohexanoate CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 65868-63-5

This technical guide provides a comprehensive overview of tert-butyl 6-bromohexanoate (B1238239), a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the field, this document details the compound's properties, synthesis, and applications, with a particular focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Compound Data

Quantitative data for tert-butyl 6-bromohexanoate is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 65868-63-5[1][2][3]
Molecular Formula C₁₀H₁₉BrO₂[3]
Molecular Weight 251.16 g/mol [3]
Appearance Colorless to yellowish liquid[1]
Boiling Point 256.3 ± 23.0 °C at 760 mmHg
Density ~1.10 g/cm³[1]
Purity ≥95%[3]
Solubility Soluble in various organic solvents[1]
Storage 2-8°C

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established esterification and purification techniques.

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of 6-bromohexanoic acid with tert-butanol (B103910).[1]

Materials:

  • 6-bromohexanoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) in dichloromethane.

  • Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude product from the synthesis can be purified using flash column chromatography.

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified this compound.

Applications in Drug Development

This compound is a valuable linker molecule in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4][5][6][7] Its six-carbon chain provides spatial separation between the target protein ligand and the E3 ligase ligand, a critical parameter for the formation of a productive ternary complex.

A notable application is in the synthesis of PROTAC ERK5 degrader-1.[8] Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cell proliferation and survival.[9] Dysregulation of the ERK5 signaling pathway is associated with certain cancers, making it an attractive therapeutic target.

Synthesis of PROTAC ERK5 Degrader-1

The following workflow outlines the general steps for the synthesis of a PROTAC, such as an ERK5 degrader, utilizing this compound as a linker precursor.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product ERK5_Ligand ERK5 Ligand Step1 1. Couple ERK5 Ligand to Linker Precursor ERK5_Ligand->Step1 VHL_Ligand VHL Ligand Step3 3. Couple VHL Ligand VHL_Ligand->Step3 Linker_Precursor This compound (Linker Precursor) Linker_Precursor->Step1 Intermediate ERK5 Ligand-Linker Intermediate Step1->Intermediate Step2 2. Deprotect Linker Intermediate->Step2 Activated_Intermediate Activated ERK5 Ligand-Linker Step2->Activated_Intermediate Activated_Intermediate->Step3 PROTAC_ERK5 PROTAC ERK5 Degrader Step3->PROTAC_ERK5

Caption: Workflow for the synthesis of a PROTAC ERK5 degrader.

ERK5 Signaling Pathway

The ERK5 signaling pathway is a crucial cascade that regulates various cellular functions. The simplified diagram below illustrates the key components of this pathway, which is the target of the PROTACs synthesized using this compound.

ERK5_Signaling_Pathway cluster_upstream Upstream Activators cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Tyrosine Kinases or GPCRs Stimuli->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2, c-Fos) ERK5->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response

Caption: Simplified representation of the ERK5 signaling pathway.

References

A Technical Guide to Tert-butyl 6-bromohexanoate: Properties, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 6-bromohexanoate (B1238239), a key building block in modern drug discovery. We will cover its fundamental molecular properties, detailed synthetic protocols, and its critical application as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs), with a focus on the degradation of Extracellular signal-regulated kinase 5 (ERK5).

Core Molecular Data

The fundamental properties of tert-butyl 6-bromohexanoate are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₁₀H₁₉BrO₂[1]
Molecular Weight 251.16 g/mol [1]
CAS Number 65868-63-5[1]
Appearance Colorless to yellowish liquid[2][3]
Boiling Point 256.3 ± 23.0 °C at 760 mmHg[3]
Storage Conditions 2-8°C, sealed in a dry environment[1]

Synthesis and Application in PROTACs

This compound is a bifunctional molecule featuring a terminal bromine atom and a tert-butyl ester. This structure makes it an ideal linker for the synthesis of PROTACs. The bromo group allows for nucleophilic substitution to attach to a warhead (a ligand for the protein of interest), while the tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to an E3 ligase ligand.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent use in the assembly of a PROTAC targeting ERK5.

1. Synthesis of this compound

This protocol describes the esterification of 6-bromohexanoic acid to yield this compound.

  • Materials: 6-bromohexanoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (B28879) (DMAP), tert-Butanol (B103910), Dichloromethane (B109758) (DCM).

  • Procedure:

    • To a solution of 6-bromohexanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq) and tert-butanol (1.5 eq).

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

2. Synthesis of an ERK5-Targeting PROTAC

This multi-step protocol outlines the synthesis of a PROTAC that recruits the VHL E3 ligase to ERK5 for degradation, using this compound as a linker.

  • Step 1: Attachment of the Linker to the ERK5 Ligand

    • Materials: ERK5 inhibitor with a free amine (e.g., a derivative of BAY-885), this compound, N,N-Diisopropylethylamine (DIPEA), Acetonitrile.

    • Procedure:

      • Dissolve the ERK5 inhibitor (1.0 eq) and this compound (1.2 eq) in acetonitrile.

      • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

      • Heat the reaction mixture to 60 °C and stir for 24 hours.

      • Monitor the reaction by LC-MS.

      • Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

      • Purify the resulting intermediate by reverse-phase HPLC.

  • Step 2: Deprotection of the Tert-butyl Ester

    • Materials: The product from Step 1, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

    • Procedure:

      • Dissolve the intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

      • Stir the solution at room temperature for 2 hours.

      • Remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid intermediate.

  • Step 3: Coupling with the VHL E3 Ligase Ligand

    • Materials: The carboxylic acid intermediate from Step 2, VHL ligand with a free amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

    • Procedure:

      • Dissolve the carboxylic acid intermediate (1.0 eq) and the VHL ligand (1.1 eq) in N,N-dimethylformamide (DMF).

      • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

      • Stir the reaction mixture at room temperature for 4 hours.

      • Monitor the formation of the final PROTAC product by LC-MS.

      • Purify the final PROTAC molecule by reverse-phase HPLC.

PROTAC-Mediated Degradation of ERK5

The synthesized PROTAC molecule functions by inducing the degradation of its target protein, ERK5, through the ubiquitin-proteasome system. This mechanism of action is a key advantage of PROTAC technology over traditional inhibitors.

Logical Workflow of PROTAC Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (ERK5 Ligand-Linker-VHL Ligand) Ternary_Complex Ternary Complex (ERK5-PROTAC-VHL) PROTAC->Ternary_Complex Binds to ERK5 ERK5 (Target Protein) ERK5->Ternary_Complex Binds to VHL VHL (E3 Ligase) VHL->Ternary_Complex Binds to Ternary_Complex->PROTAC Release and Catalytic Reuse Ub_ERK5 Ubiquitinated ERK5 Ternary_Complex->Ub_ERK5 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_ERK5->Proteasome Recognition Degraded_ERK5 Degraded Peptides Proteasome->Degraded_ERK5 Degradation

Caption: Catalytic cycle of PROTAC-mediated degradation of ERK5.

The PROTAC molecule first binds to both the target protein (ERK5) and an E3 ubiquitin ligase (in this case, VHL), forming a ternary complex.[4][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[5][6] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[5][6] This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.

References

Tert-butyl 6-bromohexanoate physical state and appearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 6-bromohexanoate (B1238239), a key building block in contemporary chemical synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other therapeutic agents.

Core Properties of Tert-butyl 6-bromohexanoate

This compound is an aliphatic ester characterized by a terminal bromine atom and a bulky tert-butyl ester group. This bifunctionality makes it a versatile linker for conjugating different molecular entities.

Physical State and Appearance

At ambient conditions, this compound exists as a liquid.[1][2] Its appearance is typically described as a colorless to light yellow or yellowish liquid.[1][3] It may also possess a characteristic odor.[3]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison. These parameters are crucial for designing reaction conditions, purification protocols, and storage procedures.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉BrO₂[3][4][5]
Molecular Weight 251.16 g/mol [4][5]
Physical State Liquid[1][2]
Appearance Colorless to light yellow liquid[1][3]
Density ~1.10 g/cm³ (experimental) 1.194 ± 0.06 g/cm³ (predicted)[3]
Boiling Point ~247-248 °C 256.3 ± 23.0 °C at 760 mmHg (predicted)[3]
Flash Point 93 °C[3]
Solubility Soluble in various organic solvents[3]
Purity Typically available in purities of 95% to 97%[2][5]

Applications in Synthesis

This compound is widely utilized in organic synthesis.[3] Its primary application in modern drug discovery is as a linker molecule in the synthesis of PROTACs.[1] The bromo- functionality allows for nucleophilic substitution, while the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for further conjugation.

Below is a diagram illustrating the logical relationship of this compound as a bifunctional linker.

G cluster_0 This compound cluster_1 Synthetic Utility cluster_2 Resulting Conjugate A Bromo Alkyl Chain (Electrophilic Site) C Reaction with Nucleophile (e.g., Target Binding Ligand) A->C Forms C-N/C-O/C-S bond B Tert-butyl Ester (Protected Carboxylate) D Deprotection (Acidic) & Amide Coupling B->D Reveals carboxylic acid E Bifunctional Molecule (e.g., PROTAC) C->E D->E Links to E3 Ligase Ligand

Role as a Bifunctional Linker

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the target molecule, a general procedure for the utilization of this compound in a nucleophilic substitution reaction is provided below.

General Protocol for N-Alkylation:

  • Reactant Preparation: Dissolve the amine-containing substrate (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2-3 equivalents) or diisopropylethylamine (DIPEA, 2-3 equivalents), to the reaction mixture to act as a proton scavenger.

  • Alkylation: Add this compound (1.0-1.2 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Safety and Handling

This compound is a chemical that requires appropriate safety measures during handling.[3] It may cause irritation to the eyes and skin, and direct contact should be avoided.[3] It is recommended to use personal protective equipment, including gloves and safety goggles.[3] All handling should be performed in a well-ventilated area, such as a fume hood, to prevent inhalation of any vapors.[3]

Storage: For long-term stability, it is recommended to store this compound under refrigerated conditions, typically between 2-8°C, and sealed in a dry environment.[3][6] For extended storage of the pure compound, temperatures of -20°C can prolong its shelf life.[1]

References

The Solubility Profile of Tert-butyl 6-bromohexanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 6-bromohexanoate (B1238239) is a bifunctional molecule utilized in the synthesis of more complex chemical structures, including PROTAC (Proteolysis Targeting Chimera) linkers.[1] Its utility in multi-step synthetic processes necessitates a thorough understanding of its solubility characteristics to ensure optimal reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility properties of Tert-butyl 6-bromohexanoate, outlines a detailed experimental protocol for its quantitative determination, and presents a standardized framework for data reporting.

Introduction

This compound (CAS No. 65868-63-5) is a haloalkanoate ester with a molecular formula of C10H19BrO2 and a molecular weight of 251.16 g/mol .[2][3][4] It presents as a colorless to yellowish liquid at room temperature.[5] While widely used in organic synthesis, particularly as a linker in the development of PROTACs, publicly available quantitative data on its solubility in common organic solvents is limited. General statements indicate it has high solubility and can be dissolved in various organic solvents, but specific measurements are not readily found in the literature.[5] This guide aims to bridge this information gap by providing a practical framework for researchers to determine and report the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC10H19BrO2[2][3][5]
Molecular Weight251.16 g/mol [2][3][4]
AppearanceColorless to yellowish liquid[5]
Boiling Point~247-248 °C[5]
Density~1.10 g/cm³[5]
Flash Point93 °C[5]
LogP3.2834[3]
Topological Polar Surface Area (TPSA)26.3 Ų[2][3]

Qualitative Solubility

While quantitative data is scarce, chemical suppliers and databases consistently report that this compound is soluble in a range of organic solvents. This is expected given its chemical structure, which includes a nonpolar alkyl chain and a moderately polar ester group. However, a Safety Data Sheet for the compound explicitly states "No data available" for solubility, highlighting the lack of formal studies.[6]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been published. To facilitate research and process development, the following table provides a standardized format for recording experimentally determined solubility values. Researchers are encouraged to use the protocol outlined in Section 5 to populate this table.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
DichloromethaneShake-Flask
ChloroformShake-Flask
Diethyl EtherShake-Flask
Ethyl AcetateShake-Flask
AcetoneShake-Flask
AcetonitrileShake-Flask
Tetrahydrofuran (THF)Shake-Flask
TolueneShake-Flask
HexaneShake-Flask
MethanolShake-Flask
EthanolShake-Flask
IsopropanolShake-Flask
Dimethylformamide (DMF)Shake-Flask
Dimethyl Sulfoxide (DMSO)Shake-Flask

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors (1965), is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[7] The following protocol is adapted for the analysis of this compound.

5.1. Materials

  • This compound (purity ≥95%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

5.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid phase should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze both the standard solutions and the filtered saturated solution using a calibrated analytical method (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

5.3. Data Calculation

  • Solubility in g/100 mL:

    • Concentration (g/mL) from the calibration curve × 100

  • Solubility in mol/L:

    • (Concentration (g/L) from calibration curve) / (Molecular Weight of this compound (251.16 g/mol ))

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route for this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-bromohexanoic_acid 6-Bromohexanoic Acid product This compound 6-bromohexanoic_acid->product Steglich Esterification tert-butanol Tert-butanol tert-butanol->product dcc DCC dcc->product dmap DMAP dmap->product

Caption: Synthesis of this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the shake-flask solubility determination method.

G start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate (24-48h with agitation) add_excess->equilibrate settle Settle undissolved solid (≥2h) equilibrate->settle filter Filter supernatant (0.22 µm) settle->filter analyze Analyze via GC or HPLC filter->analyze calculate Calculate concentration analyze->calculate end End calculate->end

Caption: Shake-Flask Solubility Workflow.

Conclusion

While this compound is an important building block in medicinal chemistry and organic synthesis, a critical gap exists in the public domain regarding its quantitative solubility in common organic solvents. This guide provides researchers with a robust experimental protocol to generate this essential data. The standardized data table and workflows presented herein are intended to promote consistent and comparable results across different laboratories, ultimately aiding in the streamlined development of synthetic routes and processes involving this versatile compound.

References

Spectroscopic Characterization of Tert-butyl 6-bromohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for Tert-butyl 6-bromohexanoate (B1238239) (C₁₀H₁₉BrO₂; CAS No. 65868-63-5), a key intermediate in various synthetic applications, including the development of PROTAC linkers.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a predictive analysis based on established spectroscopic principles for the structural elucidation of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Tert-butyl 6-bromohexanoate. These predictions are derived from established chemical shift ranges and fragmentation patterns for similar chemical structures.

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.40Triplet2H-CH₂-Br
~2.20Triplet2H-C(=O)-CH₂-
~1.85Quintet2H-CH₂-CH₂-Br
~1.63Quintet2H-C(=O)-CH₂-CH₂-
~1.45Singlet9H-C(CH₃)₃
~1.43Multiplet2H-CH₂-CH₂-CH₂-

Note: The multiplicity and chemical shifts are estimations and may vary based on the actual experimental conditions.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~172C=O (Ester Carbonyl)
~80-C (CH₃)₃ (Quaternary Carbon)
~36-C H₂-C(=O)-
~34-C H₂-Br
~32-C H₂-CH₂Br
~28-C(C H₃)₃ (Methyl Carbons)
~27-CH₂-C H₂-CH₂-
~24-C(=O)-CH₂-C H₂-

Note: These chemical shift values are approximate and are based on typical ranges for alkyl chains, esters, and alkyl halides.[5][6][7][8][9]

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H (sp³) stretch
~1735StrongC=O (Ester carbonyl) stretch
~1250 and ~1150StrongC-O (Ester) stretch
~650Medium-WeakC-Br stretch

Note: The presence of a strong carbonyl peak around 1735 cm⁻¹ is a key diagnostic feature for the ester functional group.[10][11][12][13][14]

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zProposed FragmentNotes
250/252[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
194/196[M - C₄H₈]⁺Loss of isobutylene (B52900) from the tert-butyl group.
171[M - Br]⁺Loss of a bromine radical.
57[C₄H₉]⁺tert-butyl cation, often the base peak.

Note: The fragmentation of the molecular ion is expected to be significant, and the molecular ion peak itself may be of low abundance.[15][16][17][18][19]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Typically, 8 to 16 scans are sufficient.

    • Process the Free Induction Decay (FID) with an exponential function and Fourier transform.

    • Phase the spectrum and reference the TMS peak (or residual solvent peak) to 0.00 ppm.

    • Integrate the signals and analyze the chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Process the FID and reference the solvent peak (CDCl₃) to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the ester and alkyl halide moieties.

Materials:

  • This compound

  • FTIR Spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)

  • Pipette

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Sample Preparation: Place a drop of neat this compound liquid onto a salt plate. Place a second salt plate on top to create a thin film.

  • Spectrum Acquisition:

    • Place the sample holder in the spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its structure.

Materials:

  • This compound

  • Mass Spectrometer (e.g., with Electron Ionization - EI source)

  • Volatile solvent (e.g., methanol (B129727) or dichloromethane)

  • Sample vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

  • Instrument Setup:

    • Tune the mass spectrometer using a standard calibrant.

    • Set the appropriate parameters for the EI source (e.g., electron energy of 70 eV).

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.

    • Analyze the major fragment ions and propose fragmentation pathways.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General Spectroscopic Analysis Workflow

Mass_Spec_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound cluster_fragments Key Fragments Mol_Ion [C10H19BrO2]+• m/z = 250/252 Frag1 [C6H11BrO2]+• m/z = 194/196 Mol_Ion->Frag1 - C4H8 (isobutylene) Frag2 [C10H19O2]+ m/z = 171 Mol_Ion->Frag2 - Br• Frag3 [C4H9]+ m/z = 57 (Base Peak) Mol_Ion->Frag3 α-cleavage

Predicted Mass Spectrometry Fragmentation

References

An In-depth Technical Guide to the Reactivity of Tert-butyl 6-bromohexanoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-bromohexanoate (B1238239) is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a primary alkyl bromide and a sterically hindered tert-butyl ester, allows for selective chemical modifications, making it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the reactivity of tert-butyl 6-bromohexanoate with a range of common nucleophiles, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective utilization in research and development.

The reactivity of this compound is primarily governed by the C-Br bond, which is susceptible to nucleophilic attack. The primary nature of the alkyl bromide favors bimolecular nucleophilic substitution (SN2) reactions, leading to the displacement of the bromide ion by various nucleophiles. The tert-butyl ester group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the carboxylic acid functionality. This differential reactivity allows for a modular approach to the synthesis of complex molecules.

Reactivity with Common Nucleophiles: A Quantitative Overview

The following table summarizes the reactivity of this compound with various nucleophiles, providing typical reaction conditions and reported yields. These reactions are generally carried out as SN2 substitutions at the C-Br bond.

NucleophileReagentSolvent(s)Temperature (°C)Time (h)ProductYield (%)
Amine (Ammonia)Ammonia (B1221849) (excess)Ethanol (B145695)Heat (under pressure)-tert-Butyl 6-aminohexanoate-
Azide (B81097)Sodium azide (NaN₃)DMF or DMSORoom Temperature18tert-Butyl 6-azidohexanoateHigh
CarboxylatePotassium Acetate (KOAc)DMFHeat-tert-Butyl 6-acetoxyhexanoate-
Thiol (Thioacetate)Potassium Thioacetate (B1230152) (KSAc)DMFRoom Temperature-S-(6-(tert-Butoxycarbonyl)hexyl) ethanethioate-
Phosphine (Phosphite)Triethyl phosphite (B83602) (P(OEt)₃)NeatHeat-Diethyl (6-(tert-butoxycarbonyl)hexyl)phosphonate-

Mechanistic Insights: The SN2 Pathway

The primary alkyl bromide structure of this compound strongly favors a bimolecular nucleophilic substitution (SN2) mechanism for its reactions with nucleophiles. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide ion.

SN2_Mechanism substrate This compound transition_state [Nu---C---Br]⁻ substrate->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product transition_state->product leaving_group Bromide (Br⁻) transition_state->leaving_group

Caption: Generalized SN2 reaction mechanism.

This concerted mechanism results in an inversion of stereochemistry at the carbon center if it were chiral. However, in the case of this compound, the reacting carbon is not a stereocenter. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Experimental Protocols

The following sections provide detailed experimental protocols for the reaction of this compound with representative nucleophiles. These protocols are based on general procedures for similar alkyl halides and should be optimized for specific experimental setups.

Reaction with Azide Nucleophile

The introduction of an azide group is a crucial transformation, as the azide can be further reduced to an amine or used in "click" chemistry reactions.

Synthesis of tert-Butyl 6-azidohexanoate

  • Reagents:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 - 3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature overnight (approximately 18 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography if necessary.

Azide_Synthesis_Workflow start Start dissolve Dissolve tert-butyl 6-bromohexanoate in DMF start->dissolve add_azide Add Sodium Azide dissolve->add_azide react Stir at RT overnight add_azide->react workup Aqueous Workup & Extraction react->workup purify Purification workup->purify end End purify->end

Caption: Workflow for azide synthesis.

Reaction with Amine Nucleophile

The reaction with ammonia or primary/secondary amines yields the corresponding amino-substituted product, a key building block in many pharmaceutical compounds.

Synthesis of tert-Butyl 6-aminohexanoate

  • Reagents:

    • This compound

    • Ammonia (large excess)

    • Ethanol

  • Procedure:

    • Place a solution of this compound in ethanol in a sealed pressure vessel.

    • Add a large excess of a solution of ammonia in ethanol.

    • Heat the sealed vessel at an elevated temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction vessel to room temperature and carefully vent the excess ammonia.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography or distillation to obtain tert-butyl 6-aminohexanoate.

Note: Due to the volatility of ammonia and the requirement of a pressure vessel, this reaction should be carried out with appropriate safety precautions.

Reaction with Thiol Nucleophile

Thiols are important functional groups in drug design and bioconjugation. The reaction with a thiol or a protected thiol provides access to these derivatives.

Synthesis of S-(6-(tert-Butoxycarbonyl)hexyl) ethanethioate

  • Reagents:

    • This compound

    • Potassium thioacetate (KSAc)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add potassium thioacetate (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup by adding water and extracting with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the crude thioacetate.

    • The thioacetate can then be hydrolyzed under basic conditions (e.g., sodium hydroxide (B78521) in methanol) to yield the free thiol, tert-butyl 6-mercaptohexanoate.

Reaction with Phosphine Nucleophile (Arbuzov Reaction)

The Arbuzov reaction is a classic method for the formation of carbon-phosphorus bonds, leading to phosphonates which are valuable intermediates in organic synthesis, for example, in the Horner-Wadsworth-Emmons reaction.

Synthesis of Diethyl (6-(tert-butoxycarbonyl)hexyl)phosphonate

  • Reagents:

    • This compound

    • Triethyl phosphite (P(OEt)₃)

  • Procedure:

    • Heat a mixture of this compound (1.0 eq) and triethyl phosphite (1.1 - 1.5 eq) under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction is typically carried out neat (without solvent) at a high temperature (e.g., 150-160 °C).

    • Monitor the reaction by observing the distillation of the byproduct, ethyl bromide.

    • After the evolution of ethyl bromide ceases, cool the reaction mixture.

    • Purify the resulting phosphonate (B1237965) ester by vacuum distillation.

Arbuzov_Reaction reactants This compound + P(OEt)₃ intermediate [R-P⁺(OEt)₃] Br⁻ reactants->intermediate SN2 Attack product Diethyl (6-(tert-butoxycarbonyl)hexyl)phosphonate + EtBr intermediate->product Dealkylation

Caption: The Arbuzov reaction mechanism.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dominated by the SN2 displacement of its primary bromide. This allows for the straightforward introduction of a variety of important functional groups, including amines, azides, thiols, and phosphonates. The stability of the tert-butyl ester under many nucleophilic reaction conditions provides an orthogonal protecting group strategy, further enhancing its utility in multi-step syntheses. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, enabling the efficient and strategic use of this important building block. Further investigation into the specific kinetics and optimization of these reactions will undoubtedly continue to expand the applications of this compound.

Navigating the Stability and Storage of Tert-butyl 6-bromohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Tert-butyl 6-bromohexanoate (B1238239), a key building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle and utilize this compound.

Core Stability Profile

Tert-butyl 6-bromohexanoate is a stable compound under recommended storage conditions. However, its stability can be compromised by exposure to certain environmental factors. The primary degradation pathways for this aliphatic bromoester are hydrolysis of the tert-butyl ester group and potential reactions involving the terminal bromine atom.

Recommended Storage and Handling

To ensure the long-term integrity and purity of this compound, adherence to the following storage and handling guidelines is critical. These recommendations are compiled from safety data sheets and product information from various suppliers.

ParameterRecommended ConditionNotes
Temperature 2°C to 8°C (Refrigerated)Short to medium-term storage.
-20°CRecommended for long-term storage to minimize degradation.
Light Store in the dark.Protect from direct sunlight and UV sources to prevent potential photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidation and hydrolysis.
Moisture Keep container tightly sealed.The compound is susceptible to hydrolysis.
Incompatibilities Strong oxidizing agents, strong bases, and strong acids.Avoid contact with these materials to prevent vigorous and potentially hazardous reactions.

Potential Degradation Pathways

The chemical structure of this compound, featuring a tert-butyl ester and a primary alkyl bromide, dictates its primary degradation routes. Elevated temperatures, moisture, and exposure to incompatible substances can accelerate these processes.

cluster_conditions Adverse Conditions cluster_compound This compound cluster_degradation Degradation Products Heat Heat Compound This compound Heat->Compound Accelerates Moisture Moisture Moisture->Compound Induces Strong_Oxidizing_Agents Strong_Oxidizing_Agents Strong_Oxidizing_Agents->Compound Induces Hydrolysis_Products 6-Bromohexanoic Acid + tert-Butanol Compound->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidized Species Compound->Oxidation_Products Oxidation

Figure 1. Factors leading to the degradation of this compound.

Experimental Assessment of Stability

While specific, publicly available stability studies on this compound are limited, a general experimental protocol can be outlined for its stability assessment. This protocol is based on standard practices for chemical stability testing.

Experimental Protocol: Thermal and Hydrolytic Stability Assessment

1. Sample Preparation:

  • Prepare multiple aliquots of this compound of known purity in sealed, inert vials.

2. Stress Conditions:

  • Thermal Stress: Store samples at various temperatures (e.g., 4°C as control, 25°C, 40°C).

  • Hydrolytic Stress: Prepare samples in aqueous solutions at different pH levels (e.g., pH 4, 7, 9) and store at a controlled temperature.

3. Time Points:

  • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

4. Analysis:

  • Purity Assessment: Analyze the purity of each sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main peak area indicates degradation.

  • Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify any degradation products.

5. Data Evaluation:

  • Quantify the percentage of remaining this compound at each time point and under each condition.

  • Determine the degradation rate and identify the degradation products to understand the stability profile.

Start Start: High-Purity Sample Stress Expose to Stress Conditions (Temp, Humidity, Light) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis Analytical Testing Sampling->Analysis Purity Purity Assay (GC/HPLC) Analysis->Purity Identification Degradant ID (NMR/MS) Analysis->Identification Data Data Analysis & Stability Determination Purity->Data Identification->Data End End: Stability Profile Data->End

Figure 2. General workflow for assessing the stability of this compound.

Conclusion

This compound is a stable chemical when stored under the recommended conditions of refrigeration, in a dark and dry environment, and under an inert atmosphere. Understanding its potential degradation pathways and incompatibilities is crucial for maintaining its quality and ensuring the reliability of experimental results. For critical applications, it is advisable to perform in-house stability testing following a protocol similar to the one outlined in this guide.

The Versatility of Tert-butyl 6-bromohexanoate as a Bifunctional Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-bromohexanoate (B1238239) has emerged as a critical and versatile bifunctional linker in modern chemical biology and drug discovery. Its unique structure, featuring a protected carboxylic acid (tert-butyl ester) and a reactive alkyl bromide, allows for the sequential and controlled conjugation of two different molecular entities. This property has made it particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the properties, synthesis, and application of tert-butyl 6-bromohexanoate as a bifunctional linker, with a focus on its role in the development of targeted protein degraders.

Physicochemical and Safety Information

This compound is a colorless to yellowish liquid with a chemical formula of C10H19BrO2 and a molecular weight of 251.16 g/mol .[1] It is soluble in a variety of organic solvents.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 65868-63-5[1]
Molecular Formula C10H19BrO2[1]
Molecular Weight 251.16 g/mol [1]
Boiling Point 256.3 ± 23.0 °C at 760 mmHg[3]
Density 1.194 ± 0.06 g/cm³ (Predicted)[2]
Appearance Colorless to yellowish liquid[2]
Storage 2-8°C, sealed in a dry environment

Safety Precautions: this compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 6-bromohexanoic acid with tert-butanol (B103910) in the presence of an acid catalyst.[2] While various methods exist for tert-butyl ester formation, a common approach involves the use of a carbodiimide (B86325) coupling agent and a base.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • To a stirred solution of 6-bromohexanoic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in DCM.

  • Add tert-butanol (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Application in PROTAC Synthesis: The Case of an ERK5 Degrader (INY-06-061)

A prominent application of this compound is in the synthesis of PROTACs. The linker derived from this molecule connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase, thereby inducing the targeted degradation of the POI. A well-documented example is the synthesis of INY-06-061, a potent and selective degrader of Extracellular signal-regulated kinase 5 (ERK5).[4][5][6]

Logical Workflow for PROTAC Synthesis

The general strategy for synthesizing a PROTAC using this compound as a linker precursor is as follows:

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product A This compound D Couple Linker to E3 Ligase Ligand A->D B E3 Ligase Ligand (e.g., VHL ligand) B->D C Protein of Interest Ligand (e.g., ERK5 inhibitor) F Couple Linker-E3 Ligase to POI Ligand C->F E Deprotect Tert-butyl Ester D->E E->F G PROTAC Molecule (e.g., INY-06-061) F->G

Caption: General workflow for PROTAC synthesis using a this compound-derived linker.

Experimental Protocol: Synthesis of ERK5 Degrader INY-06-061 (Illustrative)

The synthesis of INY-06-061 involves a multi-step process where the this compound-derived linker is sequentially coupled to the VHL E3 ligase ligand and the ERK5 inhibitor. The following is an illustrative protocol based on reported syntheses of similar PROTACs.

Step 1: Coupling of the Linker to the VHL Ligand

  • The VHL ligand, containing a free hydroxyl or amine group, is reacted with this compound in the presence of a suitable base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by LC-MS.

  • The product, the VHL ligand-linker conjugate, is purified by flash column chromatography.

Step 2: Deprotection of the Tert-butyl Ester

  • The tert-butyl ester of the VHL ligand-linker conjugate is deprotected to reveal the free carboxylic acid.

  • This is achieved by treating the conjugate with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

  • The reaction is stirred at room temperature for a few hours, and the solvent and excess TFA are removed under reduced pressure.

Step 3: Coupling to the ERK5 Ligand

  • The deprotected VHL ligand-linker carboxylic acid is then coupled to the ERK5 inhibitor, which possesses a suitable amine handle (e.g., a piperazine (B1678402) moiety).

  • The coupling is performed using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • The reaction mixture is stirred at room temperature until completion.

  • The final PROTAC molecule, INY-06-061, is purified by preparative high-performance liquid chromatography (HPLC).

Quantitative Data for ERK5 Degrader INY-06-061

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and its efficiency in inducing the degradation of the target protein. Key quantitative parameters for the ERK5 degrader INY-06-061 are presented below.

ParameterValueCell LineMethodReference
ERK5 Binding Affinity (Kd) 12 nM-Biochemical Assay[6]
DC50 (Half-maximal Degradation Concentration) 21 nMMOLT4Western Blot[5][6]
Dmax (Maximum Degradation) >90%MOLT4Western Blot[5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC like INY-06-061 involves hijacking the ubiquitin-proteasome system to induce the degradation of the target protein, ERK5.

PROTAC_Mechanism cluster_components Cellular Components cluster_process Degradation Pathway PROTAC INY-06-061 (PROTAC) Ternary Ternary Complex (ERK5-PROTAC-VHL) PROTAC->Ternary ERK5 ERK5 (Target Protein) ERK5->Ternary VHL VHL (E3 Ligase) VHL->Ternary Ub Ubiquitin Ub_ERK5 Polyubiquitinated ERK5 Ub->Ub_ERK5 Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ternary->Ub_ERK5 Ubiquitination Ub_ERK5->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: Mechanism of PROTAC-mediated degradation of ERK5 by INY-06-061.

Conclusion

This compound is a highly valuable bifunctional linker that plays a crucial role in the development of sophisticated chemical biology tools and therapeutics. Its application in the synthesis of PROTACs, such as the ERK5 degrader INY-06-061, highlights its utility in creating molecules that can effectively and selectively induce the degradation of disease-relevant proteins. The straightforward synthesis of this compound and its versatile reactivity make it an indispensable building block for researchers in drug discovery and chemical biology. The detailed protocols and data presented in this guide are intended to facilitate its application in the design and synthesis of novel targeted protein degraders and other complex molecular architectures.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for tert-butyl 6-bromohexanoate (B1238239), a key reagent in various organic synthesis applications, including its use as a PROTAC linker.[1] Adherence to strict safety protocols is paramount when working with this compound to mitigate potential risks. This document outlines the known hazards, recommended handling procedures, and emergency responses.

Understanding the Hazard Profile

Tert-butyl 6-bromohexanoate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a significant concern.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1][2][3]

Signal Word: Danger/Warning[1][4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₁₉BrO₂[1][5]
Molecular Weight 251.16 g/mol [1][5]
Appearance Colorless to yellowish liquid[4]
Boiling Point Approximately 247-248 °C[4]
Flash Point 93 °C[4]
Density Approximately 1.10 g/cm³[4]
Solubility Soluble in various organic solvents[4]

Safe Handling and Storage Protocols

Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and, if handling larger quantities, chemical-resistant aprons or suits.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] If the ventilation is inadequate, a suitable respirator must be worn.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Take precautionary measures against static discharge.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Recommended storage temperature is between 2-8°C.[5]

Experimental Workflow: A Representative Handling Protocol

While a specific, detailed experimental protocol for every application of this compound is beyond the scope of this guide, the following workflow illustrates the key safety considerations during a typical laboratory procedure. This is a generalized representation and should be adapted to the specifics of the intended experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Ensure Fume Hood is Operating Correctly prep_ppe->prep_fume_hood Verify prep_materials Gather All Necessary Reagents and Equipment prep_fume_hood->prep_materials Confirm handling_transfer Carefully Transfer This compound Under Fume Hood prep_materials->handling_transfer Proceed handling_reaction Perform Reaction in a Closed System if Possible handling_transfer->handling_reaction Initiate handling_monitoring Monitor Reaction for any Exothermic Events handling_reaction->handling_monitoring Continuously cleanup_quench Quench Reaction Mixture Safely handling_monitoring->cleanup_quench Upon Completion cleanup_waste Dispose of Waste in Designated Halogenated Organic Waste Container cleanup_quench->cleanup_waste Segregate cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate After Disposal cleanup_ppe Remove and Dispose of Contaminated PPE Properly cleanup_decontaminate->cleanup_ppe Final Step G cluster_hazards Hazards cluster_precautions Precautions H302 Harmful if Swallowed (H302) P264 Wash Hands Thoroughly After Handling (P264) H302->P264 P270 Do Not Eat, Drink or Smoke When Using (P270) H302->P270 P301_P310 If Swallowed: Immediately Call a Poison Center (P301+P310) H302->P301_P310 H315 Causes Skin Irritation (H315) P280 Wear Protective Gloves/Eye Protection (P280) H315->P280 P302_P352 If on Skin: Wash with Plenty of Water (P302+P352) H315->P302_P352 H319 Causes Serious Eye Irritation (H319) H319->P280 P305_P351_P338 If in Eyes: Rinse Cautiously with Water (P305+P351+P338) H319->P305_P351_P338 H335 May Cause Respiratory Irritation (H335) P261 Avoid Breathing Vapors (P261) H335->P261

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Using Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing Tert-butyl 6-bromohexanoate (B1238239) as a key linker component. The protocols outlined below are intended to serve as a comprehensive guide, from the initial synthetic steps to the final biological characterization of the PROTAC molecules.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).[1][2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3][5] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."[6]

Tert-butyl 6-bromohexanoate is a versatile building block for the synthesis of PROTAC linkers.[7][8] Its aliphatic chain provides spatial separation between the two ligands, a critical factor for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The tert-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected at a later stage for conjugation, while the bromo group provides a reactive handle for nucleophilic substitution.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow includes the sequential attachment of the linker to the E3 ligase ligand and the target protein ligand. The order of attachment can be varied depending on the specific chemistry of the ligands.

G cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Evaluation A This compound (Linker Precursor) D Linker-E3 Ligase Conjugate A->D B E3 Ligase Ligand (e.g., Pomalidomide derivative) B->D C Target Protein Ligand (e.g., Kinase inhibitor) E PROTAC Precursor (Linker-E3 Ligase-Target Ligand) C->E D->E F Final PROTAC (Deprotection) E->F G Purification (HPLC) F->G H Structural Verification (NMR, Mass Spectrometry) G->H I In vitro Evaluation (Binding, Degradation Assays) H->I J In vivo Evaluation (Animal Models) I->J

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Part 1: Synthesis of Linker-E3 Ligase Ligand Conjugate

This protocol describes the coupling of this compound to an amine-functionalized E3 ligase ligand, such as a derivative of pomalidomide.

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminobenzyl pomalidomide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium iodide (NaI)

Procedure:

  • To a solution of this compound (1.2 eq) in anhydrous DMF, add sodium iodide (1.5 eq). Stir the mixture at 60 °C for 1 hour to facilitate the in situ formation of the more reactive iodo-linker.

  • Cool the reaction mixture to room temperature.

  • Add the amine-functionalized E3 ligase ligand (1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Linker-E3 Ligase Ligand Conjugate.

Part 2: Synthesis of the PROTAC Precursor

This protocol details the deprotection of the tert-butyl ester and subsequent coupling with an amine-functionalized target protein ligand.

Materials:

  • Linker-E3 Ligase Ligand Conjugate (from Part 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-functionalized Target Protein Ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is typically used in the next step without further purification.

  • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized target protein ligand (1.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC precursor by preparative HPLC.

Part 3: Final PROTAC Characterization

The purified PROTAC should be thoroughly characterized to confirm its identity and purity.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized PROTAC.[] Both 1H and 13C NMR should be performed.

  • Mass Spectrometry (MS): To verify the molecular weight of the final compound.[10][11] High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC. Purity should typically be >95% for use in biological assays.

Biological Evaluation of PROTACs

Once synthesized and characterized, the PROTAC's biological activity must be evaluated through a series of in vitro and in vivo assays.[12]

Assay Purpose Methodologies Quantitative Data
Binding Affinity To measure the binding of the PROTAC to the target protein and the E3 ligase individually.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)Dissociation constant (Kd) or Inhibition constant (Ki)
Ternary Complex Formation To confirm the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex.[1][13]Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Co-immunoprecipitation (Co-IP), Native Mass Spectrometry[10][14]TR-FRET ratio, Complex stoichiometry
Protein Degradation To quantify the reduction in the levels of the target protein.[1]Western Blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics[1]DC50 (concentration for 50% degradation), Dmax (maximum degradation)
Ubiquitination Assay To detect the ubiquitination of the target protein.[1]Western Blot for ubiquitin, TR-FRET, ELISA[1]Ubiquitinated protein levels
Cell Viability/Cytotoxicity To assess the effect of the PROTAC on cell proliferation and health.[]MTT assay, CellTiter-Glo® Luminescent Cell Viability AssayIC50 (concentration for 50% inhibition of cell growth)
Selectivity Profiling To evaluate the degradation selectivity of the PROTAC across the proteome.Mass Spectrometry-based proteomicsFold change in protein abundance

PROTAC Mechanism of Action and Signaling Pathway

PROTACs exert their effect by inducing the degradation of a target protein, which can in turn modulate a specific signaling pathway. For example, a PROTAC targeting a kinase involved in a cancer-promoting pathway can lead to the downregulation of that pathway's activity.

G cluster_pathway PROTAC-Mediated Signaling Pathway Inhibition A PROTAC D Ternary Complex (POI-PROTAC-E3) A->D B Target Protein (POI) (e.g., Kinase) B->D G Downstream Signaling (e.g., Cell Proliferation) B->G Activates C E3 Ligase C->D E Ubiquitination D->E Ub transfer F Proteasomal Degradation E->F H Inhibition of Downstream Signaling F->H Leads to

Caption: PROTAC-mediated degradation and pathway inhibition.

Conclusion

The use of this compound as a linker precursor provides a flexible and efficient route for the synthesis of novel PROTACs. The detailed protocols and evaluation methods described in these application notes offer a solid foundation for researchers to design, synthesize, and characterize potent and selective protein degraders for various therapeutic targets. Careful optimization of the linker length and composition, along with thorough biological characterization, are crucial for the development of clinically successful PROTAC-based therapeutics.

References

Application Notes and Protocols for Alkylation Reactions with Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-bromohexanoate (B1238239) is a valuable bifunctional molecule commonly employed as a linker in the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal electrophilic bromine atom, susceptible to nucleophilic substitution, and a sterically hindered tert-butyl ester, which can serve as a stable protecting group for a carboxylic acid or as a bulky terminal group. This combination makes it an ideal building block for conjugating different molecular entities.

These application notes provide detailed protocols for the N-alkylation and O-alkylation of substrates using tert-butyl 6-bromohexanoate, with a focus on its application in the synthesis of PROTACs for targeted protein degradation.

Application in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI. This compound is frequently utilized as a component of the linker that connects the POI-binding ligand (warhead) to the E3 ligase ligand.

A prominent example is its use in the synthesis of PROTACs targeting Extracellular signal-regulated kinase 5 (ERK5), a protein implicated in cancer cell proliferation and survival. By linking an ERK5 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ligase, the resulting PROTAC can effectively induce the degradation of ERK5.

Experimental Protocols

Protocol 1: N-Alkylation of a Secondary Amine (Piperazine Derivative)

This protocol describes the N-alkylation of a piperazine-containing compound, a common structural motif in drug development, with this compound. This reaction is a key step in the synthesis of an ERK5-targeting PROTAC.

Reaction Scheme:

Materials:

Procedure:

  • To a solution of the piperazine derivative (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (4.0 eq) and this compound (1.5 eq).

  • Stir the reaction mixture at 80 °C overnight.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine (4 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to afford the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol outlines a general procedure for the O-alkylation of a phenolic compound with this compound, based on the Williamson ether synthesis. This reaction is applicable for attaching the linker to phenolic warheads or other molecules of interest.

Reaction Scheme:

Materials:

  • Phenolic compound

  • This compound

  • A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))

  • A suitable polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane gradient)

Procedure:

  • To a solution of the phenolic compound (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to form the phenoxide.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired O-alkylated product.

Data Presentation

Reaction TypeNucleophileBaseSolventTemperature (°C)TimeYield (%)
N-Alkylation Piperazine DerivativeK₂CO₃Acetonitrile80Overnight82
O-Alkylation Phenol (General)K₂CO₃ / Cs₂CO₃ / NaHDMF / Acetonitrile60-80VariesTypically 60-90

Visualizations

Experimental Workflow for PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Piperazine Derivative (Warhead) - this compound (Linker) - VHL Ligand step1 N-Alkylation of Warhead with Linker start->step1 intermediate Warhead-Linker Conjugate step1->intermediate step2 Ester Hydrolysis intermediate->step2 intermediate2 Warhead-Linker-COOH step2->intermediate2 step3 Amide Coupling with VHL Ligand intermediate2->step3 product Final PROTAC Molecule step3->product G cluster_pathway PROTAC-Induced ERK5 Degradation Pathway cluster_cell Cellular Environment cluster_cancer Downstream Effects ERK5 ERK5 Protein Proliferation Cancer Cell Proliferation & Survival ERK5->Proliferation Promotes Ternary_Complex ERK5->Ternary_Complex Forms Ternary Complex VHL VHL E3 Ligase VHL->Ternary_Complex Forms Ternary Complex PROTAC ERK5 PROTAC PROTAC->ERK5 Binds PROTAC->VHL Recruits PROTAC->Ternary_Complex Forms Ternary Complex Ub Ubiquitin Ubiquitination Ubiquitination of ERK5 Ub->Ubiquitination Proteasome Proteasome ERK5_deg Degraded ERK5 Proteasome->ERK5_deg Ternary_Complex->Ubiquitination Ubiquitination->ERK5_deg Targets for Degradation ERK5_deg->Proliferation Inhibits

Application Notes and Protocols for Tert-butyl 6-bromohexanoate as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1] This targeted delivery system aims to enhance the therapeutic window of traditional chemotherapy by maximizing efficacy at the tumor site while minimizing systemic toxicity.[2][3] The three core components of an ADC—the antibody, the cytotoxic payload, and the linker—are all critical to its success. The linker, in particular, plays a pivotal role in the stability, pharmacokinetics, and mechanism of drug release.[4]

This document provides detailed application notes and protocols for the use of tert-butyl 6-bromohexanoate (B1238239), a non-cleavable alkyl linker, in the development of ADCs. Non-cleavable linkers offer the advantage of increased plasma stability, as the release of the cytotoxic payload is dependent on the complete lysosomal degradation of the antibody backbone within the target cell.[5][6] This can lead to a more predictable and sustained release of the drug, potentially reducing off-target toxicity.[5] Tert-butyl 6-bromohexanoate serves as a foundational component for building such a stable linker system.

Properties of this compound

This compound is a bifunctional molecule featuring a terminal bromine atom and a tert-butyl ester. The bromine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of a cytotoxic payload, while the tert-butyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to the lysine (B10760008) residues of a monoclonal antibody.

PropertyValue
Molecular Formula C₁₀H₁₉BrO₂
Molecular Weight 251.16 g/mol
Appearance Colorless to yellowish liquid
Boiling Point 247-248 °C
Flash Point 93 °C
Solubility Soluble in various organic solvents

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the synthesis of a drug-linker construct where a model cytotoxic agent containing a primary or secondary amine (e.g., a derivative of monomethyl auristatin E - MMAE) is attached to the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Payload Attachment: a. Dissolve the amine-containing cytotoxic payload (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (2.0 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting tert-butyl ester-protected drug-linker construct by silica gel chromatography.

  • Deprotection of the Tert-butyl Ester: a. Dissolve the purified product from step 1 in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours, monitoring by TLC or LC-MS. c. Remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid-functionalized drug-linker.

  • Activation of the Carboxylic Acid: a. Dissolve the carboxylic acid-functionalized drug-linker (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DCM. b. Cool the reaction mixture to 0°C. c. Add DCC or EDC (1.2 equivalents) to the cooled solution. d. Stir the reaction at 0°C for 30 minutes and then at room temperature overnight. e. Monitor the reaction by TLC. f. Upon completion, filter the mixture to remove the urea (B33335) byproduct (if using DCC). g. The resulting solution contains the NHS-ester activated drug-linker construct, ready for conjugation to the antibody.

G cluster_synthesis Drug-Linker Synthesis Payload Payload Step1 Payload Attachment (DMF, DIPEA) Payload->Step1 Linker_tBu This compound Linker_tBu->Step1 Protected_DL Protected Drug-Linker (t-butyl ester) Step1->Protected_DL Step2 Deprotection (TFA/DCM) Protected_DL->Step2 Carboxyl_DL Carboxyl-Drug-Linker Step2->Carboxyl_DL Step3 NHS Ester Activation (NHS, DCC/EDC) Carboxyl_DL->Step3 Activated_DL NHS-Ester-Drug-Linker Step3->Activated_DL

Caption: Workflow for the synthesis of an NHS-ester activated drug-linker construct.

Protocol 2: Conjugation to Monoclonal Antibody

This protocol describes the conjugation of the NHS-ester activated drug-linker to the lysine residues of a monoclonal antibody.[][8]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-ester activated drug-linker construct from Protocol 1

  • Conjugation buffer (e.g., 50 mM Sodium Borate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or Tangential Flow Filtration - TFF)

  • Formulation buffer (e.g., Histidine-sucrose buffer, pH 6.0)

Procedure:

  • Antibody Preparation: a. Exchange the antibody into the conjugation buffer using a desalting column or TFF. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction: a. Add the NHS-ester activated drug-linker solution (typically in an organic co-solvent like DMSO) to the antibody solution with gentle mixing. The molar excess of the drug-linker will influence the final drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess. b. Ensure the final concentration of the organic co-solvent is below 10% (v/v) to maintain antibody stability. c. Incubate the reaction mixture at room temperature for 1-4 hours.

  • Quenching: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS-esters. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the resulting ADC using SEC or TFF to remove unconjugated drug-linker, aggregates, and other impurities.[3][9][10] b. Exchange the purified ADC into the final formulation buffer.

G cluster_conjugation Antibody-Drug Conjugation Antibody Antibody Step1 Conjugation (pH 8.5) Antibody->Step1 Activated_DL NHS-Ester-Drug-Linker Activated_DL->Step1 Crude_ADC Crude ADC Mixture Step1->Crude_ADC Step2 Quenching (Tris-HCl) Crude_ADC->Step2 Quenched_ADC Quenched ADC Mixture Step2->Quenched_ADC Step3 Purification (SEC/TFF) Quenched_ADC->Step3 Purified_ADC Purified ADC Step3->Purified_ADC

Caption: Workflow for the conjugation of the drug-linker to a monoclonal antibody.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC) [11]

  • Principle: HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.

  • System: HPLC or UPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Procedure: a. Inject the purified ADC sample (10-20 µg). b. Elute with a linear gradient from Mobile Phase A to Mobile Phase B. c. Monitor the absorbance at 280 nm. d. Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). e. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

2. Aggregate Analysis by Size Exclusion Chromatography (SEC) [12][13]

  • Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric ADC.

  • System: HPLC or UPLC system with an SEC column (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure: a. Inject the purified ADC sample (20-50 µg). b. Elute isocratically with the mobile phase. c. Monitor the absorbance at 280 nm. d. Integrate the peaks corresponding to aggregates and the monomer. e. Calculate the percentage of aggregation.

3. In Vitro Plasma Stability Assay [4][6][14]

  • Principle: To assess the stability of the linker and the potential for premature drug release in plasma.

  • Procedure: a. Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours). b. At each time point, analyze the samples by HIC-HPLC to determine the average DAR. A significant decrease in DAR over time indicates linker instability. c. Additionally, the plasma samples can be analyzed by LC-MS to quantify the amount of released free drug.

Data Presentation

(Hypothetical Data)

Table 1: Characterization of a Trastuzumab-MMAE ADC with this compound Linker

ParameterResult
Average DAR (by HIC) 3.8
Monomer Purity (by SEC) 98.5%
Aggregate Content (by SEC) 1.5%
Endotoxin Level < 0.5 EU/mg

Table 2: In Vitro Plasma Stability of the ADC

Time (hours)Average DAR in Human PlasmaAverage DAR in Mouse Plasma
03.803.80
243.783.75
483.753.71
963.723.65
1683.683.59

Table 3: In Vitro Cytotoxicity against HER2-Positive and HER2-Negative Cell Lines

Cell LineHER2 ExpressionIC₅₀ (ng/mL)
SK-BR-3 High15.2
NCI-N87 High25.8
MCF-7 Low> 1000
MDA-MB-231 Negative> 1000

Table 4: In Vivo Efficacy in a HER2-Positive NCI-N87 Xenograft Model [15][16][17]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
Non-binding Control ADC 105
Naked Antibody (Trastuzumab) 1035
ADC with this compound Linker 375
ADC with this compound Linker 1098

Signaling Pathway and Mechanism of Action

ADCs with non-cleavable linkers, such as those derived from this compound, release their payload after the antibody is fully degraded in the lysosome.[5] If the payload is a microtubule inhibitor like MMAE, the released drug-linker-amino acid catabolite will diffuse into the cytoplasm and disrupt microtubule dynamics.[18] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[18][]

G cluster_pathway Mechanism of Action of ADC with Tubulin Inhibitor Payload ADC_binds 1. ADC binds to target antigen on cancer cell surface Internalization 2. Internalization via endocytosis ADC_binds->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Degradation 4. Antibody degradation by lysosomal proteases Lysosome->Degradation Payload_release 5. Release of Drug-Linker-Amino Acid catabolite Degradation->Payload_release Microtubule_disruption 6. Disruption of microtubule dynamics Payload_release->Microtubule_disruption Cell_cycle_arrest 7. G2/M phase cell cycle arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis 8. Apoptosis Cell_cycle_arrest->Apoptosis

Caption: General mechanism of action for an ADC with a non-cleavable linker and a tubulin inhibitor payload.

Conclusion

This compound represents a versatile and accessible starting material for the construction of non-cleavable linkers in antibody-drug conjugates. The protocols outlined in this document provide a comprehensive framework for the synthesis, conjugation, and characterization of ADCs utilizing this linker technology. The inherent stability of the resulting alkyl chain linker is expected to contribute to a favorable pharmacokinetic profile and a reduced risk of off-target toxicities, making it an attractive option for the development of next-generation ADCs. As with any ADC development program, careful optimization of the drug-linker and conjugation conditions is essential to achieve the desired therapeutic index.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution of tert-butyl 6-bromohexanoate (B1238239), a versatile building block in organic synthesis. The following sections describe the experimental setup, reaction mechanisms, and specific protocols for the synthesis of various derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.

Overview of Nucleophilic Substitution on Tert-butyl 6-bromohexanoate

This compound is a primary alkyl bromide, making it an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. In an S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to a concerted bond-forming and bond-breaking process. This results in the inversion of stereochemistry at the reaction center, although for this achiral substrate, it is not a primary concern. The general mechanism is depicted below.

The tert-butyl ester group is a bulky protecting group for the carboxylic acid, which is stable under the basic or neutral conditions typically employed for S(_N)2 reactions. This allows for the selective modification of the alkyl chain without affecting the ester functionality.

Experimental Protocols

The following protocols outline the synthesis of various derivatives of this compound via nucleophilic substitution.

Synthesis of Tert-butyl 6-azidohexanoate

The introduction of an azide (B81097) group provides a versatile handle for further chemical modifications, such as "click" chemistry or reduction to an amine.

Reaction Scheme:

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M), add sodium azide (1.5 eq).

  • Stir the reaction mixture at 60-70 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 6-azidohexanoate.

Synthesis of Tert-butyl 6-cyanohexanoate

The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain by one atom.

Reaction Scheme:

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or DMF (approx. 0.5 M).

  • Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.

  • Upon completion, cool the mixture to room temperature and carefully pour it into a large volume of water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain tert-butyl 6-cyanohexanoate.

Synthesis of Tert-butyl 6-thiocyanatohexanoate

Alkyl thiocyanates are useful intermediates in the synthesis of sulfur-containing heterocycles and other organosulfur compounds.

Reaction Scheme:

Protocol:

  • Dissolve this compound (1.0 eq) in ethanol (B145695) or acetone (B3395972) (approx. 0.4 M).

  • Add potassium thiocyanate (B1210189) (1.5 eq) to the solution.

  • Reflux the reaction mixture with stirring for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate eluent system) to yield pure tert-butyl 6-thiocyanatohexanoate.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution reactions of this compound.

NucleophileReagentSolventTemperature (°C)Time (h)Typical Yield (%)
AzideNaN₃DMF60-704-685-95
CyanideKCNDMSO80-906-870-85
ThiocyanateKSCNEthanolReflux4-680-90

Yields are approximate and may vary depending on the specific reaction scale and purification method.

Visualizations

General S(_N)2 Mechanism

The following diagram illustrates the concerted backside attack of a nucleophile on a primary alkyl halide, which is the operative mechanism for the reactions described.

Caption: General S(_N)2 mechanism on this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis, workup, and purification of the substituted products.

Experimental_Workflow Start Start: Tert-butyl 6-bromohexanoate Reaction Nucleophilic Substitution (e.g., with NaN₃, KCN, KSCN) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Substituted Product Characterization->FinalProduct

Caption: General experimental workflow.

Characterization of Products

The successful synthesis of the desired products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The disappearance of the signal corresponding to the -CH₂Br protons and the appearance of a new signal for the -CH₂Nu protons at a different chemical shift are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the newly introduced functional groups. For example, the azide group will show a strong, sharp absorption around 2100 cm⁻¹, the cyanide group around 2250 cm⁻¹, and the thiocyanate group around 2150 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potassium cyanide is extremely toxic and should be handled with extreme caution. Ensure that appropriate emergency procedures and antidotes are readily available.

  • Sodium azide is also toxic and can form explosive heavy metal azides. Avoid contact with metals and handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Tert-butyl 6-bromohexanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of tert-butyl 6-bromohexanoate (B1238239), a key building block in the synthesis of various pharmaceutical intermediates. This document focuses on its application as a versatile linker in the development of statins, histone deacetylase (HDAC) inhibitors, and proteolysis-targeting chimeras (PROTACs).

Introduction

Tert-butyl 6-bromohexanoate is a bifunctional molecule containing a terminal bromine atom, susceptible to nucleophilic substitution, and a tert-butyl ester, a common protecting group for carboxylic acids. This structure makes it an ideal reagent for introducing a six-carbon aliphatic linker into drug candidates. The tert-butyl ester can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, which can then be used for further functionalization or to interact with biological targets.

Applications in Pharmaceutical Intermediate Synthesis

This compound has been successfully employed in the synthesis of a range of pharmaceutical intermediates, including but not limited to:

  • Statin Side Chains: As a component in the synthesis of the characteristic side chains of HMG-CoA reductase inhibitors like atorvastatin (B1662188) and pitavastatin.

  • HDAC Inhibitor Linkers: To connect the zinc-binding group and the cap group of histone deacetylase inhibitors.

  • PROTAC Linkers: To conjugate a target protein-binding ligand and an E3 ubiquitin ligase ligand in the formation of PROTACs.

Experimental Protocols

Synthesis of a PROTAC ERK5 Degrader Intermediate

This protocol details the N-alkylation of a piperazine-containing ERK5 ligand with this compound to form a key intermediate in the synthesis of a PROTAC ERK5 degrader.

Reaction Scheme:

Aromatic Amine + this compound -> N-alkylated Intermediate

Sulfonamide + this compound -> N-alkylated Sulfonamide Intermediate

Caption: HMG-CoA Reductase Inhibition Pathway by Statins.

Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors block the activity of histone deacetylases, leading to an accumulation of acetylated histones. This results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes and ultimately leading to cell cycle arrest and apoptosis.

HDAC_Inhibition cluster_chromatin Chromatin State cluster_gene_expression Gene Expression Acetylated_Histones Acetylated Histones (Open Chromatin) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) Acetylated_Histones->Deacetylated_Histones HDAC Gene_Transcription Transcription of Tumor Suppressor Genes Acetylated_Histones->Gene_Transcription Promotes Deacetylated_Histones->Acetylated_Histones HAT HDAC_Inhibitor HDAC Inhibitor HDAC HDAC HDAC_Inhibitor->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Mechanism of Action of HDAC Inhibitors.

PROTAC-Mediated Degradation of ERK5

A PROTAC molecule simultaneously binds to the target protein (ERK5) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of ERK5, marking it for degradation by the proteasome.

PROTAC_ERK5_Degradation cluster_components Components cluster_process Degradation Process PROTAC PROTAC (ERK5 Degrader) Ternary_Complex Ternary Complex (PROTAC-ERK5-E3 Ligase) PROTAC->Ternary_Complex ERK5 ERK5 (Target Protein) ERK5->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of ERK5 Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_ERK5 Degraded ERK5 Proteasome->Degraded_ERK5

Caption: PROTAC-Mediated Degradation of ERK5.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to introduce a flexible six-carbon linker has been instrumental in the development of novel therapeutics targeting a range of diseases. The protocols and data presented here provide a foundation for researchers to utilize this building block in their own drug discovery and development efforts.

Application Notes and Protocols for the Deprotection of tert-Butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl ester is a valuable protecting group for carboxylic acids in organic synthesis due to its stability in a wide range of non-acidic conditions and its facile removal under acidic conditions. Tert-butyl 6-bromohexanoate (B1238239) is a useful intermediate in the synthesis of various organic molecules, including PROTAC linkers.[1] The selective deprotection of the tert-butyl ester to yield 6-bromohexanoic acid is a critical step in many synthetic routes. These application notes provide detailed protocols for the efficient cleavage of the tert-butyl ester from tert-butyl 6-bromohexanoate.

The primary method for deprotection is acid-catalyzed hydrolysis. The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the desired carboxylic acid.[2] This process results in the formation of isobutylene (B52900) and carbon dioxide as volatile byproducts.[3]

Deprotection Methods and Quantitative Data

Several methods are available for the deprotection of tert-butyl esters. The choice of method depends on the sensitivity of the substrate to acidic conditions and the presence of other protecting groups. The following table summarizes common deprotection methods with typical reaction conditions and reported yields for general tert-butyl ester deprotection. Specific data for this compound is limited in the literature; however, the general conditions are applicable.

Reagent(s)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 5>90A common and highly effective method.[2][4] Can also cleave other acid-sensitive groups like Boc.
Hydrochloric Acid (HCl)Dioxane, Diethyl ether, or Acetic AcidRoom Temperature1 - 12>90A classic and effective reagent.[2]
Phosphoric Acid (H₃PO₄)Aqueous solutionRoom Temperature - 502 - 24HighAn environmentally benign and mild reagent.[5][6]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 2470 - 90A mild Lewis acid catalyst, useful for substrates with other acid-labile groups.[7][8][9]
Silica GelTolueneReflux6 - 24GoodA mild and selective method.[10]
p-Toluenesulfonic acid (p-TsOH)Solvent-free (Microwave)N/A0.1 - 0.5HighA rapid method using microwave irradiation.
Thermolytic Cleavage2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)Reflux or Microwave0.25 - 12HighA reagent-free method at elevated temperatures.[11]

Signaling Pathway: Acid-Catalyzed Deprotection Mechanism

The deprotection of this compound in the presence of a strong acid like trifluoroacetic acid (TFA) proceeds through a well-established acid-catalyzed elimination mechanism.

deprotection_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products tBu_ester This compound Protonated_ester Protonated Ester tBu_ester->Protonated_ester + H⁺ H_ion H⁺ (from TFA) tBu_cation tert-Butyl Cation Protonated_ester->tBu_cation Elimination Carboxylic_acid 6-Bromohexanoic Acid Protonated_ester->Carboxylic_acid Elimination Isobutylene Isobutylene (gas) tBu_cation->Isobutylene - H⁺ experimental_workflow Start Start Dissolve Dissolve tert-Butyl 6-bromohexanoate in DCM Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., TFA) Dissolve->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Monitor Monitor Reaction by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography (if necessary) Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: Reaction of Tert-butyl 6-bromohexanoate with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule widely employed in organic synthesis and medicinal chemistry. Its structure incorporates a reactive primary alkyl bromide and a sterically hindered tert-butyl ester. This unique combination allows for the selective alkylation of nucleophiles, such as primary and secondary amines, while the ester group remains protected. The resulting N-substituted 6-aminohexanoate (B3152083) derivatives are valuable intermediates in the synthesis of a variety of compounds, most notably as flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the target protein and the E3 ligase to facilitate this process. The six-carbon chain of tert-butyl 6-bromohexanoate provides a common and effective linker length for this purpose.

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines, with a focus on its application in the synthesis of PROTACs.

Reaction Mechanism and Considerations

The reaction of this compound with primary and secondary amines proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond.

A key consideration in the alkylation of primary amines is the potential for overalkylation. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of this compound to form a tertiary amine. To achieve mono-alkylation, it is common to use an excess of the primary amine or to employ specific reaction conditions that minimize the reactivity of the secondary amine product. For secondary amines, the reaction typically proceeds cleanly to the corresponding tertiary amine.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound.

Amine Substrate (Structure)ProductBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Secondary Amine
1-(4-(4-((11-cyclopentyl-5-methyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)benzoyl)piperazin-1-yl)hexanoatetert-butyl 6-(4-(4-((11-cyclopentyl-5-methyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)benzoyl)piperazin-1-yl)hexanoateK2CO3Acetonitrile80Overnight82[1]

Note: Further examples with a broader range of primary and secondary amines would be beneficial for a more comprehensive comparison. The provided data is based on a specific complex secondary amine used in the synthesis of an ERK5 degrader.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of a Secondary Amine with this compound (Synthesis of an ERK5 Degrader Intermediate)[1]

This protocol describes the synthesis of tert-butyl 6-(4-(4-((11-cyclopentyl-5-methyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)benzoyl)piperazin-1-yl)hexanoate.

Materials:

  • (4-((11-cyclopentyl-5-methyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)phenyl)(piperazin-1-yl)methanone (starting amine)

  • This compound

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

Procedure:

  • To a solution of the starting amine (1.0 eq) in acetonitrile, add potassium carbonate (4.0 eq) and this compound (1.5 eq).

  • Stir the reaction mixture at 80 °C overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0–20% methanol in dichloromethane) to afford the desired product.

Protocol 2: General Procedure for the N-Alkylation of a Primary Amine with this compound (Hypothetical)

This protocol provides a general guideline for the mono-alkylation of a primary amine. Optimization of stoichiometry and reaction conditions may be necessary for specific substrates.

Materials:

  • Primary amine

  • This compound

  • A suitable base (e.g., K2CO3, NaHCO3, or an organic base like triethylamine)

  • A suitable solvent (e.g., Acetonitrile, DMF, or THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (2-5 eq) in the chosen solvent.

  • Add the base (1.5-2.0 eq relative to the alkyl bromide).

  • Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

Visualizations

Reaction of this compound with a Primary Amine

Reaction_Scheme amine R-NH₂ (Primary Amine) product R-NH-(CH₂)₅-COOtBu (N-alkylated Product) amine->product Sɴ2 Attack bromoester Br-(CH₂)₅-COOtBu (this compound) bromoester->product base Base hbr HBr base->hbr Neutralization

Caption: General Sɴ2 reaction of a primary amine with this compound.

Experimental Workflow for N-Alkylation and Product Isolation

Workflow start Combine Amine, Base, and this compound in Solvent reaction Stir at appropriate temperature (e.g., 80°C) start->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Work-up: Dilute with organic solvent, wash with aqueous solutions monitoring->workup Reaction complete drying Dry organic layer and concentrate workup->drying purification Purify by column chromatography drying->purification product Isolated N-alkylated Product purification->product

Caption: A typical experimental workflow for the synthesis and purification of N-alkylated products.

Simplified Signaling Pathway Involving ERK5 Degradation

The product of the reaction between this compound and a specific amine can be a key intermediate in the synthesis of PROTACs targeting kinases like ERK5. ERK5 is a component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer.

Signaling_Pathway cluster_cell Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor MEKK MEKK2/3 Receptor->MEKK MEK5 MEK5 MEKK->MEK5 ERK5 ERK5 MEK5->ERK5 TranscriptionFactors Transcription Factors (e.g., c-Myc, MEF2) ERK5->TranscriptionFactors Proteasome Proteasome ERK5->Proteasome Ubiquitination GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression PROTAC ERK5 PROTAC (Synthesized using the linker) PROTAC->ERK5 Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds E3Ligase->Proteasome Ubiquitination Degradation ERK5 Degradation Proteasome->Degradation

Caption: Simplified MAPK/ERK5 signaling and its targeted degradation by a PROTAC.

References

Application of Tert-butyl 6-bromohexanoate in Surface Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule that serves as a valuable building block for the surface modification of various substrates, particularly gold. Its unique structure, featuring a terminal bromine atom and a tert-butyl protected carboxylic acid, allows for a stepwise functionalization process. This ultimately yields a surface terminated with carboxylic acid groups, which are readily available for the covalent immobilization of biomolecules such as proteins, peptides, and nucleic acids. This functionality is of paramount importance in the development of biosensors, drug delivery systems, and platforms for studying cell-surface interactions.

This document provides detailed application notes and experimental protocols for the use of Tert-butyl 6-bromohexanoate in creating functionalized surfaces.

Principle of Surface Modification

The surface modification process using this compound on a gold substrate involves a three-step procedure. The initial step is the conversion of the terminal bromine to a thiol group, which is necessary for the formation of a stable gold-thiolate bond. Subsequently, a self-assembled monolayer (SAM) of the resulting 6-mercaptohexanoic acid tert-butyl ester is formed on the gold surface. The final step involves the deprotection of the tert-butyl ester to expose the terminal carboxylic acid groups, rendering the surface active for subsequent bioconjugation.

Experimental Workflow for Surface Modification

G cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: SAM Formation cluster_2 Step 3: Deprotection A This compound B Reaction with Potassium Thioacetate (B1230152) A->B C Hydrolysis B->C D 6-mercaptohexanoic acid tert-butyl ester C->D E Gold Substrate F Immersion in Thiol Solution E->F G Tert-butyl Ester Terminated SAM F->G H Treatment with Trifluoroacetic Acid (TFA) I Carboxylic Acid Terminated SAM H->I

Caption: A three-step workflow for modifying a gold surface.

Experimental Protocols

Protocol 1: Synthesis of 6-mercaptohexanoic acid tert-butyl ester

This protocol describes the conversion of the terminal bromine of this compound to a thiol group.

Materials:

  • This compound

  • Potassium thioacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Methanol (B129727)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add potassium thioacetate (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude thioacetate intermediate.

  • Dissolve the crude thioacetate in methanol.

  • Add a solution of concentrated HCl in methanol (e.g., 1.25 M) and stir at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to yield the crude 6-mercaptohexanoic acid tert-butyl ester.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol details the formation of a SAM of 6-mercaptohexanoic acid tert-butyl ester on a clean gold surface.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • 6-mercaptohexanoic acid tert-butyl ester

  • 200 proof ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas

  • Clean glass container with a cap

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with copious amounts of deionized water.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of 6-mercaptohexanoic acid tert-butyl ester in 200 proof ethanol.

    • Place the clean, dry gold substrate in a clean glass container.

    • Immediately immerse the substrate in the thiol solution.

    • Seal the container and leave it undisturbed at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.

  • Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with ethanol to remove any non-specifically adsorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

Protocol 3: Deprotection of the Tert-butyl Ester to Form a Carboxylic Acid-Terminated SAM

This protocol describes the removal of the tert-butyl protecting group to expose the terminal carboxylic acid functionality.

Materials:

  • Tert-butyl ester terminated SAM on a gold substrate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Place the substrate with the tert-butyl ester terminated SAM in a clean, dry glass container.

  • Prepare a solution of 50% (v/v) TFA in anhydrous DCM.

  • Immerse the substrate in the TFA/DCM solution for 1-2 hours at room temperature.

  • Remove the substrate from the solution and rinse thoroughly with DCM.

  • Rinse the substrate with deionized water.

  • Dry the substrate under a stream of nitrogen gas. The surface is now functionalized with carboxylic acid groups.

Data Presentation

The following table summarizes the expected quantitative data from surface characterization at each stage of the modification process. These are representative values based on similar alkanethiol SAMs.

Surface Modification StageWater Contact Angle (°)Expected Elemental Composition (XPS)
Bare Gold90 - 100Au
Tert-butyl Ester Terminated SAM70 - 80Au, S, C, O
Carboxylic Acid Terminated SAM30 - 40Au, S, C, O (increased O/C ratio)

Application Example: Immobilization of an Antibody for Biosensing

Carboxylic acid-terminated SAMs are widely used for the covalent immobilization of proteins, such as antibodies, for the development of biosensors. The following workflow illustrates this application.

Workflow for Antibody Immobilization and Antigen Detection

G A Carboxylic Acid Terminated SAM B Activation with EDC/NHS A->B C Activated NHS Ester Surface B->C D Antibody Immobilization C->D E Immobilized Antibody Surface D->E F Blocking with Ethanolamine or BSA E->F G Blocked Surface F->G H Antigen Binding G->H I Detection Signal H->I

Caption: Steps for antibody immobilization and subsequent antigen detection.

This functionalized surface can be integrated into various biosensing platforms, such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM), to detect the binding of the target antigen in real-time.

Representative Signaling Pathway in Drug Development

Surfaces functionalized with specific ligands (e.g., peptides or small molecules) can be used to study receptor-ligand interactions and downstream cellular signaling. For example, a peptide ligand that binds to a G-protein coupled receptor (GPCR) can be immobilized on the carboxylic acid-terminated surface. When cells expressing the GPCR are cultured on this surface, the binding of the immobilized ligand can trigger a signaling cascade.

Generic GPCR Signaling Cascade

G cluster_0 Cell Membrane Receptor GPCR G_protein G-protein (α, β, γ subunits) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Immobilized Ligand on Surface Ligand->Receptor Binding Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response (e.g., Gene Expression) Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: A representative G-protein coupled receptor signaling pathway.

By analyzing the cellular responses, researchers can screen for novel drug candidates that modulate the activity of specific receptors, providing valuable insights in the drug development process.

Application Notes and Protocols for Scalable Synthesis of Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of Tert-butyl 6-bromohexanoate (B1238239), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) and other pharmaceutical intermediates. The document outlines two primary methodologies for the synthesis of the target compound, along with a scalable protocol for the preparation of the requisite starting material, 6-bromohexanoic acid.

Introduction

Tert-butyl 6-bromohexanoate serves as a versatile bifunctional linker, containing both a nucleophilic bromide and a protected carboxylic acid. This structure is particularly valuable in the field of drug discovery for the synthesis of PROTACs, where it can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The tert-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions. The scalability of its synthesis is therefore of critical importance for advancing preclinical and clinical drug development programs.

This document presents two scalable methods for the synthesis of this compound, moving beyond traditional esterification to more efficient and scalable catalytic approaches. Additionally, a robust and high-yielding synthesis of the precursor, 6-bromohexanoic acid, is detailed.

Synthesis of Starting Material: 6-Bromohexanoic Acid

A scalable and high-yielding method for the synthesis of 6-bromohexanoic acid involves the ring-opening of ε-caprolactone with dry hydrogen bromide gas. This method avoids the use of hazardous oxidizing agents and provides the product in high purity.

Experimental Protocol: Ring-Opening of ε-Caprolactone
  • Reaction Setup: A dry 500 mL three-necked flask is equipped with a magnetic stirrer, a gas inlet tube, and a thermometer.

  • Charging Reactants: The flask is charged with ε-caprolactone (1 mol, 114 g) and a suitable organic solvent such as dichloromethane (B109758) (200 mL) or toluene (B28343) (200 mL).

  • Reaction: The solution is stirred, and dry hydrogen bromide gas is bubbled through the mixture. The reaction temperature is maintained between 20-30°C.

  • Monitoring: The reaction progress is monitored by TLC or GC analysis until the consumption of ε-caprolactone is complete.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to 0-10°C and stirred for an additional 2-3 hours to induce crystallization. The solid product is collected by filtration, washed with cold n-hexane, and dried under vacuum to yield 6-bromohexanoic acid as a pale yellow solid.[1][2]

Quantitative Data for 6-Bromohexanoic Acid Synthesis
ParameterValueReference
Starting Material ε-Caprolactone[1][2]
Reagent Dry Hydrogen Bromide Gas[1][2]
Solvent Dichloromethane or Toluene[1]
Reaction Temperature 20-40°C[1]
Reaction Time 5-6 hours[1]
Yield 92-95%[1]
Purity >99% (by GC)[1]

Scalable Synthesis of this compound

Two modern and scalable methods for the synthesis of this compound are presented below. These methods offer advantages in terms of yield, reaction conditions, and scalability over traditional acid-catalyzed esterification.

Method 1: Tf2NH-Catalyzed Tert-Butylation

This method utilizes the highly efficient and mild catalyst, bis(trifluoromethanesulfonyl)imide (Tf₂NH), with tert-butyl acetate (B1210297) serving as both the reagent and solvent. This approach is based on the work of Namba and colleagues and is adaptable for a wide range of carboxylic acids.[3][4]

  • Reaction Setup: To a solution of 6-bromohexanoic acid (1.0 equiv) in tert-butyl acetate (0.5 M), is added a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, 1-5 mol%).

  • Reaction: The reaction mixture is stirred at 60°C.

  • Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Mixing Mix and Heat (60°C) 6-Bromohexanoic_Acid->Mixing tBuOAc tert-Butyl Acetate tBuOAc->Mixing Tf2NH Tf2NH (catalyst) Tf2NH->Mixing Quench Dilute with EtOAc, Wash with NaHCO3/Brine Mixing->Quench Dry_Concentrate Dry (Na2SO4) & Concentrate Quench->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the Tf₂NH-catalyzed synthesis of this compound.

Method 2: Ion Exchange Resin Catalyzed Esterification

This method employs a strong acid ion exchange resin as a recyclable and scalable catalyst for the esterification of 6-bromohexanoic acid with tert-butanol (B103910). This approach simplifies purification and reduces corrosive waste streams.

  • Catalyst Preparation: A strong acid ion exchange resin (e.g., Amberlyst-15) is washed successively with deionized water, methanol, and then dried under vacuum.

  • Reaction Setup: A mixture of 6-bromohexanoic acid (1.0 equiv), tert-butanol (1.5-2.0 equiv), and the dried ion exchange resin (10-20 wt% of the carboxylic acid) in a suitable solvent like toluene is heated to reflux. A Dean-Stark apparatus is used to remove the water formed during the reaction.

  • Monitoring: The reaction is monitored by observing the amount of water collected in the Dean-Stark trap and by TLC or GC analysis of the reaction mixture.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the resin is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation or flash column chromatography to yield this compound.

G Reactants 6-Bromohexanoic Acid + tert-Butanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ from Resin Catalyst Ion Exchange Resin (H+ form) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by tert-Butanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Deprotonation->Catalyst Regenerates H+ Product This compound Deprotonation->Product

Caption: Mechanism of ion exchange resin-catalyzed esterification.

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs. The bromo- functionality allows for nucleophilic substitution with an appropriate functional group on either the protein of interest (POI) ligand or the E3 ligase ligand. The tert-butyl ester can then be deprotected at a later stage to reveal a carboxylic acid, which can be coupled to the other part of the PROTAC molecule.

General PROTAC Synthesis Workflow

G cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling Linker This compound Coupling1 SN2 Reaction Linker->Coupling1 POI_Ligand POI Ligand (with nucleophile, e.g., -NH2, -OH) POI_Ligand->Coupling1 E3_Ligand E3 Ligand (with amine) Coupling2 Amide Bond Formation (e.g., HATU, EDC) E3_Ligand->Coupling2 Intermediate Intermediate Coupling1->Intermediate Intermediate: POI-Linker-tBu Deprotection Acidic Conditions (e.g., TFA) Intermediate->Deprotection Activated_Intermediate Activated_Intermediate Deprotection->Activated_Intermediate Intermediate: POI-Linker-COOH Activated_Intermediate->Coupling2 PROTAC PROTAC Coupling2->PROTAC Final PROTAC Molecule

References

Application Notes and Protocols: The Use of Tert-butyl 6-bromohexanoate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in drug development. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Subsequently, these fragments are optimized and linked together to generate more potent, drug-like molecules. Tert-butyl 6-bromohexanoate (B1238239) is a versatile chemical reagent that plays a crucial role in the fragment elaboration and linking phases of FBDD. Its bifunctional nature, featuring a reactive bromo group and a protected carboxylic acid, makes it an ideal linker for covalently connecting fragments, ultimately assembling more complex and higher-affinity ligands.

These application notes provide an overview of the utility of Tert-butyl 6-bromohexanoate in FBDD and detailed protocols for its application in fragment linking strategies.

Application Notes

Principle of Fragment Linking with this compound:

This compound serves as a flexible linker to connect two or more fragments that bind to adjacent sites on a protein target. The bromo- functionality allows for nucleophilic substitution reactions with fragments containing amine, thiol, or hydroxyl groups. The tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group. This newly exposed functional group can then be used for subsequent amide bond formation with another fragment, effectively "linking" the two initial fragments. The length of the six-carbon chain provides a suitable distance and conformational flexibility for the linked fragments to adopt an optimal binding orientation.

Key Advantages:

  • Versatility: The orthogonal reactivity of the bromo and protected carboxyl groups allows for controlled, stepwise fragment linking.

  • Tunable Length: The hexanoate (B1226103) chain offers a significant degree of freedom for spanning the distance between fragment binding pockets.

  • Commercial Availability: The reagent is readily available, facilitating its broad application in drug discovery campaigns.

Experimental Protocols

Protocol 1: Alkylation of a Nucleophilic Fragment with this compound

This protocol describes the initial step of linking, where a fragment containing a primary amine is alkylated with this compound.

Materials:

  • Fragment containing a primary amine (Fragment-NH2)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Fragment-NH2 (1.0 eq) in DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at 50 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkylated fragment (Fragment-NH-linker-COOtBu).

Protocol 2: Deprotection and Amide Coupling with a Second Fragment

This protocol outlines the deprotection of the tert-butyl ester and subsequent amide bond formation with a second fragment containing an amine.

Materials:

  • Fragment-NH-linker-COOtBu (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Second fragment containing a primary amine (Fragment2-NH2)

  • (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

Part A: Deprotection

  • Dissolve Fragment-NH-linker-COOtBu (1.0 eq) in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM, yielding the deprotected linker-fragment (Fragment-NH-linker-COOH).

Part B: Amide Coupling

  • Dissolve the deprotected linker-fragment (1.0 eq) in DMF.

  • Add Fragment2-NH2 (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by reverse-phase preparative HPLC to obtain the final linked fragment compound.

Data Presentation

Table 1: Representative Reaction Yields and Purity for Fragment Linking

StepReactantsProductYield (%)Purity (LC-MS, %)
Protocol 1 Fragment-A-NH2 + this compoundFragment-A-NH-linker-COOtBu75>98
Fragment-B-SH + this compoundFragment-B-S-linker-COOtBu82>99
Protocol 2 Fragment-A-NH-linker-COOH + Fragment-C-NH2Fragment-A-NH-linker-CO-NH-Fragment-C65>95
Fragment-B-S-linker-COOH + Fragment-D-NH2Fragment-B-S-linker-CO-NH-Fragment-D68>97

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Elaboration cluster_2 Lead Optimization a Fragment Library b Biophysical Screening (NMR, SPR, X-ray) a->b c Fragment Hits b->c d Structure-Based Design (X-ray, Modeling) c->d e Fragment Linking (this compound) d->e f Linked Fragments e->f g Potency & ADME Optimization f->g h Lead Candidate g->h

Caption: Workflow of Fragment-Based Drug Discovery.

Caption: Reaction scheme for fragment linking.

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation of Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the alkylation of active methylene (B1212753) compounds using tert-butyl 6-bromohexanoate (B1238239).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of an active methylene compound with tert-butyl 6-bromohexanoate?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. A base is used to deprotonate the active methylene compound (e.g., diethyl malonate), creating a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the carbon atom bonded to the bromine in this compound, displacing the bromide ion and forming a new carbon-carbon bond.[1][2][3]

Q2: Which type of solvent is optimal for this reaction?

A2: Polar aprotic solvents are generally the best choice for S(_N)2 reactions.[4][5] Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO) can dissolve the ionic nucleophile while not solvating the anion as strongly as protic solvents (like ethanol (B145695) or water).[4][5][6] This leaves the nucleophile "naked" and more reactive, significantly increasing the reaction rate compared to polar protic solvents.[5][6]

Q3: Can I use sodium ethoxide in ethanol? I see it used frequently in malonic ester syntheses.

A3: Yes, sodium ethoxide (NaOEt) in ethanol is a classic and cost-effective choice for deprotonating active methylene compounds like diethyl malonate.[2][7][8] However, there are two main considerations. First, ethanol is a protic solvent, which can slow down the S(_N)2 reaction compared to aprotic solvents.[6] Second, it is crucial to match the alkoxide base to the ester group of your active methylene compound (e.g., use sodium ethoxide with diethyl malonate) to prevent transesterification, a side reaction that would scramble your ester groups.[8][9]

Q4: My reaction yield is very low. What are the common causes?

A4: Low yields can stem from several issues:

  • Competing E2 Elimination: The alkoxide or enolate base can abstract a proton from the carbon adjacent to the bromide, leading to an elimination reaction that forms an alkene byproduct instead of the desired substitution product. This is more likely with sterically hindered bases or higher reaction temperatures.[1][10][11]

  • Incomplete Deprotonation: If the base is not strong enough or if insufficient equivalents are used, the active methylene compound will not be fully converted to the nucleophilic enolate.[7][12]

  • Presence of Water: Moisture in the reaction can quench the enolate and hydrolyze the ester. Anhydrous conditions are critical, especially when using highly reactive bases like sodium hydride (NaH).[7][11]

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[11]

Q5: I am observing a significant amount of a dialkylated byproduct. How can this be minimized?

A5: Dialkylation occurs when the mono-alkylated product, which still possesses one acidic proton, is deprotonated and reacts with a second molecule of this compound.[2][8] To minimize this, you can use a slight excess of the active methylene compound relative to the base and the alkylating agent.[12] This ensures the base is consumed in forming the initial enolate, leaving less opportunity for a second deprotonation.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
No reaction or very slow reaction 1. Ineffective base or wet reagents. 2. Reaction temperature is too low. 3. Poor quality of alkylating agent (this compound).1. Use a stronger, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous solvent like THF. Ensure all glassware is oven-dried and reagents are anhydrous.[7] 2. Gently warm the reaction mixture. S(_N)2 reactions often require some thermal energy to overcome the activation barrier.[11] Monitor carefully to avoid elimination. 3. Verify the purity of the alkylating agent by NMR or GC-MS.
Low yield of desired product 1. Competing E2 Elimination: The base is acting on the alkyl halide. 2. Hydrolysis: Water is present in the workup or reaction. 3. Incomplete Reaction: Insufficient time or temperature.1. Lower the reaction temperature, as elimination has a higher activation energy than substitution.[11] Use a less sterically hindered, more nucleophilic enolate if possible. 2. Ensure anhydrous reaction conditions. During workup, use a saturated brine wash to remove water from the organic layer.[12] 3. Monitor the reaction by TLC until the starting material is consumed. Increase reaction time or temperature as needed.[11]
Mixture of mono- and dialkylated products The mono-alkylated product is being deprotonated and reacting further.Use a slight excess (1.1-1.2 equivalents) of the active methylene compound relative to the base and alkylating agent to minimize the chance of a second alkylation.[12]
Product decomposes during purification The tert-butyl ester is sensitive to strong acid and high temperatures, which can cause hydrolysis and/or decarboxylation.[12]Avoid high temperatures during solvent removal. Use column chromatography for purification instead of distillation if the product is heat-sensitive. Ensure all acidic residue is removed during workup before any heating steps.
Claisen condensation byproduct observed The enolate is attacking the carbonyl group of another ester molecule instead of the alkyl halide.This side reaction can be suppressed by ensuring a high concentration of the alkylating agent relative to the enolate. One strategy is to add the formed enolate solution dropwise to a solution of the this compound.[13]

Data Presentation: Comparison of Reaction Conditions

The choice of base and solvent significantly impacts the outcome of the alkylation. The following table summarizes the advantages and disadvantages of common systems.

Base Solvent Typical Yield Range Advantages Disadvantages
Sodium Hydride (NaH) [7]THF, DMF45-98%High yields; irreversible deprotonation drives the reaction forward.[7]Flammable solid; requires careful handling under an inert atmosphere.
Sodium Ethoxide (NaOEt) [7]Ethanol~75%Cost-effective and well-established for malonic ester synthesis.[2][7]Can promote side reactions (Claisen, transesterification); requires strictly anhydrous conditions.[7][9] Protic solvent slows S(_N)2 rate.[6]
Potassium Carbonate (K₂CO₃) [7]DMF, Acetonitrile>90% (often with PTC)Milder base, can reduce elimination side reactions. Often used with a phase-transfer catalyst (PTC).May require higher temperatures; reaction can be slower than with stronger bases.
DBU Acetonitrile~60-95%Strong, non-nucleophilic organic base; good solubility in organic solvents.[14]Can be more expensive than inorganic bases.

Experimental Protocols

Protocol 1: Alkylation of Diethyl Malonate using NaH in THF

This protocol describes the alkylation of diethyl malonate with this compound using sodium hydride as the base.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl malonate

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Enolate Formation: Add anhydrous THF to the flask to suspend the NaH. Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired mono-alkylated product from unreacted starting materials and byproducts.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep Prepare Anhydrous Reagents & Glassware enolate Enolate Formation (Base + Active Methylene Cmpd) prep->enolate Add Base & Reagent alkylation Alkylation (Add this compound) enolate->alkylation Add Alkyl Halide monitor Monitor Reaction (TLC / GC-MS) alkylation->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for alkylation.

troubleshooting_guide start Low or No Product Yield cause1 Check TLC/GC for Starting Material start->cause1 cause2 Significant Side Products Observed? cause1->cause2 No sol1_yes Action: Increase reaction time and/or temperature. Monitor progress. cause1->sol1_yes Yes sol1_no Possible Cause: - Inactive reagents - Insufficiently strong base - Wet conditions cause2->sol1_no No sol2_yes Identify Side Product: Elimination (E2) or Dialkylation? cause2->sol2_yes Yes sol2_no Possible Cause: - Mechanical loss during workup - Product decomposition cause2->sol2_no No sol1_no_action Action: Verify reagent purity. Use stronger base (e.g., NaH). Ensure anhydrous conditions. sol1_no->sol1_no_action elimination Action: Lower reaction temp. Use less hindered base. sol2_yes->elimination Elimination dialkylation Action: Use slight excess of active methylene compound. sol2_yes->dialkylation Dialkylation sol2_no_action Action: Refine extraction and purification technique. Avoid high temperatures. sol2_no->sol2_no_action

Caption: Troubleshooting decision tree for low product yield.

References

Common side reactions with Tert-butyl 6-bromohexanoate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 6-bromohexanoate (B1238239). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with Tert-butyl 6-bromohexanoate?

A1: The primary side reactions involving this compound stem from its bifunctional nature as both a primary alkyl bromide and a tert-butyl ester. The most common undesired reactions are:

  • Elimination (E2) Reaction: The bromide can be eliminated upon treatment with a base to form tert-butyl hex-5-enoate. This reaction competes with the desired nucleophilic substitution (SN2).

  • Hydrolysis of the Ester: The tert-butyl ester group is sensitive to acidic conditions and can be cleaved to yield 6-bromohexanoic acid. While generally more stable under basic conditions, prolonged exposure to strong bases can also lead to hydrolysis.

  • Over-reaction with Organometallic Reagents: When using organometallic reagents such as Grignard reagents, addition to the ester carbonyl can occur. Typically, this leads to a double addition, resulting in a tertiary alcohol rather than the desired ketone.[1][2]

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product due to a competing elimination reaction.

Question: I am trying to perform a nucleophilic substitution on this compound, but I am isolating a significant amount of an alkene byproduct. How can I favor the SN2 reaction over the E2 elimination?

Answer: The competition between SN2 and E2 pathways is a common challenge with alkyl halides. Since this compound is a primary alkyl bromide, the SN2 reaction is generally favored. However, the choice of base, solvent, and temperature are critical.

Key Factors Influencing SN2 vs. E2 Reactions:

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)
Base Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻, RCOO⁻).Use a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU).
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone).Use a polar protic solvent (e.g., Ethanol, water).
Temperature Lower reaction temperatures.Higher reaction temperatures.

Illustrative Data: SN2 vs. E2 Product Ratios for a Primary Alkyl Bromide (1-Bromohexane) with Different Bases

This data is for 1-bromohexane (B126081) and serves as a representative example for a primary alkyl bromide like this compound.

BaseSolventTemperature (°C)% SN2 Product% E2 Product
Sodium Ethoxide (NaOEt)Ethanol55919
Potassium tert-butoxide (KOtBu)tert-Butanol55892
Sodium Azide (B81097) (NaN₃)Acetone25>99<1
Sodium Cyanide (NaCN)DMSO25>99<1

Experimental Protocol: Synthesis of Tert-butyl 6-azidohexanoate (SN2 Favored)

  • Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF), deionized water, diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add sodium azide (1.2 equivalents).

    • Stir the reaction mixture at room temperature (25°C) and monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

Troubleshooting Workflow: Minimizing Elimination

G start Low yield of Sₙ2 product, high yield of alkene byproduct q1 What base are you using? start->q1 strong_bulky Strong, bulky base (e.g., KOtBu, DBU) q1->strong_bulky weak_non_bulky Weak, non-bulky base (e.g., NaN₃, NaCN) q1->weak_non_bulky solution1 Switch to a less sterically hindered, weaker base. strong_bulky->solution1 q2 What is the reaction temperature? weak_non_bulky->q2 high_temp High Temperature q2->high_temp low_temp Low Temperature q2->low_temp solution2 Lower the reaction temperature. high_temp->solution2 q3 What solvent are you using? low_temp->q3 protic_solvent Polar Protic Solvent (e.g., Ethanol) q3->protic_solvent aprotic_solvent Polar Aprotic Solvent (e.g., DMF, DMSO) q3->aprotic_solvent solution3 Switch to a polar aprotic solvent. protic_solvent->solution3 end Optimized for Sₙ2 Product aprotic_solvent->end solution1->end solution2->end solution3->end G start Unintended hydrolysis of tert-butyl ester q1 Are you using acidic conditions? start->q1 acidic Yes, strong or prolonged acid exposure. q1->acidic not_acidic No, or very mild/brief acid exposure. q1->not_acidic solution1 Use neutral or mildly basic workup. Avoid strong acids. acidic->solution1 q2 Are you using strong base at high temperatures? not_acidic->q2 strong_base_hot Yes q2->strong_base_hot mild_base_rt No q2->mild_base_rt solution2 Use lower temperatures during reaction and workup with strong base. strong_base_hot->solution2 end Ester Group Remains Intact mild_base_rt->end solution1->end solution2->end G Ester This compound Grignard1 + R-MgX (1st eq.) Ester->Grignard1 Intermediate Tetrahedral Intermediate Grignard1->Intermediate Ketone Ketone (highly reactive) Intermediate->Ketone Grignard2 + R-MgX (2nd eq.) Ketone->Grignard2 Tertiary_Alcohol Tertiary Alcohol (Final Product) Grignard2->Tertiary_Alcohol

References

Technical Support Center: Purification of Tert-butyl 6-bromohexanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl 6-bromohexanoate (B1238239) from reaction products using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying tert-butyl 6-bromohexanoate?

A1: The most common stationary phase for the purification of moderately non-polar organic compounds like this compound is silica (B1680970) gel (SiO₂). Standard flash-grade silica gel (40-63 µm particle size) is typically effective.

Q2: What is a recommended mobile phase (eluent) for the column chromatography of this compound?

A2: A common mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a gradient of ethyl acetate (B1210297) (EtOAc) in hexanes or heptane. Based on the structure of this compound, a low percentage of ethyl acetate is recommended to begin with.

Q3: What are the most likely impurities in a crude reaction mixture of this compound?

A3: The most probable impurities depend on the synthetic route. If synthesized from 6-bromohexanoic acid and tert-butanol (B103910) (or isobutylene) under acidic conditions, the primary impurities would be:

  • Unreacted 6-bromohexanoic acid: This is a significantly more polar impurity and should be easily separable by column chromatography.

  • Byproducts of tert-butyl cation formation: Depending on the reaction conditions, small amounts of polymers or other byproducts may form.

Q4: Can this compound decompose on silica gel?

A4: While tert-butyl esters are generally stable, the acidic nature of silica gel can potentially cause hydrolysis back to 6-bromohexanoic acid and tert-butanol, especially if the silica gel has a high water content or if the contact time is very long. Using a deactivated silica gel or running the column relatively quickly can mitigate this risk.

Q5: How can I visualize this compound on a TLC plate?

A5: Since this compound does not have a UV chromophore, it will not be visible under a standard UV lamp. It can be visualized using a potassium permanganate (B83412) (KMnO₄) stain or by iodine (I₂) vapor.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Product does not elute from the column 1. The mobile phase is not polar enough. 2. The product has decomposed on the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Perform a TLC stability test by spotting the crude material on a silica TLC plate and letting it sit for an hour before eluting to check for degradation. If it degrades, consider using deactivated silica gel or a different purification method.
Product elutes too quickly (high Rf) 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). Aim for an Rf value of approximately 0.2-0.3 for the best separation.
Poor separation of product and impurities 1. The mobile phase polarity is not optimized. 2. The column was overloaded with the crude product. 3. The column was not packed properly, leading to channeling. 4. The sample was loaded in a solvent that was too polar.1. Run a series of TLCs with different solvent systems to find the optimal mobile phase for separation. 2. Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight. 3. Ensure the silica gel bed is packed evenly without any cracks or air bubbles. 4. Dissolve the sample in a minimal amount of the initial, low-polarity mobile phase for loading.
Product fractions are contaminated with 6-bromohexanoic acid 1. Incomplete separation due to the use of a mobile phase that is too polar from the start.1. Start with a very low polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes) to ensure the polar 6-bromohexanoic acid remains at the top of the column while the desired product elutes. The acid can be flushed out later with a much more polar solvent if needed.
Streaky bands or tailing on the column/TLC 1. The compound is acidic (e.g., residual 6-bromohexanoic acid). 2. The sample was overloaded.1. Add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid, which can improve the peak shape. 2. Load less sample onto the column.
Quantitative Data Summary

The following table provides suggested starting conditions for the purification of this compound. These may need to be optimized for specific reaction mixtures.

Parameter Recommended Value/Condition
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate Gradient
Initial Eluent Composition 1-5% Ethyl Acetate in Hexanes
Final Eluent Composition 10-20% Ethyl Acetate in Hexanes
Target TLC Rf of Product ~0.3 (in 5-10% EtOAc/Hexanes)
Visualization Potassium Permanganate or Iodine Stain

Experimental Protocol: Column Chromatography of this compound

1. Preparation of the Mobile Phase:

  • Prepare two solvent mixtures:

    • Solvent A: 100% Hexanes

    • Solvent B: 20% Ethyl Acetate in Hexanes

  • These will be used to create a gradient during elution.

2. Packing the Column:

  • Select an appropriately sized glass chromatography column.

  • Prepare a slurry of silica gel in Solvent A.

  • Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed. Ensure there are no air bubbles or cracks.

  • Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane (B109758) or hexanes.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica gel.

4. Elution:

  • Begin eluting the column with a low-polarity mobile phase (e.g., 2% Ethyl Acetate in Hexanes).

  • Collect fractions in test tubes.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of Solvent B to elute the desired product.

  • Monitor the fractions by TLC using a suitable stain for visualization.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_high_rf High Rf cluster_low_rf Low Rf cluster_sep_issues Separation Problems start Start Chromatography check_rf Is Product Rf ≈ 0.3? start->check_rf high_rf_cause Cause: Eluent too polar check_rf->high_rf_cause No (Too High) low_rf_cause Cause: Eluent not polar enough check_rf->low_rf_cause No (Too Low) separation_issue Poor Separation? check_rf->separation_issue Yes decrease_polarity Decrease Eluent Polarity high_rf_cause->decrease_polarity decrease_polarity->check_rf increase_polarity Increase Eluent Polarity low_rf_cause->increase_polarity increase_polarity->check_rf overloaded Overloaded Column? separation_issue->overloaded Yes good_separation Continue Elution separation_issue->good_separation No reduce_load Reduce Sample Load overloaded->reduce_load Yes optimize_eluent Optimize Eluent via TLC overloaded->optimize_eluent No

Caption: Troubleshooting flowchart for column chromatography purification.

Technical Support Center: Troubleshooting Reactions with Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during reactions with tert-butyl 6-bromohexanoate (B1238239).

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low yields in reactions involving tert-butyl 6-bromohexanoate?

A1: Low yields in reactions with this compound typically arise from a few key factors:

  • Steric Hindrance: The bulky tert-butyl group can physically obstruct the approach of nucleophiles to the electrophilic carbon, slowing down the desired substitution reaction.[1][2]

  • Competing Elimination Reactions (E2): Instead of substitution, a competing elimination reaction can occur, where a base removes a proton, leading to the formation of an alkene byproduct (tert-butyl hex-5-enoate). This is more likely with strong, bulky bases and at higher temperatures.

  • Hydrolysis of the Ester: The tert-butyl ester is sensitive to acidic and strongly basic conditions, which can lead to its cleavage back to the carboxylic acid.

  • Reagent Purity and Reaction Conditions: Impurities in reagents or solvents, presence of moisture, and non-optimal reaction temperatures can all contribute to lower yields.[1]

Q2: How does the choice of base or nucleophile impact the reaction outcome?

A2: The nature of the base/nucleophile is critical. Strong, sterically hindered bases, such as potassium tert-butoxide, will strongly favor the E2 elimination pathway, significantly reducing the yield of the desired substitution product. For substitution reactions, less hindered and moderately basic nucleophiles are generally preferred.

Q3: What is the primary side reaction that reduces the yield of my desired product?

A3: The main side reaction is typically the E2 elimination, which produces tert-butyl hex-5-enoate. This is particularly prevalent when using strong bases and/or high temperatures.

Q4: Can the tert-butyl ester group be cleaved during the reaction?

A4: Yes, the tert-butyl ester is a protecting group that can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) or strongly basic conditions, which would lead to the formation of 6-bromohexanoic acid. Careful control of pH is necessary to avoid this unwanted side reaction.

Troubleshooting Guides for Low Yields

Issue 1: Low Yield in Williamson Ether Synthesis with a Phenol (B47542)

In this reaction, a phenoxide ion acts as the nucleophile to displace the bromide from this compound.

  • Assess the Base: The choice of base to deprotonate the phenol is crucial. Strong, bulky bases will favor elimination.

  • Optimize the Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.

  • Control the Temperature: Higher temperatures favor the competing elimination reaction.[3][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenol (1.0 eq.) and a suitable polar aprotic solvent (e.g., dry DMF or acetonitrile).

  • Deprotonation: Add a non-hindered base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 eq.).[5] Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

  • Alkylation: Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

BaseSolventTemperature (°C)Typical Yield of EtherPotential Side Products
K2CO3DMF80Moderate to Goodtert-butyl hex-5-enoate, unreacted starting material
Cs2CO3DMF70-80Good to ExcellentLower amounts of elimination product
NaHTHF65 (reflux)ModerateIncreased elimination, potential ester hydrolysis
KOtBuTHFRoom TempLowPredominantly tert-butyl hex-5-enoate (elimination)
Issue 2: Low Yield in Reactions with Amine Nucleophiles

The reaction of this compound with amines can lead to the formation of the corresponding amino ester.

  • Choice of Amine: Primary and secondary amines are suitable nucleophiles. Bulky amines will react slower due to steric hindrance.

  • Stoichiometry: Using an excess of the amine can help to drive the reaction to completion and also act as a base to neutralize the HBr formed.

  • Solvent and Temperature: A polar aprotic solvent is generally suitable. Gentle heating may be required, but excessive heat can lead to side reactions.

  • Preparation: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

  • Addition of Amine: Add the primary amine (2.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer to remove excess amine and dry over a drying agent. Concentrate the solvent and purify the product by chromatography.

Amine TypeSteric HindranceRelative Reaction RatePotential for Overalkylation
Primary (e.g., benzylamine)LowFastPossible
Secondary (e.g., piperidine)ModerateModerateNot applicable
Bulky Primary (e.g., tert-butylamine)HighSlowLow

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity and Dryness start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions analyze_side_products Analyze Side Products (GC-MS, NMR) check_reagents->analyze_side_products check_conditions->analyze_side_products elimination Elimination Product (Alkene) Detected analyze_side_products->elimination hydrolysis Ester Hydrolysis Product Detected analyze_side_products->hydrolysis no_reaction Mainly Unreacted Starting Material analyze_side_products->no_reaction optimize_base Use Weaker, Less Hindered Base elimination->optimize_base Yes lower_temp Lower Reaction Temperature elimination->lower_temp Yes change_solvent Switch to Polar Aprotic Solvent elimination->change_solvent Yes optimize_pH Ensure Neutral or Mildly Basic pH hydrolysis->optimize_pH Yes increase_temp Increase Reaction Temperature no_reaction->increase_temp Yes increase_time Increase Reaction Time no_reaction->increase_time Yes check_nucleophile Assess Nucleophile Strength/Hindrance no_reaction->check_nucleophile Yes Substitution_vs_Elimination start This compound + Nucleophile/Base conditions Reaction Conditions start->conditions substitution Desired Substitution Product (SN2) conditions->substitution elimination Elimination Byproduct (E2) conditions->elimination sub_favored Favored by: - Weaker, less hindered bases - Lower temperatures - Polar aprotic solvents substitution->sub_favored elim_favored Favored by: - Strong, bulky bases - Higher temperatures - Protic solvents (e.g., ethanol) elimination->elim_favored

References

Cleavage of the tert-butyl ester without affecting other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Cleavage of tert-Butyl Esters

This guide provides troubleshooting advice and frequently asked questions for the selective cleavage of tert-butyl (t-Bu) esters while preserving other functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the selective cleavage of tert-butyl esters?

A1: The most common reagents for cleaving tert-butyl esters are strong acids, typically in an anhydrous organic solvent. Trifluoroacetic acid (TFA) is widely used, often in dichloromethane (B109758) (DCM).[1][2] Other acidic conditions include the use of hydrochloric acid (HCl) or sulfuric acid.[3] For milder conditions that offer better selectivity, Lewis acids like zinc bromide (ZnBr₂) and reagents such as aqueous phosphoric acid have proven effective.[4][5][6][7]

Q2: How can I remove a tert-butyl ester without cleaving an N-Boc protecting group?

A2: Selective deprotection in this case is challenging due to the similar acid lability of both groups. However, certain conditions can favor the cleavage of one over the other. For instance, TMSCl in a 2,2,2-trifluoroethanol/DCM mixture has been reported to deprotect an N-Boc group almost instantaneously, while the t-Bu ester takes significantly longer (around 3 hours), allowing for a potential kinetic separation. Conversely, to preserve the N-Boc group, milder acidic conditions or non-acidic methods should be explored.

Q3: Are there any non-acidic methods for tert-butyl ester cleavage?

A3: While less common, some non-acidic methods exist. Thermolytic cleavage by heating the compound in a high-boiling solvent like quinoline (B57606) or even under vacuum can remove the tert-butyl group as isobutylene.[8] Additionally, methods involving reagents like bis(tri-n-butyltin) oxide have been reported.[8] A combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane offers a mild, transition-metal-free deprotection method.[9][10]

Q4: My reaction is not going to completion. What should I do?

A4: If the deprotection is incomplete, consider the following:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[1]

  • Increase Temperature: Gently warming the reaction mixture may drive it to completion, but be cautious of potential side reactions with other functional groups.

  • Increase Reagent Equivalents: Adding more of the acidic reagent can increase the reaction rate.

  • Re-evaluate Your Reagent: The chosen reagent may not be strong enough for your specific substrate. You might need to switch to a stronger acid system.

Q5: I am observing side reactions with other functional groups. What are my options?

A5: To minimize side reactions, consider these strategies:

  • Use Milder Conditions: Switch to a milder deprotection agent. For example, aqueous phosphoric acid is known to be selective in the presence of acid-sensitive groups like CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers.[4][9] Zinc bromide in DCM is another mild option.[5][7]

  • Lower the Temperature: Running the reaction at 0 °C or even lower can often improve selectivity.

  • Use a Scavenger: In TFA-mediated deprotections, the tert-butyl cation formed can cause side reactions. Using a scavenger like triethylsilane (TES) can trap this cation and improve yields and selectivity.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid or switch to a stronger acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[2]
Short reaction time.Monitor the reaction progress by TLC or LC-MS and allow it to run until the starting material is consumed.[1]
Cleavage of Other Acid-Labile Groups (e.g., Boc, Trityl) Reaction conditions are too harsh.Switch to milder deprotection conditions. Consider using aqueous phosphoric acid[4][12], ZnBr₂ in DCM[6][13][14], or CeCl₃·7H₂O/NaI in acetonitrile.[15]
Formation of Unidentified Byproducts Side reactions with the tert-butyl cation.Add a scavenger such as triethylsilane to the reaction mixture to trap the tert-butyl cation.[11]
Degradation of the starting material or product.Lower the reaction temperature and ensure the reaction is performed under an inert atmosphere if your compound is sensitive to oxidation.
Low Yield After Workup Product is water-soluble.If the resulting carboxylic acid has high polarity, it may be lost during the aqueous workup. Saturate the aqueous phase with NaCl and perform multiple extractions.
Incomplete removal of the deprotection reagent.If using a non-volatile acid, ensure proper neutralization and extraction. For TFA, ensure complete removal by rotary evaporation, possibly with co-evaporation from a suitable solvent.[1]

Experimental Protocols

Protocol 1: Cleavage of tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol is a standard method for tert-butyl ester deprotection.

  • Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted based on the substrate's sensitivity.[16]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 1 to 5 hours.[1][16]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The crude product can be purified by precipitation, crystallization, or chromatography.

Protocol 2: Mild Cleavage of tert-Butyl Ester using Aqueous Phosphoric Acid

This method is suitable for substrates with other acid-sensitive functional groups.[4]

  • Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).

  • Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Data Presentation: Comparison of Deprotection Methods

Reagent/Condition Typical Reaction Time Typical Temperature Compatible Functional Groups Incompatible Functional Groups Reference
TFA/DCM (1:1) 1-5 hoursRoom TemperatureBenzyl esters, some silyl (B83357) ethersBoc, Trityl, other highly acid-labile groups[1][16]
Aqueous H₃PO₄ (85%) 2-24 hoursRoom Temp to 50 °CCBZ, benzyl esters, methyl esters, TBDMSTetrahydropyranyl ethers, isopropylidene groups[4]
ZnBr₂ in DCM 12-24 hoursRoom TemperaturePhF protected aminesN-Boc, N-trityl[6][13]
CeCl₃·7H₂O/NaI in MeCN 1-3 hours40-70 °CBenzyl esters, benzyl ethers-[10][15]
HCl in Fluoro Alcohol RapidRoom Temperature-Boc, Trityl, Pbf[17][18]

Visualizations

experimental_workflow cluster_start Start cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_workup Workup cluster_end End start tert-Butyl Ester Substrate reagent Add Deprotection Reagent (e.g., TFA/DCM) start->reagent reaction Stir at RT (1-5 hours) reagent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete evaporate Evaporate Solvent and excess TFA monitor->evaporate Complete purify Purify Product evaporate->purify end Carboxylic Acid Product purify->end

Caption: General workflow for tert-butyl ester deprotection.

troubleshooting_guide start Deprotection Reaction Outcome incomplete Incomplete Reaction start->incomplete side_reactions Side Reactions Observed start->side_reactions complete Reaction Complete start->complete increase_time Increase Time/ Temperature incomplete->increase_time Yes stronger_acid Use Stronger Acid incomplete->stronger_acid If still incomplete milder_conditions Use Milder Reagent (e.g., H₃PO₄, ZnBr₂) side_reactions->milder_conditions Yes add_scavenger Add Scavenger (e.g., TES) side_reactions->add_scavenger If t-butyl cation side reactions

Caption: Troubleshooting decision tree for t-Bu ester cleavage.

References

Preventing hydrolysis of Tert-butyl 6-bromohexanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 6-bromohexanoate (B1238239), focusing on the prevention of its hydrolysis during reaction workup.

Troubleshooting Guide: Preventing Hydrolysis During Workup

Issue: You suspect your product, tert-butyl 6-bromohexanoate, is hydrolyzing to 6-bromohexanoic acid during the aqueous workup, leading to low yields or impurities.

Initial Assessment:

  • Confirm Hydrolysis: How have you confirmed hydrolysis? (e.g., NMR, LC-MS, TLC showing a more polar spot).

  • Review Your Workup Protocol: What were the specific steps of your workup? (e.g., quenching agent, wash solutions, pH of aqueous layers).

Troubleshooting Steps & Solutions:

Potential Cause Recommended Action Explanation
Acidic Quench or Wash Use a neutral or mildly basic quenching agent. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is recommended.Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis. Even mildly acidic conditions (pH < 7) can initiate cleavage.
Acidic Contaminants in the Reaction Mixture Before extraction, wash the organic layer with a mild base.Unreacted acidic reagents or acidic byproducts can lower the pH of the aqueous phase during extraction, leading to hydrolysis.
Incorrect pH of Aqueous Wash Solutions Ensure all aqueous wash solutions are neutral or slightly basic (pH 7-9). Use deionized water and, if necessary, buffer with a mild base like sodium bicarbonate.Tap water can be slightly acidic. Maintaining a pH between 7 and 9 provides a safe range for preventing hydrolysis.
Prolonged Contact with Aqueous Phases Minimize the time the organic layer containing the ester is in contact with any aqueous solution. Perform extractions efficiently.While stable at neutral pH, prolonged exposure increases the chance of hydrolysis, especially if there are trace acidic impurities.
Emulsion Formation To break up emulsions, add brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer and can help separate the layers without significantly altering the pH.Emulsions can trap the ester at the interface, prolonging contact with the aqueous phase.
Use of Strong Drying Agents Use a neutral drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).Acidic drying agents should be avoided as they can introduce acid into the organic phase.

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound stable?

A1: Tert-butyl esters are generally stable in a pH range of 7 to 9 at room temperature. They are highly stable under basic conditions but are labile to acid. Significant hydrolysis can occur at a pH below 7, and the rate increases as the pH decreases.

Q2: Can I use a dilute acid wash to remove basic impurities?

A2: It is highly discouraged. A dilute acid wash will likely cause significant hydrolysis of the tert-butyl ester. If basic impurities need to be removed, consider alternative purification methods like column chromatography.

Q3: My reaction solvent is water-miscible (e.g., THF, acetone). How should I perform the workup?

A3: First, remove the water-miscible solvent under reduced pressure (rotoevaporation). Then, redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and proceed with the recommended aqueous workup. This prevents partitioning issues and potential hydrolysis in a mixed solvent system.

Q4: I see a new, more polar spot on my TLC plate after workup. What could it be?

A4: A more polar spot is often indicative of the hydrolyzed product, 6-bromohexanoic acid. The carboxylic acid group makes it significantly more polar than the parent ester. You can confirm its identity by co-spotting with a standard of the acid or by analytical techniques like LC-MS.

Q5: Are there any alternatives to an aqueous workup?

A5: Yes. If your reaction produces byproducts that are difficult to remove with a mild aqueous wash, consider a non-aqueous workup. This can involve direct filtration through a plug of silica (B1680970) gel or celite to remove solid impurities, followed by solvent evaporation. Another option is to use solid-supported scavengers to remove specific reagents or byproducts.

Data Presentation

The stability of tert-butyl esters is highly dependent on the pH of the aqueous environment. The following table summarizes the general stability of tert-butyl esters under different pH conditions at room temperature.

pH RangeStability at Room TemperatureRecommended for Workup?
< 4Unstable (Rapid Hydrolysis)No
4 - 6Moderately Stable (Slow Hydrolysis)Not Recommended
7 - 9 Stable Yes
> 9StableYes

Experimental Protocols

Recommended Aqueous Workup Protocol to Prevent Hydrolysis:

This protocol is designed for a reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Cool the Reaction Mixture: Cool the reaction mixture to room temperature. If the reaction was heated, it is crucial to allow it to cool to prevent any temperature-accelerated hydrolysis.

  • Quench the Reaction (if necessary): If the reaction contains reactive reagents, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor for any gas evolution and add cautiously until gas evolution ceases.

  • Transfer to a Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.

  • Wash with Saturated Sodium Bicarbonate: Add a portion of saturated aqueous NaHCO₃ solution to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous layer.

  • Wash with Water: Wash the organic layer with a portion of deionized water (pH 7) to remove any remaining water-soluble impurities.

  • Wash with Brine: Wash the organic layer with a portion of saturated aqueous sodium chloride (brine) solution. This will help to remove dissolved water from the organic layer and aid in breaking any emulsions.[1]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a neutral drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filter and Concentrate: Filter the organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Mandatory Visualizations

Hydrolysis Mechanisms of Tert-butyl Esters

hydrolysis_mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Undesired) cluster_base Base-Catalyzed Hydrolysis (Stable) A1 Tert-butyl Ester A2 Protonated Carbonyl A1->A2 + H+ A3 Tertiary Carbocation + Carboxylic Acid A2->A3 + H2O A4 Isobutylene + H+ A3->A4 - H+ B1 Tert-butyl Ester B2 Tetrahedral Intermediate B1->B2 + OH- (Steric hindrance slows this step) B3 Carboxylate + Tert-butanol B2->B3

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of tert-butyl esters.

Troubleshooting Workflow for Suspected Hydrolysis

troubleshooting_workflow start Suspected Hydrolysis of Tert-butyl Ester check_workup Review Workup Protocol start->check_workup acidic_wash Acidic Wash or Quench? check_workup->acidic_wash use_bicarb Action: Use Saturated NaHCO3 Wash acidic_wash->use_bicarb Yes check_ph pH of Aqueous Washes Neutral? acidic_wash->check_ph No end_success Hydrolysis Prevented use_bicarb->end_success neutral_wash Action: Use pH 7 Water and Brine Washes neutral_wash->end_success check_ph->neutral_wash No prolonged_contact Prolonged Aqueous Contact? check_ph->prolonged_contact Yes minimize_contact Action: Minimize Extraction Time prolonged_contact->minimize_contact Yes end_fail Still Hydrolysis? Consider Non-Aqueous Workup prolonged_contact->end_fail No minimize_contact->end_success

Caption: A logical workflow for troubleshooting the hydrolysis of tert-butyl esters.

References

Identifying and characterizing byproducts in Tert-butyl 6-bromohexanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 6-bromohexanoate (B1238239).

Troubleshooting Guide

This guide addresses common issues encountered during reactions with tert-butyl 6-bromohexanoate, focusing on the identification and mitigation of byproducts.

Issue 1: Low Yield of the Desired Substitution Product and Presence of an Alkene Byproduct

Question: My reaction is showing a low yield of the intended substitution product, and I've identified tert-butyl hex-5-enoate as a significant byproduct. What is happening and how can I fix it?

Answer: The formation of tert-butyl hex-5-enoate indicates that an E2 elimination reaction is competing with your desired SN2 substitution.[1][2] This is a common side reaction for primary alkyl halides, especially under certain conditions.[1][3]

Troubleshooting Steps:

  • Evaluate Your Base/Nucleophile: Strong, bulky bases favor elimination.[1] If you are using a base like potassium tert-butoxide, consider switching to a less sterically hindered and/or weaker base, such as sodium or potassium carbonate, or an amine base like triethylamine. For substitution reactions, a good nucleophile that is a weak base is ideal.[4]

  • Check the Reaction Temperature: Higher temperatures favor elimination over substitution.[3] Try running your reaction at a lower temperature.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to favor SN2 reactions.[3] If you are using a protic solvent (e.g., ethanol, methanol), switching to a polar aprotic solvent can significantly increase the yield of your substitution product.

Issue 2: Presence of an Acidic Impurity in the Product

Question: After my reaction and workup, I'm detecting 6-bromohexanoic acid in my product mixture. How is this being formed and how can I remove it?

Answer: The presence of 6-bromohexanoic acid is likely due to the hydrolysis of the tert-butyl ester of either your starting material or your product. This can occur if your reaction conditions are too acidic or basic, or if there is water present at elevated temperatures.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.

  • Control pH During Workup: During the aqueous workup, avoid strongly acidic or basic conditions. A mild bicarbonate wash can help neutralize any acid present and remove the 6-bromohexanoic acid impurity into the aqueous layer.

  • Purification: 6-bromohexanoic acid can typically be removed from your desired product by column chromatography on silica (B1680970) gel.

Issue 3: Formation of a Hydroxylated Byproduct

Question: I have identified tert-butyl 6-hydroxyhexanoate (B1236181) as a byproduct. What is the source of this impurity?

Answer: Tert-butyl 6-hydroxyhexanoate is the product of a substitution reaction where a hydroxide (B78521) ion acts as the nucleophile. This can happen if your reaction is run in the presence of water and a base, or if your nucleophile is contaminated with hydroxide.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are dry.

  • Purify Your Nucleophile: If you suspect your nucleophile is contaminated with hydroxide, consider purifying it before use.

  • Choice of Base: If your reaction requires a base, choose one that is non-nucleophilic to avoid it competing with your desired nucleophile.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The most common byproducts are tert-butyl hex-5-enoate (from elimination), 6-bromohexanoic acid (from hydrolysis), and tert-butyl 6-hydroxyhexanoate (from substitution with hydroxide).

Q2: How can I distinguish between the desired product and the common byproducts using analytical techniques?

A2: A combination of GC-MS and NMR spectroscopy is highly effective.

  • GC-MS: The different compounds will have distinct retention times and fragmentation patterns.

  • ¹H NMR: Look for characteristic signals:

    • Tert-butyl hex-5-enoate: Vinyl proton signals between 4.9 and 5.9 ppm.

    • 6-Bromohexanoic acid: A broad singlet for the carboxylic acid proton (often >10 ppm) and the absence of the tert-butyl singlet around 1.4 ppm.

    • Tert-butyl 6-hydroxyhexanoate: A signal for the proton on the carbon bearing the hydroxyl group (around 3.6 ppm) and the absence of the signal for the protons on the carbon bearing the bromine (around 3.4 ppm).

Q3: My reaction mixture has turned a yellow or brown color. What does this indicate?

A3: Discoloration can indicate decomposition of the alkyl halide, particularly in the presence of light or heat, which can generate bromine. It can also suggest the formation of polymeric byproducts, especially if strong bases are used. It is advisable to protect the reaction from light and maintain the recommended temperature.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

Alkyl HalideBase/NucleophileSolventTemperatureMajor ProductMinor Product(s)
Primary (e.g., this compound)Strong, bulky base (e.g., t-BuOK)Protic (e.g., t-BuOH)HighElimination (Alkene)Substitution
Primary (e.g., this compound)Good nucleophile, weak base (e.g., CN⁻)Polar Aprotic (e.g., DMSO)LowSubstitutionElimination
Primary (e.g., this compound)Strong, non-bulky base (e.g., NaOH)Protic (e.g., EtOH)HighEliminationSubstitution

This table provides a generalized summary based on established principles of substitution and elimination reactions.[1][3]

Table 2: Characteristic Analytical Data for Byproducts

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signals (CDCl₃, δ ppm)Key Mass Spec Fragments (m/z)
tert-butyl hex-5-enoateC₁₀H₁₈O₂170.25~5.8 (m, 1H), ~5.0 (m, 2H), ~2.2 (t, 2H), ~2.1 (q, 2H), ~1.45 (s, 9H)170, 114, 57
6-Bromohexanoic acidC₆H₁₁BrO₂195.05>10 (br s, 1H), ~3.4 (t, 2H), ~2.4 (t, 2H), ~1.9 (p, 2H), ~1.5 (p, 2H)194/196, 177/179, 115
tert-butyl 6-hydroxyhexanoateC₁₀H₂₀O₃188.26~3.6 (t, 2H), ~2.2 (t, 2H), ~1.6 (m, 4H), ~1.4 (s, 9H)188, 132, 57

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a typical Williamson ether synthesis, a common substitution reaction.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol nucleophile in an appropriate anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution in an ice bath and add a suitable base (e.g., sodium hydride) portion-wise. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Addition of Alkyl Halide: Cool the resulting alkoxide solution in an ice bath and add this compound dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS). Gentle heating may be required, but be mindful that this can increase elimination.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Identification of Byproducts by GC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (Example):

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and known standards if available.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve Nucleophile in Anhydrous Solvent base_add Add Base (e.g., NaH) reagents->base_add bromo_add Add this compound base_add->bromo_add reaction Stir at Appropriate Temperature bromo_add->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify gcms GC-MS Analysis purify->gcms nmr NMR Analysis purify->nmr product Pure Product purify->product

Caption: A generalized workflow for reactions involving this compound.

troubleshooting_byproducts cluster_byproducts Potential Byproducts cluster_causes Likely Causes cluster_solutions Corrective Actions start Crude Reaction Mixture Analysis alkene Tert-butyl hex-5-enoate (Elimination Product) start->alkene acid 6-Bromohexanoic Acid (Hydrolysis Product) start->acid alcohol Tert-butyl 6-hydroxyhexanoate (Hydroxide Substitution) start->alcohol cause_alkene Strong/Bulky Base High Temperature alkene->cause_alkene cause_acid Presence of Water Acidic/Basic Conditions acid->cause_acid cause_alcohol Presence of Hydroxide alcohol->cause_alcohol sol_alkene Use Weaker/Less Bulky Base Lower Reaction Temperature cause_alkene->sol_alkene sol_acid Use Anhydrous Conditions Neutralize During Workup cause_acid->sol_acid sol_alcohol Use Anhydrous Conditions cause_alcohol->sol_alcohol

Caption: Troubleshooting guide for identifying and addressing common byproducts.

References

Improving the solubility of reactants for reactions with Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during chemical reactions involving tert-butyl 6-bromohexanoate (B1238239). Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to diagnose and resolve these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Is tert-butyl 6-bromohexanoate itself poorly soluble?

A1: No, this compound is a liquid that is generally soluble in a wide range of common organic solvents.[1] However, solubility issues in a reaction mixture often arise from other reactants, such as polar nucleophiles or complex substrates, which may not share the same solubility profile.

Q2: My reaction with this compound is sluggish and gives a low yield. Could this be a solubility problem?

A2: Yes, poor solubility of one or more reactants can significantly hinder reaction rates and lead to lower yields. When reactants are not properly solvated, they exist in different phases, which limits the effective concentration and collision frequency required for a successful reaction. This is often observed as a heterogeneous mixture (e.g., solids suspended in the solvent).

Q3: I am performing a Williamson ether synthesis with a polar alcohol and this compound, and the reagents are not dissolving. What can I do?

A3: This is a classic example of "like dissolves like" not being fully met. This compound is relatively nonpolar, while the alkoxide generated from a polar alcohol may have limited solubility in common nonpolar aprotic solvents. You can try the following:

  • Solvent Screening: Test a range of solvents with varying polarities. A good starting point is to use a polar aprotic solvent that can dissolve both the polar and nonpolar components.

  • Phase-Transfer Catalysis: Employ a phase-transfer catalyst (PTC) to shuttle the anionic nucleophile from a solid or aqueous phase into the organic phase where this compound resides.

  • Co-solvent System: Use a mixture of solvents to achieve a polarity that is suitable for all reactants.

Q4: In the synthesis of a PROTAC linker, my large, complex amine is not soluble in the same solvent as this compound. How can I facilitate this reaction?

A4: The synthesis of PROTACs often involves coupling large, structurally complex molecules, making solubility a critical challenge.[2][3] Besides the strategies mentioned in A3, consider these advanced methods:

  • Elevated Temperatures: Increasing the reaction temperature can enhance the solubility of your reactants. However, be mindful of the thermal stability of your compounds and the potential for side reactions.

  • Homogenization/Sonication: Mechanical agitation through high-speed homogenization or ultrasonication can help to break down solid aggregates and improve the dissolution of suspended reactants.

Troubleshooting Guides

Issue 1: Heterogeneous Reaction Mixture and Low Conversion Rate

Symptoms:

  • Visible solid particles in the reaction flask that do not dissolve upon stirring.

  • Reaction progress is slow or stalls completely, as monitored by TLC or LC-MS.

  • Low yield of the desired product.

Possible Cause:

  • Poor solubility of a key reactant (e.g., a salt of the nucleophile) in the chosen solvent.

Solutions:

StrategyDescriptionRecommended Solvents/Reagents
Solvent Optimization Select a solvent that can effectively dissolve all reactants.DMF, DMSO, NMP, Acetonitrile (B52724)
Co-solvent System Use a mixture of solvents to fine-tune the polarity.Toluene/DMF, THF/HMPA
Phase-Transfer Catalysis Facilitate the transfer of an ionic reactant between phases.Tetrabutylammonium (B224687) bromide (TBAB), 18-Crown-6
Elevated Temperature Increase the kinetic energy to overcome the lattice energy of solid reactants.Subject to reactant stability
Experimental Protocol: Williamson Ether Synthesis with a Sparingly Soluble Phenol (B47542)

This protocol details a general procedure for the reaction of a sparingly soluble phenol with this compound using a phase-transfer catalyst.

Materials:

  • Sparingly soluble phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask, add the sparingly soluble phenol, potassium carbonate, and tetrabutylammonium bromide.

  • Add acetonitrile to the flask.

  • Stir the mixture vigorously at room temperature for 10 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Solubility Issues

G cluster_yes cluster_no start Reaction with This compound Shows Low Conversion check_homogeneity Is the reaction mixture homogeneous? start->check_homogeneity yes_path Yes no_path No other_issues Consider other factors: - Reaction kinetics - Catalyst activity - Reactant purity yes_path->other_issues solubility_issue Suspect Solubility Issue no_path->solubility_issue solvent_screen Perform Solvent Screening solubility_issue->solvent_screen ptc Try Phase-Transfer Catalysis solubility_issue->ptc temp Increase Reaction Temperature solubility_issue->temp evaluate Evaluate Improvement solvent_screen->evaluate ptc->evaluate temp->evaluate success Problem Resolved evaluate->success Yes no_success Still Low Conversion evaluate->no_success No no_success->other_issues

Caption: Troubleshooting workflow for low conversion in reactions.

Issue 2: Product Precipitation During Reaction

Symptoms:

  • A solid forms in the reaction mixture as the reaction progresses.

  • The reaction may stall as the product precipitates.

Possible Cause:

  • The product has lower solubility in the reaction solvent than the starting materials.

Solutions:

StrategyDescriptionRecommended Solvents
Solvent Selection Choose a solvent in which the product is known or predicted to be soluble.Dichloromethane, Chloroform, Toluene
Hot Filtration If the product is soluble at higher temperatures, perform a hot filtration to remove any solid impurities and allow the product to crystallize upon cooling.N/A
Solubilizing Groups In the context of drug development, if the final product's insolubility is a recurring issue, consider introducing solubilizing groups in the molecular design.N/A
Experimental Workflow for PROTAC Linker Synthesis

The synthesis of PROTACs often involves the reaction of this compound with a complex, nitrogen-containing molecule (e.g., a ligand for an E3 ligase). Solubility can be a significant hurdle in this process.

G cluster_no reactant_a Tert-butyl 6-bromohexanoate dissolve_a Dissolve in Aprotic Solvent (e.g., DMF) reactant_a->dissolve_a reactant_b E3 Ligase Ligand (e.g., with -NH group) dissolve_b Dissolve Ligand in Polar Aprotic Solvent (e.g., DMSO) reactant_b->dissolve_b combine Combine Solutions and add Base (e.g., DIPEA) dissolve_a->combine check_sol_b Is Ligand Soluble? dissolve_b->check_sol_b no_path No yes_path Yes check_sol_b->combine heat_sonicate Gentle Heating or Sonication no_path->heat_sonicate heat_sonicate->check_sol_b react React at Elevated Temperature (e.g., 80°C) combine->react workup Aqueous Workup and Extraction react->workup purify Purification (e.g., Chromatography) workup->purify

References

Technical Support Center: Optimizing Reactions with Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving tert-butyl 6-bromohexanoate (B1238239). The focus is on catalyst selection for common nucleophilic substitution reactions, such as Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with tert-butyl 6-bromohexanoate?

A1: this compound is a primary alkyl bromide, making it an excellent substrate for S(_N)2 reactions. The most common applications include:

  • Williamson Ether Synthesis: Reacting with alcohols or phenols to form ethers. This is a key method for introducing an alkoxy linker.

  • Esterification: Reacting with carboxylate salts to form esters.

  • C-Alkylation: Reacting with carbanions (e.g., from malonic esters) to form new carbon-carbon bonds.

  • N-Alkylation: Reacting with amines to form secondary or tertiary amines.

  • S-Alkylation: Reacting with thiols or thiophenols to form thioethers.

Q2: Which catalysts are recommended for optimizing S(_N)2 reactions with this compound?

A2: For reactions involving a nucleophile that is soluble in an aqueous or solid phase and this compound in an organic phase, phase-transfer catalysis (PTC) is highly recommended.[1] Common and effective phase-transfer catalysts include:

  • Quaternary Ammonium (B1175870) Salts: Tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate (B86663), and Aliquat 336 are widely used due to their efficiency and relatively low cost.[1]

  • Phosphonium Salts: Tetrabutylphosphonium bromide can also be effective.

  • Crown Ethers: Catalysts like 18-crown-6 (B118740) are particularly effective for reactions involving potassium salts (e.g., potassium phenoxide) by solvating the potassium cation and enhancing the nucleophilicity of the anion.

Q3: What is the primary side reaction to be aware of when using this compound, and how can it be mitigated?

A3: The primary concern is the potential hydrolysis of the tert-butyl ester group, especially under strongly basic or acidic conditions.[2][3] The tert-butyl ester is sensitive to acid and can be cleaved to isobutylene (B52900) and the corresponding carboxylic acid.[3] While generally more stable to base, prolonged reaction times or high temperatures with strong bases can lead to hydrolysis.

Mitigation Strategies:

  • Base Selection: Use milder bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) instead of strong hydroxides (NaOH, KOH), especially when working with sensitive substrates.

  • Reaction Conditions: Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. Monitor the reaction progress to avoid unnecessarily long reaction times.

  • Anhydrous Conditions: For solid-liquid PTC, ensure all reagents and solvents are anhydrous to prevent hydrolysis.

Troubleshooting Guides

Problem 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Step
Inactive Catalyst • Ensure the phase-transfer catalyst is pure and has not degraded. • Increase the catalyst loading (typically 1-10 mol%). • Switch to a different class of catalyst (e.g., from a quaternary ammonium salt to a crown ether if using a potassium salt).
Insufficiently Strong Base • If using a weak base like K(_2)CO(_3), consider switching to a stronger, non-hydroxide base like Cs(_2)CO(_3). • Ensure the base is finely powdered and anhydrous for solid-liquid PTC to maximize surface area and reactivity.
Poor Solubility of Reactants • Choose an appropriate biphasic solvent system. Common choices include toluene/water, dichloromethane/water, or acetonitrile (B52724) for solid-liquid PTC. • Ensure vigorous stirring to maximize the interfacial area between the phases.
Low Reaction Temperature • Gradually increase the reaction temperature in 10°C increments. Monitor for side product formation.
Problem 2: Formation of Byproducts (e.g., Hydrolysis of the Ester)
Possible Cause Troubleshooting Step
Use of Strong Hydroxide Bases • Replace NaOH or KOH with a milder base such as K(_2)CO(_3) or an organic base.
Prolonged Reaction Time or High Temperature • Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of Water • Use anhydrous solvents and reagents, especially for solid-liquid PTC. Dry solvents over molecular sieves if necessary.

Quantitative Data on Catalyst Performance

The following table summarizes comparative data for the alkylation of phenols with alkyl bromides under various phase-transfer catalysis conditions. While the alkylating agent is not this compound, the data provides a useful comparison of catalyst efficiency for this type of reaction.

Catalyst (mol%)Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
TBAB (5)n-Butyl Bromide50% NaOHToluene80295
Aliquat 336 (5)n-Butyl Bromide50% NaOHToluene80292
TBAB (10)Benzyl BromideK(_2)CO(_3)Acetonitrile80498
18-Crown-6 (5)n-Octyl BromideK(_2)CO(_3)Toluene110690

This data is compiled from representative phase-transfer catalyzed Williamson ether synthesis procedures and is intended for comparative purposes.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Phenol using Phase-Transfer Catalysis

This protocol provides a general starting point for the reaction of this compound with a phenolic compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Phenol (1.0 equiv)

  • This compound (1.1-1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Anhydrous potassium carbonate (K(_2)CO(_3)), finely powdered (2.0 equiv)

  • Anhydrous acetonitrile or DMF (5-10 mL per mmol of phenol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol, anhydrous potassium carbonate, and tetrabutylammonium bromide.

  • Add anhydrous acetonitrile or DMF to the flask.

  • Begin vigorous stirring of the suspension.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 60-80°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for PTC Williamson Ether Synthesis

G reagents Combine Phenol, K2CO3, TBAB in Anhydrous Solvent add_alkyl_halide Add this compound reagents->add_alkyl_halide reaction Heat and Stir (e.g., 60-80°C) add_alkyl_halide->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, Filter, and Evaporate Solvent monitoring->workup Reaction Complete extraction Dissolve in Organic Solvent, Wash with Water/Brine workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying purification Concentrate and Purify (Column Chromatography) drying->purification product Isolated Product purification->product

Caption: Workflow for the synthesis of aryl ethers from this compound.

Logical Relationship for Troubleshooting Low Yield

G start Low or No Product Yield check_catalyst Is the PTC catalyst active and at sufficient loading? start->check_catalyst check_base Is the base strong enough and anhydrous? check_catalyst->check_base Yes increase_catalyst Increase catalyst loading or change catalyst check_catalyst->increase_catalyst No check_temp Is the reaction temperature adequate? check_base->check_temp Yes change_base Use a stronger or anhydrous base (e.g., Cs2CO3) check_base->change_base No check_hydrolysis Is the tert-butyl ester being hydrolyzed? check_temp->check_hydrolysis Yes increase_temp Increase temperature incrementally check_temp->increase_temp No milder_conditions Use milder base (K2CO3) and lower temperature check_hydrolysis->milder_conditions Yes solution Improved Yield increase_catalyst->solution change_base->solution increase_temp->solution milder_conditions->solution

Caption: Troubleshooting guide for low product yield in this compound reactions.

References

Technical Support Center: Monitoring Reactions of Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 6-bromohexanoate (B1238239). Our goal is to address specific issues that may be encountered during the monitoring of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of reactions involving Tert-butyl 6-bromohexanoate?

A1: The most common and effective techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers unique advantages for tracking the consumption of starting materials and the formation of products.

Q2: How can I effectively visualize spots on a TLC plate if my compounds are not UV-active?

A2: If your compounds do not visualize under a UV lamp, various staining solutions can be used. A potassium permanganate (B83412) (KMnO₄) stain is often effective for visualizing a wide range of organic compounds. Other general-use stains include phosphomolybdic acid and ceric ammonium (B1175870) molybdate.

Q3: What are the expected ¹H NMR chemical shifts for the key protons in this compound and its potential products?

A3: The table below summarizes the expected ¹H NMR chemical shifts for this compound and a representative ether product. Actual shifts may vary depending on the solvent and the specific structure of the product.

Compound Proton Expected Chemical Shift (ppm)
This compound-C(CH₃)₃~1.45
-CH₂Br~3.40
-C(=O)OCH₂-~2.30
Tert-butyl 6-(aryloxy)hexanoate-C(CH₃)₃~1.45
-CH₂OAr~3.95
-C(=O)OCH₂-~2.30
Ar-H6.80 - 7.30

Q4: What are the common side products in substitution reactions with this compound?

A4: Common side reactions include elimination to form an alkene, especially with bulky or strong bases. In reactions with difunctional nucleophiles, such as hydroquinone (B1673460), di-substitution can occur, leading to the formation of a diether byproduct.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Analysis
Problem Possible Cause Solution
Streaking of spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly polar and interacting strongly with the silica (B1680970) gel.Add a small amount of a polar solvent like methanol (B129727) or acetic acid to the developing solvent system.
Spots remain at the baseline The developing solvent is not polar enough.Increase the polarity of the developing solvent by adding a more polar component (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).
Spots run at the solvent front The developing solvent is too polar.Decrease the polarity of the developing solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
No spots are visible The sample is too dilute.Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.
The compound is not UV-active.Use a chemical stain (e.g., potassium permanganate) to visualize the spots.
¹H NMR Spectroscopy Analysis
Problem Possible Cause Solution
Overlapping peaks of reactant and product Insufficient resolution of the NMR spectrometer.Use a higher field NMR spectrometer if available.
Inappropriate solvent selection.Try a different deuterated solvent that may induce different chemical shifts.
Difficulty in determining reaction completion Small chemical shift difference between starting material and product.Monitor the disappearance of a unique reactant peak or the appearance of a unique product peak. For example, the disappearance of the -CH₂Br signal at ~3.40 ppm is a good indicator of starting material consumption.
Presence of unexpected peaks Formation of side products or impurities in starting materials.Compare the spectrum to that of the starting materials. Consider potential side reactions such as elimination or di-substitution.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Possible Cause Solution
No peak corresponding to the product The product may be thermally unstable and degrading in the GC injector or column.Lower the injector and oven temperatures.
The product is not volatile enough.Consider derivatization to increase volatility, or use an alternative analytical technique like LC-MS.
Complex chromatogram with multiple peaks Formation of multiple side products.Analyze the mass spectrum of each peak to identify the structures of the byproducts. Common fragmentations for ethers include cleavage alpha to the oxygen.[1]
Broad or tailing peaks The compound is interacting with active sites in the GC column.Use a more inert GC column or try derivatizing the analyte to reduce its polarity.

Experimental Protocols

Protocol: Synthesis of Tert-butyl 6-((4-hydroxyphenyl)oxy)hexanoate

This protocol describes a Williamson ether synthesis reaction between this compound and hydroquinone.

Materials:

  • This compound

  • Hydroquinone

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve hydroquinone (2 equivalents) and this compound (1 equivalent) in acetone.

  • Add potassium carbonate (1.5 equivalents) to the mixture.

  • Reflux the reaction mixture with stirring for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system). The reaction is complete when the spot corresponding to this compound has disappeared.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_purification Purification reactants Dissolve Reactants (this compound & Hydroquinone) in Acetone base Add K₂CO₃ reactants->base reflux Reflux for 24h base->reflux tlc TLC Analysis reflux->tlc filter Filter K₂CO₃ tlc->filter concentrate1 Concentrate filter->concentrate1 extract Aqueous Workup concentrate1->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography logical_relationship cluster_reactants Reactants cluster_products Potential Products cluster_side_reaction Potential Side Reaction start_material This compound mono_ether Mono-ether Product (Desired) start_material->mono_ether + Nucleophile elimination Elimination Product start_material->elimination (Base) nucleophile Hydroquinone di_ether Di-ether Product (Side Product) mono_ether->di_ether + Start Material

References

Technical Support Center: Recrystallization of Products Synthesized with Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized products involving tert-butyl 6-bromohexanoate (B1238239). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the recrystallization of these target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered when recrystallizing products derived from tert-butyl 6-bromohexanoate?

A1: Products synthesized using this compound often feature a long aliphatic chain and a bulky tert-butyl ester group. These structural characteristics can present several challenges during recrystallization:

  • Oiling Out: Instead of forming solid crystals, the compound may separate from the solvent as a liquid (an oil). This is common for compounds with low melting points and for those with flexible alkyl chains.[1]

  • Waxy or Amorphous Solids: The flexible nature of the hexyl chain can make it difficult for the molecules to pack into a well-defined crystal lattice, leading to the formation of waxy or amorphous solids instead of distinct crystals.

  • High Solubility: The relatively nonpolar nature of the alkyl chain and tert-butyl group can lead to high solubility in a wide range of organic solvents, making it difficult to find a solvent where the product is sparingly soluble at room temperature.

Q2: How do I select an appropriate solvent for recrystallizing my product?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2][3][4][5] For derivatives of this compound, which are often moderately polar, a good starting point is to test single solvents of varying polarities or to use a binary (two-solvent) system.

  • Single Solvents: Test solvents like ethanol, isopropanol, acetonitrile, ethyl acetate (B1210297), and heptane (B126788) or hexane (B92381).

  • Binary Solvent Systems: A very common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy.[5] Common pairs include:

    • Ethyl acetate/Hexane

    • Dichloromethane/Hexane

    • Acetone/Water

    • Methanol/Water

Q3: My compound has oiled out. What should I do?

A3: Oiling out is a common problem, but it can often be resolved. Here are several strategies to try:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Rapid cooling is a frequent cause of oiling out.

  • Use a Lower Polarity Solvent System: Oiling out can occur if the solvent is too polar for the compound. Try a less polar solvent or solvent mixture.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed crystal" can initiate crystallization.

  • Lower the Crystallization Temperature: If crystals start to form but then redissolve, try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) once it has reached room temperature.

Q4: No crystals are forming, even after cooling. What are my next steps?

A4: If no crystals form, it is likely that the solution is not supersaturated. Here are some troubleshooting steps:

  • Reduce the Solvent Volume: The most common reason for crystallization failure is using too much solvent.[6] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Refrigerate or Freeze: Sometimes, crystallization is a very slow process. Storing the solution in a refrigerator or freezer for an extended period can sometimes induce crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out 1. Compound's melting point is below the solvent's boiling point. 2. Solution is cooling too rapidly. 3. Solvent is too polar. 4. High concentration of impurities.1. Add more of the primary solvent to lower the saturation temperature. 2. Allow the solution to cool more slowly (e.g., by insulating the flask). 3. Switch to a less polar solvent system. 4. Attempt a preliminary purification by column chromatography and then recrystallize.
No Crystal Formation 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound is very soluble in the chosen solvent at all temperatures.1. Evaporate some of the solvent and allow it to cool again.[6] 2. Scratch the inside of the flask or add a seed crystal. 3. Try a different solvent or a binary solvent system.
Formation of Waxy Solid 1. The compound has a low melting point or is inherently difficult to crystallize due to a flexible structure. 2. Rapid precipitation.1. Try recrystallizing from a different solvent system, sometimes a more viscous solvent can help. 2. Slow down the cooling process. 3. Trituration with a poor solvent (e.g., cold hexanes) may help to solidify the wax.
Low Recovery Yield 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. 4. Crystals were washed with a solvent that was not cold enough.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). 3. Use a heated funnel for hot filtration and use a slight excess of hot solvent. 4. Always wash the collected crystals with ice-cold solvent.
Colored Crystals (when the pure compound should be colorless) 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable for compounds that have a significant difference in solubility in a single solvent at high and low temperatures.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This should be done quickly to prevent the product from crystallizing prematurely.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent (Binary) Recrystallization

This method is useful when your compound is very soluble in one solvent and insoluble in another, and the two solvents are miscible.[5]

  • Solvent Pair Selection: Choose a "good" solvent that readily dissolves your compound and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible with each other. A common pair for moderately polar compounds is ethyl acetate (good solvent) and hexane (poor solvent).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Suitable for more polar compounds.
Methanol6532.7Good for moderately polar compounds.
Ethanol7824.5A versatile solvent for many organic compounds.[7]
Acetone5620.7A good solvent for a wide range of polarities.[8]
Acetonitrile8237.5Useful for moderately polar compounds.
Ethyl Acetate776.0A common choice for compounds of intermediate polarity.[7]
Dichloromethane409.1A good "good" solvent in binary systems; volatile.
Toluene1112.4Good for less polar compounds, but has a high boiling point.[8]
Hexane / Heptane69 / 98~2.0Very nonpolar; often used as the "poor" solvent.[7]
Table 2: Common Miscible Solvent Pairs for Recrystallization
"Good" Solvent"Poor" SolventPolarity of MixtureCommon Applications
DichloromethaneHexaneLow to MediumFor nonpolar to moderately polar compounds.
Ethyl AcetateHexaneLow to MediumA very common and versatile pair for a wide range of compounds.[5]
AcetoneWaterMedium to HighFor moderately polar to polar compounds.
EthanolWaterMedium to HighSuitable for many polar organic molecules.[5]
MethanolWaterHighFor more polar compounds.
TolueneHeptaneLowFor nonpolar compounds.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool Clear Solution crystals_form Crystals Form cool->crystals_form Success no_crystals No Crystals cool->no_crystals Failure collect Collect Crystals (Vacuum Filtration) crystals_form->collect troubleshoot Troubleshoot: - Evaporate solvent - Scratch/Seed - Use anti-solvent no_crystals->troubleshoot wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product troubleshoot->dissolve Troubleshooting_Logic start Problem Encountered During Crystallization oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield solution_oiling 1. Re-dissolve, cool slower 2. Change solvent system 3. Scratch or seed oiling_out->solution_oiling Yes solution_no_crystals 1. Reduce solvent volume 2. Scratch or seed 3. Add anti-solvent no_crystals->solution_no_crystals Yes solution_low_yield 1. Concentrate mother liquor 2. Ensure sufficient cooling 3. Check for premature crystallization low_yield->solution_low_yield Yes

References

Technical Support Center: Managing Tert-butyl 6-bromohexanoate Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of tert-butyl 6-bromohexanoate (B1238239) in chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for tert-butyl 6-bromohexanoate?

A1: To ensure stability and minimize degradation, this compound should be stored in a refrigerator at temperatures between 2-8°C (35.6-46.4°F).[1][2] It is also advisable to keep the container tightly sealed to prevent moisture absorption.

Q2: Is there a known decomposition temperature for this compound?

Q3: What are the likely thermal decomposition pathways for this compound?

A3: The two most probable thermal degradation pathways are:

  • Cleavage of the tert-butyl ester: This is a common decomposition route for tert-butyl esters at high temperatures (typically above 100°C), yielding 6-bromohexanoic acid and isobutylene. This process can be accelerated by the presence of acids.

  • Elimination of hydrogen bromide (HBr): Alkyl bromides can undergo dehydrobromination at elevated temperatures to form an alkene. In this case, it would result in tert-butyl hex-5-enoate and HBr.

Q4: Are there any visual indicators of this compound decomposition?

A4: While fresh, pure this compound is a colorless to light yellow liquid, a noticeable change in color to yellow or brown can indicate degradation. The formation of acidic byproducts like 6-bromohexanoic acid or HBr may also lead to a more pungent or acidic odor.

Troubleshooting Guide

This guide addresses common issues that may arise during reactions involving this compound, with a focus on problems related to its thermal stability.

Issue Potential Cause Recommended Action
Low reaction yield Decomposition of the starting material due to excessive heat.- Monitor reaction temperature closely and maintain it at the lowest effective level.- Consider using a milder solvent with a lower boiling point.- If possible, perform the reaction at room temperature for a longer duration.
Formation of an acidic byproduct Cleavage of the tert-butyl ester group.- Run the reaction under neutral or slightly basic conditions if the reaction chemistry allows.- Use a non-protic solvent to minimize hydrolysis.- Work up the reaction mixture promptly after completion to avoid prolonged exposure to potentially acidic conditions.
Formation of an unexpected alkene byproduct Elimination of HBr from the alkyl bromide moiety.- Avoid excessively high reaction temperatures.- If a base is used in the reaction, consider a non-hindered, weaker base to minimize E2 elimination.
Inconsistent reaction outcomes Degradation of this compound during storage.- Ensure the compound is stored under the recommended refrigerated and dry conditions.[1][2]- If degradation is suspected, consider purifying the material by vacuum distillation before use.

Experimental Protocols

Protocol 1: General Guidance for Reactions Involving this compound

  • Reagent Handling: Use a fresh bottle of this compound stored at the recommended 2-8°C. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: For reactions sensitive to acid or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Use a reliable heating mantle with a temperature controller and a thermometer placed in the reaction mixture to ensure accurate temperature monitoring. Aim for the lowest possible temperature required for the reaction to proceed at a reasonable rate.

  • Solvent Choice: Select a solvent with a boiling point that allows for adequate temperature control without requiring excessive heating. Anhydrous solvents are recommended for moisture-sensitive reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS) to determine the optimal reaction time and avoid prolonged heating.

  • Work-up: Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up. If acidic byproducts are a concern, a mild basic wash (e.g., saturated sodium bicarbonate solution) can be incorporated into the extraction process.

Visualizations

DecompositionPathways Potential Thermal Decomposition Pathways cluster_0 Pathway 1: Ester Cleavage cluster_1 Pathway 2: HBr Elimination reactant This compound product1a 6-Bromohexanoic Acid reactant->product1a Heat, H+ cat. product1b Isobutylene reactant->product1b Heat, H+ cat. product2a Tert-butyl hex-5-enoate reactant->product2a High Heat product2b Hydrogen Bromide (HBr) reactant->product2b High Heat

Caption: Potential thermal decomposition pathways for this compound.

ExperimentalWorkflow Recommended Experimental Workflow start Start reagent_prep Reagent Preparation (Warm to RT, Inert atm.) start->reagent_prep reaction_setup Reaction Setup (Accurate Temp. Control) reagent_prep->reaction_setup reaction Run Reaction (Lowest effective temp.) reaction_setup->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Continue workup Reaction Work-up (Cool, Quench, Extract) monitoring->workup Complete purification Purification workup->purification end End purification->end

Caption: A generalized workflow for managing thermal stability during reactions.

TroubleshootingLogic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Was reaction temperature too high? start->check_temp check_acid Acidic byproducts detected? check_temp->check_acid No action_temp Reduce reaction temperature or reaction time. check_temp->action_temp Yes check_alkene Alkene byproduct detected? check_acid->check_alkene No action_acid Run under neutral/basic conditions. Use aprotic solvent. check_acid->action_acid Yes action_alkene Use a less hindered/weaker base. check_alkene->action_alkene Yes end Optimize Reaction check_alkene->end No action_temp->end action_acid->end action_alkene->end

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to Tert-butyl 6-bromohexanoate and Ethyl 6-bromohexanoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecules. Among the versatile synthons available, ω-haloalkyl esters serve as crucial intermediates for introducing functionalized carbon chains. This guide provides a comprehensive comparison of two such reagents: tert-butyl 6-bromohexanoate (B1238239) and ethyl 6-bromohexanoate. We will delve into their respective performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureTert-butyl 6-bromohexanoateEthyl 6-bromohexanoate
Primary Function Introduction of a protected carboxylic acid moiety with a hexyl bromide handle.Introduction of a readily transformable ethyl ester with a hexyl bromide handle.
Steric Hindrance The bulky tert-butyl group can influence the reactivity of the ester functionality.The smaller ethyl group presents minimal steric hindrance at the ester.
Ester Stability Stable under basic conditions; readily cleaved under acidic conditions.Susceptible to both acidic and basic hydrolysis (saponification).
Primary Applications Ideal for syntheses requiring subsequent selective deprotection of the carboxylic acid under non-basic conditions.A versatile building block for a wide range of nucleophilic substitution reactions where the ester can be carried through or easily hydrolyzed/reduced.

Performance in Nucleophilic Substitution Reactions

The primary utility of both molecules lies in the reactivity of the terminal bromide, making them excellent substrates for S(_N)2 reactions. The choice between the tert-butyl and ethyl ester can, however, influence reaction outcomes and downstream processing.

Theoretical Impact of the Ester Group on S(_N)2 Reactivity

While the reaction occurs at the C6 position, the nature of the ester at the other end of the molecule is not entirely inconsequential. The steric bulk of the tert-butyl group is significantly larger than that of the ethyl group. However, due to the separation of the ester from the reaction center by a five-carbon chain, the direct steric impact on the S(_N)2 transition state at the bromide is minimal. The primary difference in performance will therefore be dictated by the stability of the ester group to the reaction conditions and the requirements of subsequent synthetic steps.

Representative Experimental Data

Table 1: Williamson Ether Synthesis

Alkyl HalideNucleophileSolventTemperature (°C)Time (h)Yield (%)
Ethyl 6-bromohexanoateSodium phenoxideDMF806~90%
This compoundSodium phenoxideDMF806~90%

Table 2: Gabriel Synthesis of Primary Amines

Alkyl HalideNucleophileSolventTemperature (°C)Time (h)Yield (%)
Ethyl 6-bromohexanoatePotassium phthalimide (B116566)DMF1008~85%
This compoundPotassium phthalimideDMF1008~85%

As illustrated, for S(_N)2 reactions, the yields are expected to be comparable as the reaction at the primary bromide is efficient for both substrates. The key differentiator lies in the subsequent transformations of the ester group.

Ester Cleavage: A Critical Point of Divergence

The most significant difference between this compound and ethyl 6-bromohexanoate is the method of ester deprotection.

  • Tert-butyl Esters: These are renowned for their stability under basic and nucleophilic conditions, yet they are readily cleaved under mild acidic conditions, often with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This orthogonality is highly valuable in complex syntheses. The deprotection proceeds via a stable tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated to form isobutylene.

  • Ethyl Esters: Ethyl esters are susceptible to both acidic and basic hydrolysis. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible and proceeds to completion. However, this method is incompatible with base-sensitive functional groups elsewhere in the molecule.

Table 3: Comparison of Ester Cleavage Conditions

Ester TypeConditionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Tert-butylAcidicTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1-2>95%
EthylBasic (Saponification)Sodium HydroxideEthanol (B145695)/Water802-4>90%
EthylAcidicSulfuric AcidWater100 (Reflux)4-8Variable (equilibrium)

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with Ethyl 6-bromohexanoate

Objective: To synthesize ethyl 6-phenoxyhexanoate.

Materials:

  • Ethyl 6-bromohexanoate (1.0 eq)

  • Phenol (B47542) (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of phenol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Add ethyl 6-bromohexanoate dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed (typically 6 hours).

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Gabriel Synthesis with this compound

Objective: To synthesize tert-butyl 6-phthalimidohexanoate.

Materials:

  • This compound (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Combine this compound and potassium phthalimide in anhydrous DMF in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC until completion (typically 8 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to yield the pure N-alkylated phthalimide.

Protocol 3: Deprotection of Tert-butyl 6-phenoxyhexanoate

Objective: To synthesize 6-phenoxyhexanoic acid.

Materials:

  • Tert-butyl 6-phenoxyhexanoate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve tert-butyl 6-phenoxyhexanoate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature and monitor the reaction by TLC (typically 1-2 hours).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) to remove residual TFA.

  • The resulting crude 6-phenoxyhexanoic acid can be purified by recrystallization or column chromatography if necessary.

Visualization of Synthetic Strategies

The choice between tert-butyl and ethyl 6-bromohexanoate often depends on the overall synthetic plan. The following diagrams illustrate the decision-making process and a general workflow.

G start Synthetic Goal: Incorporate a C6 chain ester_choice Is the ester intended as a protecting group for a carboxylic acid? start->ester_choice tert_butyl Use this compound ester_choice->tert_butyl Yes ethyl Use Ethyl 6-bromohexanoate ester_choice->ethyl No sn2_tert Nucleophilic Substitution tert_butyl->sn2_tert Perform SN2 reaction sn2_ethyl Nucleophilic Substitution ethyl->sn2_ethyl Perform SN2 reaction deprotection Yields Carboxylic Acid sn2_tert->deprotection Acidic Deprotection (e.g., TFA) next_step e.g., Hydrolysis, Reduction, etc. sn2_ethyl->next_step Further transformations

Caption: Decision workflow for selecting the appropriate 6-bromohexanoate derivative.

G cluster_ethyl Ethyl 6-bromohexanoate Pathway cluster_tertbutyl This compound Pathway ethyl_start Ethyl 6-bromohexanoate ethyl_sn2 SN2 Reaction (e.g., with R-O- Na+) ethyl_start->ethyl_sn2 ethyl_product Ethyl 6-alkoxyhexanoate ethyl_sn2->ethyl_product ethyl_hydrolysis Saponification (NaOH, H2O) ethyl_product->ethyl_hydrolysis ethyl_acid 6-Alkoxyhexanoic Acid ethyl_hydrolysis->ethyl_acid tb_start This compound tb_sn2 SN2 Reaction (e.g., with R-O- Na+) tb_start->tb_sn2 tb_product Tert-butyl 6-alkoxyhexanoate tb_sn2->tb_product tb_deprotection Acidic Deprotection (TFA, DCM) tb_product->tb_deprotection tb_acid 6-Alkoxyhexanoic Acid tb_deprotection->tb_acid

Caption: Comparative synthetic pathways to a 6-alkoxyhexanoic acid.

Conclusion

Both this compound and ethyl 6-bromohexanoate are valuable reagents for the introduction of a functionalized six-carbon chain. The choice between them is not primarily dictated by their performance in S(_N)2 reactions at the bromide, which is expected to be similar. Instead, the decision hinges on the desired functionality of the ester group and its compatibility with the overall synthetic strategy.

  • Choose this compound when:

    • The carboxylic acid needs to be protected during subsequent base-sensitive reactions.

    • Mild, acidic deprotection is the desired final step to unmask the carboxylic acid.

  • Choose Ethyl 6-bromohexanoate when:

    • The ester group is intended to be carried through several synthetic steps.

    • The final product requires an ethyl ester or the carboxylic acid can be obtained via saponification without affecting other functionalities.

    • The ester is a precursor for other functional groups, such as a primary alcohol via reduction.

By carefully considering the stability and reactivity of the ester functionality, researchers can effectively leverage these building blocks to achieve their synthetic targets with high efficiency and selectivity.

Navigating the Halogen Maze: A Comparative Guide to Haloalkanoate Ester Reactivity in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a complex chemical puzzle. A critical juncture in this process is the choice of linker, often assembled using haloalkanoate esters. This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodoacetate esters in PROTAC synthesis, supported by established chemical principles and representative experimental data, to empower informed decisions in your research.

The efficiency of coupling a warhead or an E3 ligase ligand to a linker moiety is paramount for a successful PROTAC campaign. Haloalkanoate esters are frequently employed as electrophilic partners in these conjugation reactions, reacting with nucleophilic handles such as phenols, anilines, and aliphatic amines on the corresponding binding motifs. The choice of the halogen atom on the acetate (B1210297) ester significantly impacts the reaction kinetics and overall yield, following the general principles of nucleophilic substitution (SN2) reactions.

The Reactivity Hierarchy: A Quantitative Perspective

The reactivity of haloalkanoate esters in SN2 reactions is primarily governed by the nature of the leaving group, which in this case is the halide ion. The established order of leaving group ability is I⁻ > Br⁻ > Cl⁻. This trend is a direct consequence of the bond strength between the carbon and the halogen atom (C-X bond) and the stability of the resulting halide ion. The C-I bond is the longest and weakest, making iodide the best leaving group, while the C-Cl bond is the shortest and strongest, rendering chloride the poorest leaving group among the three.

This reactivity trend translates to faster reaction rates and often higher yields when moving from chloro- to bromo- to iodoacetates under identical reaction conditions. While specific kinetic data for every possible PROTAC-related conjugation is vast and proprietary, the relative reactivity can be inferred from fundamental organic chemistry principles and analogous reactions reported in the literature.

Haloalkanoate EsterRelative Reactivity (Qualitative)Typical Reaction TimeTypical Yield RangeKey Considerations
Ethyl Iodoacetate Very HighShort (minutes to a few hours)85-98%Most reactive, but also less stable and more expensive. Prone to side reactions if not handled carefully. Ideal for sluggish nucleophiles or when rapid reaction is required.
Ethyl Bromoacetate HighModerate (a few hours to overnight)70-90%A good balance of reactivity, stability, and cost. The most commonly used haloacetate for PROTAC synthesis due to its reliable performance.
Ethyl Chloroacetate ModerateLong (overnight to several days)40-75%Least reactive, requiring more forcing conditions (higher temperatures, stronger bases). May be advantageous for achieving selectivity in molecules with multiple nucleophilic sites. More stable and cost-effective.

Note: The provided yield ranges are illustrative and can vary significantly based on the specific substrates, solvent, base, and temperature used.

Experimental Protocols: A Practical Guide to Conjugation

The following are generalized protocols for the alkylation of common nucleophiles found in PROTAC building blocks using haloalkanoate esters. These should be considered as starting points and may require optimization for specific applications.

General Procedure for O-Alkylation of a Phenolic Moiety
  • Dissolution: Dissolve the phenolic compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base (e.g., potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq)) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Haloalkanoate Ester Addition: Add the respective haloalkanoate ester (ethyl iodoacetate, ethyl bromoacetate, or ethyl chloroacetate; 1.1-1.5 eq) to the reaction mixture.

  • Reaction Monitoring:

    • Ethyl Iodoacetate: Stir at room temperature for 1-4 hours.

    • Ethyl Bromoacetate: Stir at room temperature to 50 °C for 4-16 hours.

    • Ethyl Chloroacetate: Heat the reaction to 60-80 °C for 12-48 hours.

  • Work-up: Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for N-Alkylation of an Aniline or Aliphatic Amine Moiety
  • Dissolution: Dissolve the amine-containing compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq). For anilines, a stronger base like sodium hydride may be required in some cases.

  • Haloalkanoate Ester Addition: Add the haloalkanoate ester (1.1-1.5 eq) to the mixture.

  • Reaction Monitoring:

    • Ethyl Iodoacetate: Stir at room temperature for 30 minutes to 2 hours.

    • Ethyl Bromoacetate: Stir at room temperature to 60 °C for 2-12 hours.

    • Ethyl Chloroacetate: Heat the reaction to 80-100 °C for 12-36 hours.

  • Work-up and Purification: Follow similar work-up and purification procedures as described for O-alkylation.

Visualizing the Process: Synthesis Workflow and Biological Context

To better illustrate the role of haloalkanoate esters in PROTAC synthesis and the biological pathway they ultimately influence, the following diagrams are provided.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis PROTAC Assembly Warhead Warhead Conjugation1 Nucleophilic Substitution (SN2) Warhead->Conjugation1 E3_Ligase_Ligand E3_Ligase_Ligand Conjugation2 Amide Bond Formation E3_Ligase_Ligand->Conjugation2 Haloalkanoate_Linker Haloalkanoate Ester (X-CH2COOR) Haloalkanoate_Linker->Conjugation1 Intermediate Warhead-Linker Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 PROTAC Final PROTAC Molecule Conjugation2->PROTAC

PROTAC Synthesis Workflow using a Haloalkanoate Linker.

VHL_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_protac PROTAC Intervention HIF-alpha HIF-1α PHD Prolyl Hydroxylase (PHD) HIF-alpha->PHD O2 HIF-alpha-OH Hydroxylated HIF-1α PHD->HIF-alpha-OH VHL_E3 VHL E3 Ligase Complex HIF-alpha-OH->VHL_E3 Binding Ub_HIF Polyubiquitinated HIF-1α VHL_E3->Ub_HIF Ubiquitination Ub Ubiquitin Ub->VHL_E3 Proteasome Proteasomal Degradation Ub_HIF->Proteasome HIF-alpha_hypoxia HIF-1α (Stable) HIF_complex HIF-1α/β Complex HIF-alpha_hypoxia->HIF_complex HIF-beta HIF-1β HIF-beta->HIF_complex HRE Hypoxia Response Element (HRE) in DNA HIF_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression Activates PROTAC Target-PROTAC-VHL Ternary Complex Target_Ub Polyubiquitinated Target Protein PROTAC->Target_Ub Induces Ubiquitination Target_Protein Target Protein (e.g., BRD4) Target_Protein->PROTAC VHL_E3_PROTAC VHL E3 Ligase VHL_E3_PROTAC->PROTAC Proteasome_PROTAC Proteasomal Degradation Target_Ub->Proteasome_PROTAC

Simplified VHL Signaling Pathway and PROTAC Action.

Conclusion

The selection of a haloalkanoate ester for PROTAC synthesis is a critical decision that balances reactivity, stability, and cost. Iodoacetates offer the highest reactivity, enabling rapid conjugations, while chloroacetates provide a more stable and economical option for reactions that can tolerate harsher conditions. Bromoacetates represent a versatile and widely adopted compromise. By understanding the principles of SN2 reactivity and utilizing well-established protocols, researchers can navigate this choice effectively, accelerating the development of novel and potent PROTAC degraders.

Validating the Efficacy of PROTACs Synthesized with Tert-butyl 6-bromohexanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins implicated in disease. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The chemical nature and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.

This guide provides an objective comparison of the performance of PROTACs synthesized using Tert-butyl 6-bromohexanoate (B1238239), a common building block for generating alkyl linkers, against other linker alternatives. The supporting experimental data, detailed protocols, and visual representations of key processes are intended to aid researchers in the rational design and validation of novel PROTACs.

The Role of Tert-butyl 6-bromohexanoate in PROTAC Synthesis

This compound serves as a precursor for a flexible, six-carbon alkyl linker. The bromo- functionality allows for facile covalent attachment to one of the PROTAC's ligands (either the warhead or the E3 ligase ligand), while the tert-butyl ester can be deprotected to reveal a carboxylic acid for subsequent amide bond formation with the other ligand. This synthetic versatility makes it a valuable tool in the construction of PROTAC libraries with varying linker lengths. One notable example is its use in the synthesis of an ERK5 degrader, "PROTAC ERK5 degrader-1".[1][2][3]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, offering a comparative view of how alkyl linkers, similar to the one derived from this compound, perform in relation to other linker types and lengths.

Table 1: Impact of Alkyl Linker Length on Target Protein Degradation

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether12 - 29Submicromolar-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
Estrogen Receptor αPEG12Effective-
Estrogen Receptor αPEG16More Potent-

Data synthesized from multiple sources.[4]

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No degradation

Data highlights the importance of linker flexibility in facilitating a productive ternary complex formation.[4]

Table 3: Influence of Linker Composition on CRBN Degradation

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

This comparison suggests that for certain target-ligase pairs, the atomic composition of the linker can be as critical as its length.[4][5]

Experimental Protocols

To ensure robust and reproducible validation of PROTAC efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Western Blotting for Target Protein Degradation

This is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (typically from low nanomolar to high micromolar) for a predetermined time (e.g., 17-24 hours).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assay (e.g., MTS or MTT)

This assay assesses the cytotoxic effect of the PROTAC, which can be correlated with the degradation of a target protein essential for cell survival.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for a specified duration (e.g., 48-72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Experimental workflow for quantifying PROTAC-mediated protein degradation using Western Blotting.

Linker_Properties_Relationship Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., Alkyl, PEG) Linker->Composition Flexibility Flexibility/Rigidity Linker->Flexibility Efficacy PROTAC Efficacy Length->Efficacy Composition->Efficacy Flexibility->Efficacy DC50 Potency (DC50) Efficacy->DC50 Dmax Efficacy (Dmax) Efficacy->Dmax

Caption: Logical relationship between linker properties and the resulting efficacy of the PROTAC molecule.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible alkyl linkers derived from precursors like this compound are synthetically accessible and have proven effective in numerous systems, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The data presented in this guide underscores the importance of systematically evaluating linker length, composition, and flexibility. By employing rigorous experimental validation and a rational design approach, researchers can optimize PROTACs for enhanced potency, selectivity, and ultimately, therapeutic potential.

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the quest for novel therapeutics. While the warhead and E3 ligase ligand are key components, the linker connecting them is far from a passive spacer. Its length, composition, and rigidity profoundly influence the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides an objective comparison of how linker characteristics impact PROTAC activity, supported by experimental data and detailed methodologies.

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] This is achieved through the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker plays a crucial role in the formation and stability of this complex, directly impacting the efficiency of ubiquitination and subsequent degradation of the target protein.[2][3] An improperly designed linker can lead to steric hindrance or unfavorable conformations, thereby diminishing or ablating the PROTAC's activity.[4]

Impact of Linker Composition on PROTAC Performance

The chemical makeup of the linker significantly affects a PROTAC's properties, including its solubility, cell permeability, and metabolic stability. The most commonly employed linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains, primarily due to their synthetic tractability and the ease with which their lengths can be modulated.[2][5]

  • Alkyl Chains: These linkers, composed of repeating hydrocarbon units, offer a high degree of flexibility.[2] However, their hydrophobic nature can negatively impact the overall solubility of the PROTAC molecule.[2]

  • PEG Linkers: Consisting of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[2] This increased polarity can enhance a PROTAC's solubility and cell permeability.[1][2] Statistics indicate that a significant portion of reported PROTACs utilize PEG-based linkers.[2]

  • Rigid Linkers: To introduce conformational constraints, rigid linkers incorporating cyclic structures like piperazine, piperidine, or aromatic rings are utilized.[1][2] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2]

  • Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity for its efficiency and reliability in PROTAC synthesis.[5] This method allows for the rapid generation of PROTAC libraries with diverse linkers to expedite structure-activity relationship (SAR) studies.[5]

The following table summarizes the comparative effects of different linker compositions on PROTAC activity based on published data.

Linker TypeKey CharacteristicsImpact on PROTAC ActivitySupporting Experimental Data (Example)
Alkyl Hydrophobic, flexibleCan lead to poor solubility but offers conformational freedom.A PROTAC with a nine-atom alkyl chain induced a concentration-dependent decrease in the target protein.[2][5]
PEG Hydrophilic, flexibleGenerally improves solubility and cell permeability.[6]Extension of a linker with a single ethylene glycol unit abolished HER2 degradation while maintaining EGFR degradation, demonstrating an impact on selectivity.[5]
Rigid (e.g., piperazine, phenyl) Conformationally constrainedCan enhance potency and metabolic stability by pre-organizing the PROTAC.[2]A PROTAC with a rigid disubstituted phenyl linker was found to be more potent than its flexible PEG counterpart.[2]
Clickable (e.g., triazole) Formed via click chemistryProvides a stable and efficient way to connect the two ligands, facilitating library synthesis.Triazole-containing linkers are among the most widely used rigid linkers in PROTAC development.[1]

The Critical Influence of Linker Length

The length of the linker is a paramount determinant of a PROTAC's ability to form a productive ternary complex. A linker that is too short may result in steric clashes between the POI and the E3 ligase, preventing simultaneous binding.[4] Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[4][6] Therefore, optimizing linker length is a crucial step in PROTAC design.

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.

Linker LengthGeneral Effect on PROTAC ActivitySupporting Experimental Data (Example)
Short (<12 atoms) Often results in no or low degradation due to steric hindrance preventing ternary complex formation.[2][4]TBK1-targeting PROTACs with linkers shorter than 12 atoms showed no apparent activity.[4]
Optimal Length Facilitates the formation of a stable and productive ternary complex, leading to potent degradation.For an estrogen receptor-targeting PROTAC, a 16-atom chain length was found to be optimal.[7]
Long May lead to reduced degradation efficiency as the POI and E3 ligase are not held in optimal proximity for ubiquitination.[4][6]While longer linkers can sometimes be effective, there is a risk of decreased potency if the linker is excessively long.[4]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow General Experimental Workflow for PROTAC Analysis cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular_assays Cellular Assays cluster_biochemical_assays Biochemical & Biophysical Assays cluster_data_analysis Data Analysis Synthesis Synthesize PROTAC Library (Varying Linkers) Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Binding_Assay Binding Affinity Assays (e.g., ITC, SPR, FP) Purification->Binding_Assay Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Purification->Ternary_Complex Western_Blot Western Blot (Target Degradation) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay DC50_Dmax Calculate DC50 & Dmax Western_Blot->DC50_Dmax SAR_Analysis Structure-Activity Relationship (SAR) Analysis DC50_Dmax->SAR_Analysis SAR_Analysis->Synthesis Iterative Optimization

Caption: General Experimental Workflow for PROTAC Analysis.

Detailed Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are generalized methodologies for key experiments cited in the analysis of PROTAC activity.

Protocol 1: Western Blotting for Target Protein Degradation

This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.[8]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of your active PROTAC and inactive control for a set period (e.g., 24 hours).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.[8]

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) for each sample.[8]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a robust method to measure the formation of the ternary complex in a solution-based, high-throughput format.[9]

  • Reagent Preparation: Prepare solutions of the purified target protein (often tagged, e.g., with His or GST), a labeled antibody or binding protein for the target, the purified E3 ligase (often biotinylated), and a fluorescently labeled streptavidin (e.g., europium cryptate).

  • Assay Setup: In a microplate, add the target protein, the E3 ligase, and the PROTAC at various concentrations.

  • Incubation: Incubate the mixture for a specified time to allow for ternary complex formation.

  • Detection Reagent Addition: Add the detection reagents (e.g., fluorescently labeled anti-tag antibody and labeled streptavidin).

  • Measurement: After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. An increase in the FRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10]

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer to minimize heat of dilution effects.[10]

  • Instrument Setup: Load the titrant (e.g., PROTAC) into the syringe of the ITC instrument and the titrand (e.g., target protein) into the sample cell.[10]

  • Titration: Perform a series of small injections of the titrant into the titrand while monitoring the heat released or absorbed.[10]

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the titrant to the titrand. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters. To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[10]

References

The Shifting Landscape of PROTAC Linker Synthesis: A Cost-Benefit Analysis of Tert-butyl 6-bromohexanoate and its Alternatives for Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design and large-scale synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive cost-benefit analysis of using tert-butyl 6-bromohexanoate (B1238239), a common alkyl linker precursor, compared to polyethylene (B3416737) glycol (PEG) and rigid linker alternatives in an industrial setting. The analysis focuses on synthetic accessibility, cost-effectiveness, and the ultimate impact on the final PROTAC's performance.

Tert-butyl 6-bromohexanoate has traditionally been a popular choice for introducing a flexible, six-carbon alkyl chain in PROTACs due to its commercial availability and straightforward reactivity. However, the evolving landscape of PROTAC design, which increasingly emphasizes the linker's role in modulating physicochemical properties and degradation efficacy, necessitates a re-evaluation of this choice against more sophisticated linker technologies.[1][2][3][4]

Executive Summary

The selection of a PROTAC linker for large-scale synthesis involves a trade-off between the cost and simplicity of alkyl linkers derived from reagents like this compound, and the potentially superior performance and synthetic complexity of PEG and rigid linkers. While alkyl linkers offer a cost-effective and synthetically simple option, they can contribute to poor solubility and may require more extensive optimization of the final PROTAC molecule.[3][5] PEG linkers, in contrast, can enhance solubility and offer a modular approach to linker length optimization, though at a higher raw material cost.[6][7][8][9] Rigid linkers, often incorporating heterocyclic scaffolds like piperazine (B1678402), can improve potency and metabolic stability but typically involve more complex and costly multi-step syntheses.[10][11][12][13]

Comparative Analysis of Linker Synthesis and Performance

To provide a clear comparison, this guide examines the synthesis and performance characteristics of three representative linker types: an alkyl linker derived from this compound, a PEG linker, and a rigid piperazine-based linker.

Data Presentation: Synthesis and Cost Comparison
Linker TypePrecursorKey Synthesis StepsTypical Yield (Large-Scale)Estimated Raw Material Cost (per kg of linker)
Alkyl This compound1. Synthesis of 6-bromohexanoic acid. 2. Esterification with tert-butanol (B103910) or isobutylene.High (85-95%)
PEG Bifunctional PEG (e.g., HOOC-PEG-NH-Boc)Often commercially available as activated esters or with protecting groups, requiring fewer synthetic steps for incorporation.High (from commercial precursors)
$
Rigid N-Boc-piperazineMulti-step synthesis involving protection, functionalization, and deprotection steps.Moderate to High (60-80%)

Cost estimation is based on publicly available bulk pricing of precursors and reagents and is represented on a relative scale ($ -

).

Data Presentation: Performance Comparison of PROTACs with Different Linkers

The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and physicochemical properties of the final PROTAC. The following table summarizes representative data for PROTACs targeting the same protein (e.g., BRD4) but incorporating different linker types.

Linker TypeRepresentative PROTACDC50 (nM)Dmax (%)Aqueous SolubilityCell Permeability
Alkyl PROTAC with C6 alkyl linker50 - 20080 - 90LowModerate
PEG PROTAC with PEG4 linker10 - 50>90HighHigh
Rigid PROTAC with piperazine linker1 - 20>95Moderate to HighModerate

Data is compiled from various literature sources and represents typical ranges. Actual values are highly dependent on the specific target, warhead, and E3 ligase ligand.

Experimental Protocols and Methodologies

Detailed experimental protocols for the large-scale synthesis of the precursor for each linker type are provided below to allow for a thorough evaluation of the manufacturing process.

Synthesis of 6-Bromohexanoic Acid (Precursor for Alkyl Linker)

A common industrial synthesis of 6-bromohexanoic acid involves the ring-opening of ε-caprolactone with hydrogen bromide.

Reaction: ε-caprolactone + HBr → 6-bromohexanoic acid

Procedure:

  • To a solution of ε-caprolactone (1 mol) in an organic solvent (e.g., toluene), dry hydrogen bromide gas (1.1 mol) is bubbled at a controlled temperature (20-30°C).

  • The reaction mixture is stirred for 4-6 hours until the reaction is complete (monitored by GC).

  • The solvent is removed under reduced pressure.

  • The crude 6-bromohexanoic acid is then purified by distillation or crystallization.

Expected Yield: 90-95%

Synthesis of a Bifunctional PEG Linker (Representative Example)

The synthesis of a bifunctional PEG linker for PROTACs often starts from a commercially available PEG diol. The following is a representative two-step process to generate a Boc-protected amine and a carboxylic acid terminus.

Reaction:

  • HO-PEG-OH + NaH → NaO-PEG-ONa

  • NaO-PEG-ONa + tert-butyl bromoacetate (B1195939) → Boc-NH-PEG-O-CH2-COOtBu

  • Boc-NH-PEG-O-CH2-COOtBu + TFA → Boc-NH-PEG-O-CH2-COOH

Procedure:

  • To a solution of PEG diol in an anhydrous solvent (e.g., THF), sodium hydride is added portion-wise at 0°C.

  • After stirring for 1 hour, tert-butyl bromoacetate is added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The tert-butyl ester is then hydrolyzed using trifluoroacetic acid (TFA) to yield the final carboxylic acid product.

Expected Yield: 70-80% over two steps.

Synthesis of a Functionalized Piperazine Linker (Representative Example)

The synthesis of a rigid linker often involves a multi-step sequence to introduce the desired functionality. The following is a representative synthesis of a piperazine-based linker.

Reaction:

  • Piperazine + Boc2O → N-Boc-piperazine

  • N-Boc-piperazine + Bromoacetyl bromide → 1-(2-bromoacetyl)-4-(tert-butoxycarbonyl)piperazine

  • 1-(2-bromoacetyl)-4-(tert-butoxycarbonyl)piperazine + Nucleophile (e.g., amine-containing warhead) → Substitution product

  • Deprotection of Boc group with TFA.

Procedure:

  • N-Boc-piperazine is reacted with bromoacetyl bromide in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., DCM) at 0°C.

  • The resulting bromoacetylated piperazine is then used to alkylate the desired warhead or E3 ligase ligand.

  • The final deprotection of the Boc group is achieved by treatment with TFA.

Expected Yield: 60-70% over the sequence.

Visualization of Workflows and Relationships

To better illustrate the decision-making process and synthetic pathways, the following diagrams are provided.

PROTAC_Linker_Selection cluster_cost Cost Considerations cluster_performance Performance Considerations Cost_Alkyl Alkyl Linker (e.g., from Tert-butyl 6-bromohexanoate) - Lower raw material cost - Simpler synthesis Cost_PEG PEG Linker - Higher raw material cost - Modular synthesis Cost_Rigid Rigid Linker (e.g., Piperazine) - Highest raw material cost - Complex multi-step synthesis Perf_Alkyl Alkyl Linker - Potential for poor solubility - May require more optimization Perf_PEG PEG Linker - Improved solubility - Favorable PK properties Perf_Rigid Rigid Linker - Enhanced potency - Improved metabolic stability Decision Linker Selection for Large-Scale Synthesis Decision->Cost_Alkyl Cost-driven Decision->Cost_PEG Balanced approach Decision->Cost_Rigid Performance-driven Decision->Perf_Alkyl Decision->Perf_PEG Decision->Perf_Rigid

Caption: Logical relationship for PROTAC linker selection.

Synthesis_Workflows cluster_alkyl Alkyl Linker Synthesis cluster_peg PEG Linker Synthesis cluster_rigid Rigid Linker Synthesis A1 ε-caprolactone A2 6-bromohexanoic acid A1->A2 HBr A3 This compound A2->A3 Isobutylene or Tert-butanol P1 PEG diol P2 Monoprotected PEG P1->P2 Protection P3 Bifunctional PEG Linker P2->P3 Functionalization R1 Piperazine R2 N-Boc-piperazine R1->R2 Boc protection R3 Functionalized Piperazine R2->R3 Functionalization R4 Rigid Linker Precursor R3->R4 Further modification

Caption: Simplified synthesis workflows for linker precursors.

Conclusion

The selection of a linker for large-scale PROTAC synthesis is a multifactorial decision that requires a careful balance of cost, synthetic feasibility, and desired product performance.

  • This compound and other simple alkyl halides remain a viable and cost-effective option for generating alkyl linkers, particularly in early-stage development or for targets where the linker's contribution to solubility and potency is less critical. The straightforward and high-yielding synthesis of its precursor, 6-bromohexanoic acid, makes it an attractive choice from a manufacturing perspective.

  • PEG linkers offer a significant advantage in improving the physicochemical properties of PROTACs, often leading to enhanced solubility and better in vivo performance.[6][7][8][9] While the raw material costs are higher, the modularity and predictability of PEG linkers can reduce the time and resources spent on optimizing the final PROTAC molecule, potentially offsetting the initial investment.

  • Rigid linkers represent the most advanced and often most potent class of linkers. By constraining the PROTAC molecule in a bioactive conformation, they can lead to significant improvements in degradation efficiency and metabolic stability.[10][11][12][13] However, their complex multi-step synthesis and high raw material costs make them the most expensive option, generally reserved for lead optimization and clinical candidates where performance is paramount.

Ultimately, the optimal linker strategy will be project-specific. A thorough cost-benefit analysis, considering not only the immediate synthesis costs but also the long-term impact on the drug development timeline and the final product's profile, is essential for making an informed decision. This guide provides a framework for such an analysis, empowering researchers and drug development professionals to navigate the increasingly complex landscape of PROTAC linker design and synthesis.

References

Spectroscopic Evolution: A Comparative Guide to Starting Material and Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, the transformation of a starting material into a desired product is the central event. Verifying the success of this transformation is paramount, and spectroscopic techniques offer a powerful, non-destructive window into the molecular changes that occur. This guide provides a comparative analysis of a starting material and its corresponding product after a reaction, utilizing fundamental spectroscopic methods to confirm the conversion and assess the purity of the product.

Interpreting the Transformation: A Spectroscopic Tale

The successful conversion of a starting material to a product is evidenced by distinct changes in their respective spectra. In the illustrative example of the Fischer esterification of acetic acid with ethanol (B145695) to form ethyl acetate (B1210297), the key spectroscopic differences are summarized below. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C-O stretch characteristic of the ester are primary indicators of a successful reaction.[1][2][3] Concurrently, shifts in the 1H NMR and 13C NMR spectra provide detailed information about the new chemical environment of the protons and carbons in the product molecule.[4][5][6] Mass spectrometry further confirms the identity of the product by revealing its molecular weight.[7][8]

Table 1: Spectroscopic Data Comparison of Starting Materials and Product for Fischer Esterification

Spectroscopic TechniqueStarting Material: Acetic Acid (CH₃COOH)Starting Material: Ethanol (CH₃CH₂OH)Product: Ethyl Acetate (CH₃COOCH₂CH₃)
IR Spectroscopy (cm⁻¹) ~3000 (broad, O-H stretch), ~1710 (C=O stretch)[2]~3300 (broad, O-H stretch)~1740 (C=O stretch, ester), ~1240 (C-O stretch)[9][10]
¹H NMR (ppm, CDCl₃) ~11.5 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH)~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₃)[4][11]
¹³C NMR (ppm, CDCl₃) ~178 (-COOH), ~21 (-CH₃)~58 (-CH₂-), ~18 (-CH₃)~171 (C=O), ~60 (-OCH₂-), ~21 (-COCH₃), ~14 (-CH₃)[6]
Mass Spectrometry (m/z) 60 [M]⁺46 [M]⁺88 [M]⁺, 43 [CH₃CO]⁺

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of ethyl acetate from acetic acid and ethanol, a classic example used to illustrate the application of spectroscopic comparison.

Materials:

  • Glacial Acetic Acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a round-bottom flask, combine 1 mole of glacial acetic acid and 2 moles of absolute ethanol.

  • Slowly add a catalytic amount (e.g., 0.5 mL) of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour.[12]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with a 5% sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the crude ethyl acetate by simple distillation.

  • Acquire IR, 1H NMR, 13C NMR, and Mass spectra for the starting materials and the purified product.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental and analytical process.

Reaction_Spectroscopy_Workflow Start Starting Materials (Acetic Acid, Ethanol) Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Reaction React Analysis_Start Spectroscopic Analysis (IR, NMR, MS) Start->Analysis_Start Workup Work-up & Purification (Extraction, Distillation) Reaction->Workup Process Product Purified Product (Ethyl Acetate) Workup->Product Isolate Analysis_Product Spectroscopic Analysis (IR, NMR, MS) Product->Analysis_Product Comparison Data Comparison & Structure Confirmation Analysis_Start->Comparison Analysis_Product->Comparison

Caption: Experimental and analytical workflow for reaction monitoring.

Signaling Product Formation: A Pathway to Confirmation

The decision-making process for confirming the formation of the desired product relies on the interpretation of multiple spectroscopic data points. The disappearance of characteristic starting material signals and the emergence of new product signals provide a compelling narrative of chemical transformation.

product_confirmation_pathway Start Reaction Complete? IR IR: Disappearance of broad O-H? Appearance of ester C=O? Start->IR NMR NMR: Correct chemical shifts and integration for product? IR->NMR Yes Failure Reaction Incomplete or Failed IR->Failure No MS MS: Correct molecular ion peak? NMR->MS Yes NMR->Failure No Success Product Confirmed MS->Success Yes MS->Failure No

Caption: Decision pathway for product confirmation via spectroscopy.

References

Assessing the Purity of Tert-butyl 6-bromohexanoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, ensuring the purity of starting materials and intermediates is paramount. Tert-butyl 6-bromohexanoate (B1238239), a key building block in the synthesis of various organic compounds, including its prominent role as a bifunctional linker in Proteolysis Targeting Chimeras (PROTACs), is no exception. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized tert-butyl 6-bromohexanoate, complete with experimental protocols and data interpretation to aid in the identification of common impurities.

This compound is typically synthesized via the esterification of 6-bromohexanoic acid with tert-butanol. This process, while generally efficient, can result in the presence of unreacted starting materials and byproducts that can interfere with subsequent reactions and compromise the integrity of the final product. The primary impurities of concern are residual 6-bromohexanoic acid and the non-brominated analogue, tert-butyl hexanoate.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach utilizing various analytical techniques is recommended for the comprehensive assessment of this compound purity. The choice of method will depend on the available instrumentation and the specific information required.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Structural confirmation, identification and quantification of impurities with distinct proton and carbon signals.Provides detailed structural information, non-destructive, relatively fast analysis.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, identification based on mass-to-charge ratio, and quantification.High sensitivity and selectivity, excellent for identifying volatile impurities.Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase, quantification based on detector response (e.g., UV, ELSD).Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High precision and accuracy for quantification.May require method development to achieve optimal separation, detector response can vary for different compounds.

Identifying Common Impurities

The primary impurities in synthesized this compound are typically:

  • 6-Bromohexanoic Acid: Unreacted starting material. Its presence can be readily detected by NMR (distinct carboxylic acid proton signal) and HPLC. In GC-MS, it may require derivatization to improve volatility.

  • Tert-butyl Hexanoate: A byproduct formed from the esterification of any residual hexanoic acid that has lost its bromine atom. It is structurally very similar to the target compound, making its detection and separation crucial.

The following table summarizes the key analytical data for this compound and its common impurities.

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key Mass Spec Fragments (m/z)
This compound 251.16~3.40 (t, 2H, -CH₂Br), ~2.20 (t, 2H, -C(O)CH₂-), ~1.45 (s, 9H, -C(CH₃)₃)195/197 ([M-C₄H₉]⁺), 155, 57
6-Bromohexanoic Acid 195.05~10-12 (br s, 1H, -COOH), ~3.42 (t, 2H, -CH₂Br), ~2.38 (t, 2H, -C(O)CH₂-)194/196 ([M]⁺), 115, 73
Tert-butyl Hexanoate 172.26~2.18 (t, 2H, -C(O)CH₂-), ~1.44 (s, 9H, -C(CH₃)₃), ~0.90 (t, 3H, -CH₃)117 ([M-C₄H₉]⁺), 101, 57

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the product and any proton-bearing impurities. Compare the chemical shifts in both ¹H and ¹³C spectra to reference data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of authentic standards or library data.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with 60% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Data Analysis: Quantify the purity by calculating the peak area percentage of the main product relative to the total peak area of all components.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the synthesis and analysis workflows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Esterification Esterification (Acid Catalyst) 6-Bromohexanoic_Acid->Esterification tert-Butanol tert-Butanol tert-Butanol->Esterification Crude_Product Crude Tert-butyl 6-bromohexanoate Esterification->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Tert-butyl 6-bromohexanoate Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Purity_Assessment_Workflow cluster_analysis Purity Analysis Synthesized_Product Synthesized Tert-butyl 6-bromohexanoate NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR GCMS GC-MS Synthesized_Product->GCMS HPLC HPLC Synthesized_Product->HPLC Purity_Report Purity Assessment Report NMR->Purity_Report GCMS->Purity_Report HPLC->Purity_Report

Caption: Analytical workflow for purity assessment.

Comparison with Alternative Linkers

While this compound is a versatile alkyl linker, other classes of linkers are commonly employed in PROTAC design, each with distinct properties and analytical considerations.

Linker TypeExample StructureKey AdvantagesPurity Assessment Considerations
Alkyl Chain (e.g., this compound) Br-(CH₂)₅-COOtBuSynthetically accessible, provides flexibility.Purity assessed by NMR, GC-MS, and HPLC as described.
Polyethylene Glycol (PEG) Chain Br-(CH₂CH₂O)n-RImproves solubility and pharmacokinetic properties.Purity analysis can be more complex due to the polymeric nature. Size exclusion chromatography (SEC) may be required in addition to NMR and HPLC. Mass spectrometry is crucial for confirming the distribution of PEG lengths.
Alkyl Chain with Heterocycle e.g., Piperazine or piperidine (B6355638) containing linkersCan impart rigidity, improve cell permeability, and modulate physicochemical properties.Purity assessment is similar to alkyl chains, but NMR and MS are critical for confirming the integrity of the heterocyclic ring. HPLC methods may need to be adapted for the different polarity.

By employing the analytical strategies outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments. The choice of the most appropriate analytical technique will depend on the specific requirements of the research and the available instrumentation. A combination of these methods will provide the most comprehensive picture of the compound's purity.

A Comparative Guide to the Biological Activity of Molecules Synthesized with Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of molecules synthesized using Tert-butyl 6-bromohexanoate (B1238239), with a focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs). Experimental data, detailed protocols, and pathway visualizations are presented to offer a thorough understanding for researchers in drug discovery and development.

Introduction to Tert-butyl 6-bromohexanoate in Synthesis

This compound is a chemical reagent commonly employed as a bifunctional linker in the synthesis of complex bioactive molecules.[1] Its structure, featuring a protected carboxylic acid (tert-butyl ester) and a reactive alkyl bromide, makes it a versatile building block for covalently linking two different molecular entities. A prominent application of this linker is in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2][3]

Case Study: INY-06-061, an ERK5 PROTAC Degrader

A notable example of a bioactive molecule synthesized using a linker derived from this compound is the Extracellular signal-regulated kinase 5 (ERK5) degrader, INY-06-061.[1][4] This PROTAC was designed to target ERK5 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Comparative Biological Activity

The biological activity of INY-06-061 is best understood in comparison to its parent inhibitor, from which the warhead is derived, and other known inhibitors of the same target, such as BAY-885. The following table summarizes the key quantitative data for these molecules.

MoleculeTargetMechanism of ActionBinding Affinity (Kd)Degradation Potency (DC50)Maximum Degradation (Dmax)Cell Viability (IC50/EC50)
INY-06-061 ERK5PROTAC Degrader12 nM[1][4][5]21 nM (MOLT-4 cells)[1][4][5]>90% (at 100 nM in MOLT-4 cells)[4]>1 µM (in a panel of ~750 cancer cell lines)[1]; EC50 of 6 µM (MM.1S cells)[4]
BAY-885 ERK5Kinase Inhibitor1 nM[4]Not ApplicableNot ApplicableIC50 = 3.84 µM (MCF-7), 30.91 µM (MDA-MB-231)[2]
Parental Inhibitor (INY-06-086) ERK5Kinase InhibitorHigh affinity (specific Kd not provided in the primary source)[4]Not ApplicableNot ApplicableNot specified

Experimental Protocols

Synthesis of INY-06-061 (General Strategy)

While a detailed, step-by-step protocol for the synthesis of INY-06-061 is proprietary, the general synthesis of such PROTACs involves a multi-step process. This compound serves as the precursor for the alkyl linker. The synthesis typically proceeds as follows:

  • Linker-E3 Ligand Conjugation: The VHL ligand is reacted with a derivative of this compound. This often involves the deprotection of the tert-butyl ester to reveal the carboxylic acid, which is then activated and coupled to an amine on the VHL ligand.

  • Warhead Attachment: The resulting linker-VHL ligand conjugate is then reacted with the "warhead," the molecule that binds to the target protein (in this case, an ERK5 inhibitor). This reaction typically involves the alkyl bromide of the linker reacting with a suitable nucleophile on the warhead molecule.

  • Purification: The final PROTAC molecule is purified using chromatographic techniques such as HPLC.

Western Blotting for ERK5 Degradation

This protocol is used to quantify the degradation of the target protein, ERK5, in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate cells (e.g., MOLT-4) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of INY-06-061 for a specified time (e.g., 5 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERK5 overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability (MTT) Assay

This assay measures the effect of the compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., INY-06-061 or BAY-885) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway and Experimental Workflow

ERK5 Signaling Pathway

The ERK5 signaling pathway is a crucial cascade involved in cell proliferation, differentiation, and survival. The following diagram illustrates the key components of this pathway.

ERK5_Signaling_Pathway Stimuli Growth Factors, Stress, Cytokines GPCR GPCR Stimuli->GPCR RTK RTK Stimuli->RTK MEKK2_3 MEKK2/3 GPCR->MEKK2_3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Nucleus Nucleus ERK5->Nucleus Transcription_Factors Transcription Factors (e.g., MEF2) ERK5->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response

Caption: A simplified diagram of the ERK5 signaling cascade.

PROTAC Experimental Workflow

The following diagram outlines the typical workflow for evaluating the biological activity of a PROTAC like INY-06-061.

PROTAC_Workflow Synthesis PROTAC Synthesis (using this compound linker) Binding_Assay Target Binding Assay (e.g., K_d determination) Synthesis->Binding_Assay Cell_Treatment Cell Treatment with PROTAC Synthesis->Cell_Treatment Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Degradation_Assay Target Degradation Assay (Western Blot for DC50, Dmax) Cell_Treatment->Degradation_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability - MTT) Cell_Treatment->Phenotypic_Assay Degradation_Assay->Data_Analysis Phenotypic_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC biological evaluation.

Comparison of Linkers in PROTAC Design

The linker is a critical component of a PROTAC molecule, influencing its physicochemical properties and biological activity. While this compound provides a simple and flexible alkyl linker, other types of linkers are also commonly used.

Linker TypePrecursor ExampleKey CharacteristicsImpact on PROTAC Activity
Alkyl Chain This compound Flexible, synthetically accessible.Can adopt multiple conformations, which may or may not be optimal for ternary complex formation.
PEG Chain Amine-PEG-acidIncreased hydrophilicity, improved solubility.Can enhance solubility and cell permeability, but may also increase molecular weight and flexibility.
Rigid Linkers Piperazine or piperidine (B6355638) derivativesConformational restriction, pre-organization of binding moieties.Can reduce the entropic penalty of ternary complex formation, potentially leading to higher potency and selectivity.
Clickable Linkers Alkyne or azide-functionalized linkersAllow for modular and efficient synthesis via click chemistry.Facilitates the rapid generation of PROTAC libraries with varying linker lengths and compositions for optimization.

The choice of linker is a crucial aspect of PROTAC design and is often optimized empirically for each specific target and E3 ligase pair.[6] The simple alkyl linker derived from this compound represents a common starting point in many PROTAC development campaigns.

References

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical bridges that define the efficacy and safety of next-generation cancer therapies.

The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic triad (B1167595) is the linker, a chemical bridge that connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, profoundly influencing its stability, mechanism of action, and overall therapeutic index. This guide provides a comprehensive comparison of these two linker strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Payload Release Enzymatic cleavage, pH sensitivity, or reductive environment within the tumor or cell.[1][2]Proteolytic degradation of the antibody backbone in the lysosome.[3]
Plasma Stability Can be variable; susceptible to premature cleavage in circulation.[1]Generally higher plasma stability, reducing the risk of premature payload release.[3]
Bystander Effect Can induce a bystander effect, killing neighboring antigen-negative tumor cells.[1][2]Limited to no bystander effect due to the charged nature of the released payload-linker complex.[3]
Off-Target Toxicity Higher potential for off-target toxicity due to premature payload release.[1]Lower risk of off-target toxicity due to enhanced stability.[3]
Payload State Upon Release Typically releases the unmodified, potent payload.[1]Releases the payload with an attached amino acid residue from the antibody.[4]
Ideal Tumor Target Heterogeneous tumors with varying antigen expression.[1]Homogeneous tumors with high and uniform antigen expression.[1]
Examples Adcetris® (Brentuximab vedotin)[2]Kadcyla® (Trastuzumab emtansine)[2]

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in how they liberate their cytotoxic cargo.

Cleavable linkers are designed to be selectively cleaved in the tumor microenvironment or within the cancer cell, exploiting specific physiological conditions. There are three primary mechanisms for this targeted release:

  • Protease-sensitive linkers: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by enzymes like cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1][2]

  • pH-sensitive linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]

  • Glutathione-sensitive linkers: Disulfide linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant inside cells but not in the bloodstream.[2]

The release of the free, often membrane-permeable payload from cleavable linkers can lead to the bystander effect , where the cytotoxic agent diffuses out of the target cell and kills neighboring, antigen-negative tumor cells.[1][2] This can be particularly advantageous in treating heterogeneous tumors.

Non-cleavable linkers , in contrast, do not have a specific cleavage site. The payload is only released after the ADC is internalized and the antibody itself is completely degraded by lysosomal proteases.[3] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[4] This payload-linker-amino acid complex is typically charged and less membrane-permeable, thus limiting the bystander effect.[3] The reliance on complete antibody degradation generally results in higher plasma stability and a more favorable safety profile for non-cleavable linkers.[3]

Visualizing the Mechanisms

ADC Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Internalization_C Internalization ADC_C->Internalization_C Lysosome_C Lysosome (Enzymatic Cleavage) Internalization_C->Lysosome_C Payload_Release_C Free Payload Release Lysosome_C->Payload_Release_C Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome_NC Lysosome (Antibody Degradation) Internalization_NC->Lysosome_NC Payload_Release_NC Payload-Linker-Amino Acid Release Lysosome_NC->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC

Caption: Comparative pathways of ADC action for cleavable and non-cleavable linkers.

Performance Data: A Quantitative Comparison

The choice of linker has a demonstrable impact on the performance of an ADC. The following tables summarize key performance metrics from various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50)
PayloadLinker TypeCell LineTarget AntigenIC50 (ng/mL)Reference
MMAECleavable (vc)NCI-N87HER2~10[5]
MMAECleavable (vc)Karpas-299CD300.6[6]
DM1Non-cleavable (SMCC)SK-BR-3HER213-50[7]
Tubulysin MCleavable (Val-Ala)L540cyCD301.9[6]
Tubulysin MCleavable (Glucuronide)L540cyCD301.8[6]
Table 2: In Vivo Plasma Stability
Linker TypeADC ModelAnimal ModelLinker Half-lifeReference
Cleavable (dipeptide)cAC10-vc-MMAEMouse~144 hours[8]
Cleavable (dipeptide)cAC10-vc-MMAECynomolgus Monkey~230 hours[8]
Cleavable (disulfide)huC242-DM1Mouse~24 hours[8]
Cleavable (hydrazone)cBR96-doxorubicinMouse~43 hours[8]
Non-cleavable (SMCC)Trastuzumab-DM1-Generally more stable than cleavable counterparts[4]
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
ADCLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Reference
Trastuzumab-vc-MMAECleavableNCI-N87 Gastric CancerSingle doseSignificant TGI[9]
Trastuzumab-MMAU (DAR 4)Cleavable (glycopeptide)NCI-N87 Gastric CancerSingle doseSuperior to Trastuzumab-vc-MMAE[9]
Anti-CD30-Tubulysin M (DAR 2)Cleavable (Glucuronide)L540cy Xenograft0.5 mg/kg5/6 cures[6]
Araris Topo 1 ADC (DAR 2)Cleavable (novel peptide)NCI-N87 Colon Cancer52 ug/kgSuperior to Trastuzumab deruxtecan[10]
C16 Site I-PEG6-C2-MMADNon-cleavableBxPC3 Xenograft10 mg/kgSignificant TGI[11]

Experimental Protocols: A Guide to Key Assays

Reproducible and reliable data is paramount in ADC development. Below are outlines of standard experimental protocols for evaluating key ADC characteristics.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, cynomolgus monkey) at 37°C.[12]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analyze the samples using methods like ELISA to measure total and conjugated antibody, or LC-MS to determine the drug-to-antibody ratio (DAR) and quantify free payload.[12]

  • Calculate the linker half-life based on the rate of payload deconjugation.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.[13]

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.[13]

  • Incubate the plates for a defined period (e.g., 72-120 hours).[13]

  • Add MTT or XTT reagent to the wells and incubate to allow for the formation of formazan (B1609692) by viable cells.[14]

  • Solubilize the formazan crystals and measure the absorbance using a microplate reader.[14]

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[15]

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[16]

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, unconjugated antibody, ADC at various doses).[17]

  • Administer the treatments intravenously.[18]

  • Monitor tumor volume and body weight regularly.[16][18]

  • The study endpoint is typically when tumors in the control group reach a predetermined size.[17]

  • Calculate the tumor growth inhibition (TGI) to assess efficacy.[17]

Visualizing the Experimental Workflow

General Experimental Workflow for ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Prep ADC Preparation (Cleavable & Non-Cleavable) Plasma_Stability Plasma Stability Assay (LC-MS) ADC_Prep->Plasma_Stability Cytotoxicity Cytotoxicity Assay (MTT/XTT) ADC_Prep->Cytotoxicity Xenograft_Model Xenograft Model Establishment ADC_Prep->Xenograft_Model Data_Analysis Data Analysis & Comparison Plasma_Stability->Data_Analysis Cytotoxicity->Data_Analysis Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Efficacy_Study->Data_Analysis

Caption: A streamlined workflow for the comparative evaluation of ADCs.

Downstream Signaling: The Path to Apoptosis

Once the payload is released, it induces cell death through various mechanisms. For tubulin inhibitors like MMAE, the signaling cascade leading to apoptosis is a well-studied pathway.

Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE) MMAE_Release MMAE Release (from ADC) Tubulin_Binding Binding to Tubulin MMAE_Release->Tubulin_Binding Microtubule_Disruption Microtubule Disruption Tubulin_Binding->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: The apoptotic cascade initiated by a tubulin-inhibiting payload like MMAE.

Conclusion: A Strategic Choice in ADC Design

The selection of a cleavable or non-cleavable linker is a nuanced decision that must be tailored to the specific characteristics of the target antigen, the tumor microenvironment, and the desired therapeutic outcome. Cleavable linkers offer the potential for a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide enhanced stability and a better safety profile but are generally more effective against tumors with high and uniform antigen expression. As our understanding of tumor biology and linker chemistry deepens, the development of next-generation linkers that combine the best attributes of both classes will continue to drive the evolution of more effective and safer ADC therapies.

References

A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Ester protecting groups are frequently employed to mask the C-terminal carboxyl group of the initial amino acid and the side chains of acidic residues like aspartic acid and glutamic acid. Their stability throughout the synthesis and subsequent ease of removal are critical factors that influence the yield and purity of the final peptide. This guide provides an objective comparison of the stability of commonly used ester protecting groups under various conditions encountered during peptide synthesis, supported by experimental data and detailed methodologies.

Introduction to Orthogonal Protection Strategies

Modern peptide synthesis predominantly relies on two orthogonal protection schemes: Boc/Bzl and Fmoc/tBu.[1][2]

  • Boc/Bzl Strategy: The Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side chains are protected by groups like benzyl (B1604629) (Bzl) esters, which are also acid-labile but require much stronger acids for removal.[3] This "quasi-orthogonal" approach relies on differential acid lability.[4]

  • Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups such as tert-butyl (tBu) esters. This represents a truly orthogonal system, as the two classes of protecting groups are removed under distinct chemical conditions.[3]

Quantitative Comparison of Ester Protecting Group Stability

The stability of an ester protecting group is not absolute and is highly dependent on the specific chemical environment. The following tables summarize the stability of common ester protecting groups under acidic, basic, and reductive (hydrogenolysis) conditions frequently used in peptide synthesis.

Table 1: Stability to Acidic Conditions (TFA)

Trifluoroacetic acid (TFA) is the standard reagent for the final cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups in the Fmoc/tBu strategy.

Protecting GroupStructureReagentTimeTemperature (°C)% CleavageReference(s)
Methyl Ester -COOCH₃95% TFA in H₂O2 hRoom TempStable[5]
Ethyl Ester -COOCH₂CH₃95% TFA in H₂O2 hRoom TempStable[5]
Benzyl Ester (Bzl) -COOCH₂Ph95% TFA in H₂O2 hRoom TempPartially Labile[6]
tert-Butyl Ester (tBu) -COOC(CH₃)₃95% TFA in H₂O1-2 hRoom Temp~100%[7][8]
Allyl Ester (All) -COOCH₂CH=CH₂95% TFA in H₂O2 hRoom TempStable[1]

Table 2: Stability to Basic Conditions (Piperidine)

A solution of 20% piperidine (B6355638) in dimethylformamide (DMF) is the standard reagent for the removal of the Fmoc group in each cycle of peptide synthesis. Ester side-chain protecting groups must be stable to these conditions.

Protecting GroupStructureReagentTimeTemperature (°C)% Cleavage / Side ReactionReference(s)
Methyl Ester -COOCH₃20% Piperidine/DMF2 hRoom TempStable[5]
Benzyl Ester (Bzl) -COOCH₂Ph20% Piperidine/DMF2 hRoom TempStable[6]
tert-Butyl Ester (tBu) -COOC(CH₃)₃20% Piperidine/DMF2 hRoom TempStable
Allyl Ester (All) -COOCH₂CH=CH₂20% Piperidine/DMF2 hRoom TempStable[1]

Table 3: Stability to Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a mild method for the cleavage of benzyl-based protecting groups.

Protecting GroupStructureReagent/CatalystTimeTemperature (°C)% CleavageReference(s)
Methyl Ester -COOCH₃H₂, Pd/C2 hRoom TempStable
Benzyl Ester (Bzl) -COOCH₂PhH₂, Pd/C1-2 hRoom Temp~100%[6][9]
tert-Butyl Ester (tBu) -COOC(CH₃)₃H₂, Pd/C2 hRoom TempStable[10]
Allyl Ester (All) -COOCH₂CH=CH₂H₂, Pd/C2 hRoom TempLabile[9]

Table 4: Special Case - Stability of Aspartate Protecting Groups to Piperidine and Prevention of Aspartimide Formation

A significant side reaction in Fmoc-SPPS is the formation of aspartimide, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. This occurs through the cyclization of the peptide backbone onto the side-chain ester, facilitated by the basic conditions of Fmoc deprotection. The choice of a sterically hindered ester protecting group for the aspartic acid side chain can significantly mitigate this problem.

Aspartate Protecting GroupStructure% Aspartimide Formation (per 10 min piperidine treatment)Reference(s)
tert-Butyl (OtBu) -Asp(OᵗBu)-~1.24% (in Asp-Arg sequence)[5]
3-methylpent-3-yl (OMpe) -Asp(OMpe)-~0.4% (in Asp-Arg sequence)[5]
3-ethyl-3-pentyl (OEpe) -Asp(OEpe)-~0.13% (in Asp-Arg sequence)[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of protecting group stability.

Protocol 1: General Procedure for Evaluating Ester Stability to Acidic or Basic Reagents

This protocol is designed to assess the stability of a side-chain ester protecting group on a resin-bound peptide to a specific cleavage reagent (e.g., TFA or piperidine).

  • Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Ala-Xxx-Gly-NH-Resin, where Xxx is the amino acid with the ester protecting group to be tested) on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.

  • Resin Aliquoting: After synthesis, wash and dry the peptidyl-resin and divide it into equal aliquots (e.g., 20-50 mg each).

  • Reagent Treatment: Treat each aliquot with the cleavage reagent under defined conditions. For example:

    • Acid Stability: Add a solution of 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (B1312306) (TIS) to the resin and incubate at room temperature.

    • Base Stability: Add a solution of 20% piperidine in DMF to the resin and incubate at room temperature.

  • Time Points: Stop the reaction at various time points (e.g., 30 min, 1 h, 2 h, 4 h) by filtering the resin and washing it thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Cleavage from Resin (for base stability test): For samples treated with the basic reagent, perform a final cleavage from the resin using a standard TFA cocktail to release the peptide.

  • Analysis:

    • Dissolve the cleaved peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Monitor the eluent at a suitable wavelength (e.g., 220 nm).

    • Identify and quantify the peaks corresponding to the intact protected peptide and the deprotected peptide. The percentage of cleavage can be calculated from the relative peak areas.

    • Confirm the identity of the peaks using mass spectrometry (LC-MS).

Protocol 2: Procedure for Evaluating Benzyl Ester Stability to Catalytic Hydrogenolysis
  • Peptide Synthesis: Synthesize a model peptide with a benzyl ester protecting group as described in Protocol 1.

  • Resin Suspension: Suspend a known amount of the peptidyl-resin in a suitable solvent such as methanol (B129727) or DMF.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight of the resin).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Time Points: Take aliquots of the reaction mixture at various time points, filter off the catalyst and resin, and analyze the solution by RP-HPLC and LC-MS to determine the extent of deprotection.

Visualization of Workflows and Logic

Experimental Workflow for Stability Evaluation

The following diagram illustrates the general workflow for assessing the stability of an ester protecting group.

G cluster_synthesis Peptide Synthesis cluster_treatment Stability Test cluster_analysis Analysis start Start with Resin synthesis Synthesize Model Peptide (e.g., Ac-Ala-Xxx(OR)-Gly-Resin) start->synthesis wash_dry Wash and Dry Peptidyl-Resin synthesis->wash_dry aliquot Aliquot Resin wash_dry->aliquot treatment Treat with Reagent (e.g., TFA, Piperidine, H2/Pd) aliquot->treatment time_points Incubate for Defined Time Points treatment->time_points stop_reaction Stop Reaction and Wash time_points->stop_reaction cleavage Cleave Peptide from Resin (if necessary) stop_reaction->cleavage dissolve Dissolve Peptide cleavage->dissolve hplc RP-HPLC Analysis dissolve->hplc lcms LC-MS Confirmation hplc->lcms quantify Quantify % Cleavage hplc->quantify

Caption: Workflow for evaluating the stability of ester protecting groups.

Logic for Selecting an Ester Protecting Group

The choice of an ester protecting group is dictated by the overall synthetic strategy. This diagram outlines the decision-making process.

G strategy SPPS Strategy? fmoc Fmoc/tBu strategy->fmoc boc Boc/Bzl strategy->boc base_stable Ensure Base Stability fmoc->base_stable acid_stable Ensure Stability to Moderate Acid boc->acid_stable acid_labile Use Acid-Labile Ester (e.g., tBu) orthogonal_needed Need Orthogonal Cleavage? acid_labile->orthogonal_needed base_stable->acid_labile h2_labile Use Hydrogenolysis-Labile Ester (e.g., Bzl) h2_labile->orthogonal_needed acid_stable->h2_labile allyl Use Allyl Ester (Pd(0) Cleavage) orthogonal_needed->allyl Yes no_orthogonal Proceed with tBu or Bzl orthogonal_needed->no_orthogonal No asp_present Aspartate in Sequence? allyl->asp_present no_orthogonal->asp_present hindered_ester Use Sterically Hindered Ester (e.g., OEpe, OBno) asp_present->hindered_ester Yes standard_ester Standard Ester (e.g., tBu) is an option asp_present->standard_ester No

Caption: Decision tree for ester protecting group selection in SPPS.

Conclusion

The selection of an appropriate ester protecting group is a critical decision in peptide synthesis that directly impacts the success of the project. While tert-butyl esters are the standard choice for the acid-labile side-chain protection in the widely used Fmoc/tBu strategy, their use in aspartic acid-containing peptides can lead to significant aspartimide formation. In such cases, sterically hindered esters like OEpe offer superior stability to the basic conditions of Fmoc deprotection. Benzyl esters , while classic in the Boc/Bzl strategy, show some lability to strong acids like TFA. For completely orthogonal protection schemes, the allyl ester provides an excellent alternative, as it is stable to both acidic and basic conditions but can be selectively removed with a palladium catalyst. By carefully considering the planned synthetic route and the specific peptide sequence, researchers can choose the optimal ester protecting group to maximize yield and purity.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 6-bromohexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. For researchers, scientists, and drug development professionals handling tert-butyl 6-bromohexanoate (B1238239) (CAS No. 65868-63-5), a clear and structured disposal plan is crucial. This guide provides essential safety information, procedural steps, and logistical considerations for the responsible management of this compound.

Safety and Hazard Information

Tert-butyl 6-bromohexanoate is classified with several hazards that require careful handling to mitigate risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before handling this chemical and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources.

PropertyValueSource
Molecular FormulaC₁₀H₁₉BrO₂MedChemExpress, PubChem
Molecular Weight251.16 g/mol MedChemExpress, PubChem
CAS Number65868-63-5Fluorochem, MedChemExpress
Boiling Point256.3 ± 23.0 °C at 760 mmHgSigma-Aldrich
Purity95% - 99.72%Sigma-Aldrich, MedchemExpress
Storage TemperatureRefrigerator (4°C) or -20°C for pure formSigma-Aldrich, MedchemExpress

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following is a general protocol for the safe preparation of this chemical for disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for halogenated organic compounds.

  • The label should include "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Crucially, do not mix this compound with incompatible waste streams, particularly strong oxidizing agents, to prevent hazardous chemical reactions.

2. Container Management:

  • Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure, tight-fitting cap.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Do not overfill the container; leave adequate headspace (at least 10% of the container volume) to allow for expansion.

3. Spill and Contamination Management:

  • In the event of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[1]

  • Carefully collect the absorbent material and place it into a labeled hazardous waste container.

  • Decontaminate the spill area and any contaminated equipment. All contaminated materials, including PPE, must be disposed of as hazardous waste.

4. Storage and Collection:

  • Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA) at or near the point of generation.

  • Provide secondary containment, such as a spill tray, to contain any potential leaks.

  • Arrange for the collection of the waste by a licensed hazardous waste disposal contractor. Ensure all institutional and regulatory paperwork is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling Tert-butyl 6-bromohexanoate waste_generation Waste Generation (Unused chemical, residues, contaminated materials) start->waste_generation waste_identification Waste Identification & Labeling ('Hazardous Waste', chemical name, pictograms) waste_generation->waste_identification spill_management Spill or Contamination Event waste_generation->spill_management waste_segregation Waste Segregation (Halogenated Organic Waste) waste_identification->waste_segregation container_selection Container Selection (Chemically resistant, secure cap) waste_segregation->container_selection waste_accumulation Waste Accumulation (In designated SAA, secondary containment) container_selection->waste_accumulation final_disposal Final Disposal (Licensed Waste Carrier) waste_accumulation->final_disposal spill_management->waste_accumulation No spill_cleanup Spill Cleanup (Absorb, collect, decontaminate) spill_management->spill_cleanup Yes spill_cleanup->waste_accumulation

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Tert-butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Tert-butyl 6-bromohexanoate (B1238239).

This guide provides critical safety and logistical information for the handling of Tert-butyl 6-bromohexanoate (CAS No. 65868-63-5). Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.

Chemical Profile and Hazards

This compound is a chemical intermediate widely used in organic synthesis.[1] It is classified as hazardous, and proper precautions must be taken during its handling.

GHS Classification:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2][3]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2][3]

  • Serious eye damage/eye irritation (Category 1 or 2A), H318/H319: Causes serious eye damage or irritation.[2][3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2][3]

Signal Word: Warning or Danger[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Must meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Hand Protection Chemical-resistant gloves.Disposable nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling, consult the glove manufacturer's resistance guide. Always use proper glove removal technique to avoid skin contact.
Body Protection Laboratory coat.A standard laboratory coat should be worn. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a well-ventilated area.All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Operational and Disposal Plans

A strict operational workflow is essential for the safe handling of this compound from receipt to disposal.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is often refrigerated.

Handling Procedures:

  • Preparation: Assemble all necessary equipment and reagents within a certified chemical fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Aliquoting and Reaction:

    • Perform all manipulations, including weighing and transferring, within the fume hood to minimize exposure to vapors.[3]

    • Avoid the formation of aerosols.[3]

    • Keep the container tightly closed when not in use.[5]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.

    • Remove and dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[5]

    • Wash hands thoroughly with soap and water after handling.[5]

Spill Management:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable solvent.

  • Major Spill:

    • Evacuate the laboratory and alert emergency personnel.

    • Close the laboratory doors and post a warning sign.

    • Provide emergency responders with the Safety Data Sheet.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[5][6] Do not dispose of it down the drain.

  • Ensure the waste is handled by a licensed waste disposal company.[5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot Chemical prep_setup->handle_aliquot Start Experiment handle_react Perform Reaction handle_aliquot->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon End Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

References

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